molecular formula C6H12N2O2 B1368671 Allyl (2-aminoethyl)carbamate CAS No. 223741-66-0

Allyl (2-aminoethyl)carbamate

Cat. No.: B1368671
CAS No.: 223741-66-0
M. Wt: 144.17 g/mol
InChI Key: ZEDOIHSWNTZHCC-UHFFFAOYSA-N
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Description

Allyl (2-aminoethyl)carbamate is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDOIHSWNTZHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584096
Record name Prop-2-en-1-yl (2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223741-66-0
Record name Prop-2-en-1-yl (2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Allyl (2-aminoethyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Allyl (2-aminoethyl)carbamate for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of modern drug development and complex organic synthesis, molecules that offer precise, controllable reactivity at multiple sites are of paramount importance. This compound is one such molecule, a deceptively simple structure that packs a powerful combination of orthogonal reactivity. It features a primary amine, a cleavable carbamate, and a terminal alkene, making it an invaluable tool for researchers.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. We will move beyond a simple recitation of facts to explain the causality behind its utility, offering field-proven insights for its application in linker chemistry, as a protecting group, and as a versatile synthetic building block. This document is designed for the practicing researcher and drug development professional, providing the technical accuracy and practical context needed to leverage this reagent to its full potential. Its role as a cleavable linker, in particular, has garnered significant interest in the development of sophisticated bioconjugates.[1][2][3]

Part 1: Core Molecular Profile and Physicochemical Properties

The utility of this compound stems directly from its molecular architecture. The strategic placement of three distinct functional groups on a compact ethylenediamine backbone is the key to its versatility.

The primary amine (-NH₂) provides a potent nucleophilic center, ideal for conjugation to electrophilic partners. The allyl carbamate (Alloc-NH-) serves as a robust protecting group for the second nitrogen, which can be selectively removed under mild, palladium-catalyzed conditions, leaving other functional groups intact.[4][5] Finally, the terminal alkene (CH₂=CH-) of the allyl group opens a third avenue for modification through reactions like thiol-ene click chemistry.[6]

Key Physicochemical Data

The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below. The free base is an oil, while the hydrochloride salt is typically a more stable, crystalline solid, facilitating easier handling and storage.[1]

PropertyValueSource
IUPAC Name prop-2-enyl N-(2-aminoethyl)carbamate[7]
Synonyms Alloc-ethylenediamine, N-Alloc-1,2-diaminoethane[7]
CAS Number 223741-66-0 (free base)[7]
1049722-41-9 (hydrochloride)[1][8][9]
Molecular Formula C₆H₁₂N₂O₂[7]
Molecular Weight 144.17 g/mol (free base)[7]
180.63 g/mol (hydrochloride)[8]
Appearance Data not widely available (free base); Solid (hydrochloride)[1]
Storage Temperature 2-8°C Refrigerator (hydrochloride)[1]

Part 2: Synthesis and Characterization

The selective mono-protection of symmetrical diamines like ethylenediamine is a common challenge in organic synthesis, as di-substitution is a frequent and competing side reaction. Effective synthesis of this compound relies on methodologies that favor the mono-acylated product.

Recommended Synthetic Strategy: The Alkyl Phenyl Carbonate Method

A highly effective and selective method for preparing mono-carbamate protected diamines involves the use of alkyl phenyl carbonates as the electrophilic reagent.[10][11] This approach avoids the use of highly reactive and less selective chloroformates. The reaction between ethylenediamine and allyl phenyl carbonate proceeds chemoselectively at the primary amino groups, and by controlling stoichiometry, high yields of the desired mono-protected product can be achieved without the need for complex chromatographic purification.[10][11]

Synthesis_Workflow cluster_process Process EDA Ethylenediamine (excess) Reaction Reaction Solvent: CH₂Cl₂ or DMF Temperature: Room Temp EDA->Reaction APC Allyl Phenyl Carbonate APC->Reaction Workup Aqueous Workup (e.g., HCl wash) Reaction->Workup 1. Quench 2. Neutralize Isolation Isolation (Evaporation) Workup->Isolation Separate layers Byproduct Phenol Workup->Byproduct Removed Target This compound Isolation->Target

Caption: Workflow for the selective synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for the selective mono-protection of diamines.[10][11]

  • Preparation : In a round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (5.0 equivalents) in dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.

  • Reaction : Prepare a solution of allyl phenyl carbonate (1.0 equivalent) in CH₂Cl₂. Add this solution dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0°C.

  • Equilibration : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess ethylenediamine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : While this method provides high selectivity, residual impurities can be removed by flash column chromatography on silica gel if necessary.

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound is critical. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[6][11][12]

TechniqueExpected Signature
¹H NMR δ ~5.9 ppm (m, 1H, -CH=CH₂), δ ~5.2 ppm (m, 2H, -CH=CH₂), δ ~4.5 ppm (d, 2H, -O-CH₂-), δ ~3.2 ppm (q, 2H, -NH-CH₂-), δ ~2.8 ppm (t, 2H, -CH₂-NH₂), δ ~1.5-2.0 ppm (br s, 3H, -NH- and -NH₂)
¹³C NMR δ ~156 ppm (C=O, carbamate), δ ~133 ppm (-CH=CH₂), δ ~117 ppm (-CH=CH₂), δ ~65 ppm (-O-CH₂-), δ ~40-43 ppm (ethylenediamine carbons)
IR (cm⁻¹) 3300-3400 (N-H stretch, amine & carbamate), ~2900 (C-H stretch, aliphatic), ~1690-1710 (C=O stretch, carbamate), ~1645 (C=C stretch, alkene)
HRMS (ESI+) Calculated m/z for [C₆H₁₂N₂O₂ + H]⁺: 145.0977. Found: 145.097x.

Part 3: Chemical Reactivity and Strategic Applications

The true power of this compound lies in the orthogonal nature of its functional groups, which allows for a stepwise and controlled series of synthetic transformations.

Reactivity_Diagram cluster_amine_rxns Amine Reactions cluster_alloc_rxns Alloc Group Reactions main Primary Amine (NH₂) This compound Alloc Group acylation Acylation (R-COCl) main:f0->acylation alkylation Alkylation (R-X) main:f0->alkylation conjugation Conjugation (NHS Esters, etc.) main:f0->conjugation deprotection Deprotection (Pd(0), Scavenger) main:f2->deprotection thiol_ene Thiol-Ene Click (R-SH, Initiator) main:f2->thiol_ene

Caption: Orthogonal reactivity of this compound's functional groups.

The Nucleophilic Primary Amine

The terminal primary amine is the most common site for initial modification. It readily participates in standard amine chemistries:

  • Acylation: Reaction with acid chlorides or activated esters to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Bioconjugation: Coupling to N-hydroxysuccinimide (NHS) esters or isothiocyanates on biomolecules or surfaces.

The Alloc Group: A Chemoselective Switch

The allylcarbamate (Alloc) group is a cornerstone of its utility, prized for its stability to a wide range of reagents (including acidic and basic conditions) and its selective, mild removal.

Deprotection Protocol: The cleavage of the Alloc group is most efficiently achieved through palladium(0)-catalyzed allylic substitution.[5] A scavenger is required to trap the allyl cation intermediate.

  • Catalyst System : A solution of the Alloc-protected substrate is treated with a catalytic amount of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Scavenger : An excess of a nucleophilic scavenger is added. Common choices include dimedone, triethylsilane, or morpholine.

  • Conditions : The reaction is typically run in an inert solvent like CH₂Cl₂ or THF at room temperature and is often complete within a few hours.

This deprotection unmasks a second primary amine, enabling further sequential functionalization. A recent study has also demonstrated a nucleophilic deprotection protocol using 2-mercaptoethanol and potassium phosphate, providing an alternative for substrates that may be sensitive to transition metals.[4]

Applications in Drug Development
  • Cleavable Linkers for ADCs: In antibody-drug conjugates, the linker's stability in circulation and its cleavability at the target site are critical. This compound can be incorporated into linker designs where the primary amine attaches to the cytotoxic payload and the Alloc-protected amine is later deprotected to attach to the antibody. The resulting carbamate linkage can be designed for cleavage under specific physiological conditions.

  • Building Block for Small Molecules: Its bifunctional nature allows it to serve as a spacer or "handle" in the synthesis of complex molecules, including PROTACs and other targeted therapeutics. It allows for the controlled, directional assembly of different molecular fragments.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the reagent.

  • Personal Protective Equipment (PPE) : Always handle this compound and its solutions in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.[13]

  • Storage : The hydrochloride salt is the preferred form for long-term storage due to its enhanced stability. It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] The free base may be more sensitive to atmospheric CO₂ and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Hazards : While a specific, comprehensive safety data sheet (SDS) for the free base is not widely available, related carbamates and diamines can cause skin and eye irritation.[13] Inhalation of dust or vapors should be avoided. Always consult the supplier-specific SDS before use.

Conclusion

This compound is a powerful and versatile reagent whose value is far greater than the sum of its parts. By providing three distinct points of chemical reactivity within a single, compact molecule, it offers researchers a high degree of control in complex synthetic designs. Its application as a mono-protected ethylenediamine surrogate and as a cleavable linker element makes it particularly well-suited for the demands of modern medicinal chemistry and bioconjugation. Understanding the specific properties and reaction conditions detailed in this guide will enable scientists and drug developers to confidently and effectively incorporate this valuable building block into their research programs.

References

Introduction: The Strategic Utility of a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Allyl (2-aminoethyl)carbamate: Properties, Synthesis, and Applications in Drug Development

This compound is a bifunctional molecule of significant interest in the fields of medicinal chemistry, chemical biology, and drug development. Its structure comprises three key components: a terminal primary amine, a central carbamate linkage, and a terminal allyl group. This arrangement makes it an exemplary building block, functioning primarily as a cleavable linker and a protective scaffold for primary amines.

The core utility of this compound lies in the allyloxycarbonyl (Alloc) group, which serves as a robust protecting group for the amine. The Alloc group exhibits stability across a wide range of chemical conditions, yet it can be selectively and mildly removed, typically through palladium-catalyzed reactions. This orthogonality makes it invaluable in complex, multi-step syntheses, such as peptide synthesis or the construction of antibody-drug conjugates (ADCs), where precise control over reactive functional groups is paramount. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications, and essential safety procedures for laboratory professionals.

Part 1: Physicochemical and Structural Properties

This compound is defined by a specific molecular structure that dictates its chemical behavior and applications. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[1][2]
Molecular Weight 144.17 g/mol [1][2]
CAS Number 223741-66-0[2]
IUPAC Name prop-2-enyl N-(2-aminoethyl)carbamate[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bond Count 5[2]

This data is computationally derived and sourced from the PubChem database.[2]

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound hinges on the principle of selective mono-protection of a diamine. Ethylenediamine presents two primary amine groups of equal reactivity. To achieve mono-protection, the reaction stoichiometry must be carefully controlled. A widely adopted and efficient method employs an alkyl phenyl carbonate as the electrophile, which offers high selectivity for primary amines.[3][4]

Causality in Experimental Design:
  • Reagent Choice : Allyl phenyl carbonate is chosen as the "Alloc" group donor. Its reaction with the amine releases phenol, a mild and easily removable byproduct, driving the reaction forward without introducing harsh conditions.

  • Stoichiometry : Using a slight excess of the diamine relative to the allyl phenyl carbonate statistically favors the mono-substituted product over the di-substituted byproduct. However, for maximizing the yield of the desired product based on the limiting reagent, a 1:1 molar ratio is often employed, followed by a careful purification step.

  • Solvent and Temperature : Dichloromethane (CH₂Cl₂) is an excellent solvent as it is relatively inert and facilitates easy workup. The reaction is run at room temperature to ensure a controlled reaction rate, preventing potential side reactions that could occur at elevated temperatures.

Experimental Workflow: Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Final Product reagents 1. Dissolve Ethylenediamine & Allyl Phenyl Carbonate in CH₂Cl₂ reaction 2. Stir at Room Temperature (12-24 hours) reagents->reaction 1:1 Molar Ratio wash 3. Aqueous Wash (e.g., NaHCO₃) to Remove Phenol & Unreacted Amine reaction->wash Reaction Complete extract 4. Extract with CH₂Cl₂ wash->extract dry 5. Dry Organic Layer (e.g., Na₂SO₄) & Evaporate Solvent extract->dry purify 6. Column Chromatography (Silica Gel) dry->purify product This compound purify->product Pure Compound

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:
  • Reagent Preparation : In a round-bottom flask, dissolve 1.0 equivalent of allyl phenyl carbonate in dichloromethane (CH₂Cl₂).

  • Reaction Initiation : To the stirring solution, add 1.1 equivalents of ethylenediamine dropwise at room temperature. The slight excess of the diamine helps to minimize the formation of the di-protected species.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carbonate is consumed.

  • Aqueous Workup : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove the phenol byproduct and any unreacted starting material.

  • Extraction and Drying : Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by silica gel column chromatography to isolate the pure this compound.

Part 3: Core Applications in Drug Development

The primary application of this compound is as a heterobifunctional linker.[5][6][7] It provides a free primary amine for conjugation to a molecule of interest (e.g., a payload drug) while the allyl end can be involved in further transformations or serve as a stable protecting group that can be removed at a strategic point in a synthetic sequence.

The Alloc Group: An Orthogonal Protective Strategy

The Alloc group is central to the functionality of this molecule. It is stable to both acidic and basic conditions that are commonly used to remove other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). This orthogonality is crucial in complex syntheses.

Deprotection Mechanism : The cleavage of the Alloc group is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger like dimedone or morpholine. The catalyst coordinates with the allyl group's double bond, leading to its cleavage and the release of the free amine.

Protected R-NH-Alloc (Protected Amine) Deprotection Pd(0) Catalyst + Scavenger Protected->Deprotection Cleavage Conditions FreeAmine R-NH₂ (Free Amine) Deprotection->FreeAmine Byproducts CO₂ + Propene-Scavenger Adduct Deprotection->Byproducts

Caption: The Alloc group protection and deprotection cycle.

Key Applications:
  • Peptide Synthesis : In solid-phase or solution-phase peptide synthesis, an amino acid can be attached to the primary amine of this compound. The Alloc group protects the other end, which can be deprotected later to extend the peptide chain or conjugate it to another molecule.

  • ADC Linkers : The compound is explicitly marketed as an "ADC Linker".[5] In this context, the primary amine can be acylated with a cytotoxic drug payload. The resulting construct can then be attached to an antibody, with the Alloc group serving as a stable linkage that can be cleaved under specific conditions to release the drug at the target site. The allyl group itself is found in many natural products with anticancer properties, making it a valuable structural motif in drug design.[8]

  • Fragment-Based Drug Design : As a small, functionalized molecule, it serves as a fragment for building more complex therapeutic agents. Carbamate structures are often used as more stable surrogates for peptide bonds, which can improve the drug-like properties of a potential therapeutic.[9]

Part 4: Safety, Handling, and Storage

Hazard Assessment :

  • Skin and Eye Contact : Expected to be corrosive and may cause severe burns.[10] Immediate and thorough rinsing is critical upon contact.

  • Inhalation : Vapors or mists may cause respiratory irritation.[10] All handling should be performed in a well-ventilated area or chemical fume hood.

  • Ingestion : May be harmful if swallowed. Do not induce vomiting; seek immediate medical attention.

Personal Protective Equipment (PPE)
ProtectionSpecificationRationale
Eye/Face Chemical safety goggles or face shieldProtects against splashes and vapors.
Hand Nitrile or other chemically resistant glovesPrevents skin contact and potential burns.
Body Laboratory coatProtects clothing and underlying skin.
Respiratory Use in a chemical fume hoodAvoids inhalation of potentially irritating vapors.
Handling and Storage Protocol:
  • Handling : Use only under a chemical fume hood.[10] Grounding of equipment may be necessary to prevent static discharge if handling large quantities.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its value is derived from the orthogonal cleavability of the Alloc protecting group, combined with the reactive potential of its terminal primary amine. This unique combination allows for its seamless integration into complex synthetic pathways for creating advanced therapeutics like ADCs and modified peptides. A thorough understanding of its properties, synthesis, and handling protocols, as presented in this guide, is essential for leveraging its full potential in a research and development setting.

References

An In-Depth Technical Guide to Allyl (2-aminoethyl)carbamate (CAS Number 223741-66-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl (2-aminoethyl)carbamate is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a terminal primary amine and an allyl-protected secondary amine, makes it a valuable building block, particularly as a cleavable linker in complex molecular constructs. This guide provides a detailed overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Chemical Properties and Structure

This compound, with the CAS number 223741-66-0, is a colorless to light yellow liquid at room temperature.[1] Its bifunctional nature is key to its utility, offering two distinct reactive sites for sequential chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 223741-66-0[2]
Molecular Formula C₆H₁₂N₂O₂[2]
Molecular Weight 144.17 g/mol [2]
Density 1.039 g/cm³ (Predicted)[1]
Boiling Point 248.6 °C at 760 mmHg (Predicted)
Appearance Colorless to light yellow liquid[1]
SMILES C=CCOC(=O)NCCN[2]
InChI InChI=1S/C6H12N2O2/c1-2-5-10-6(9)8-4-3-7/h2H,1,3-5,7H2,(H,8,9)[2]

The allyl carbamate (Alloc) group serves as a protecting group for the secondary amine, which can be selectively removed under mild conditions, leaving the primary amine available for further functionalization. This orthogonality is a desirable characteristic in multi-step organic synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through the selective mono-protection of ethylenediamine. A reliable method for this transformation utilizes alkyl phenyl carbonates as the electrophiles, which offers high selectivity for the mono-carbamate protection of primary amines.[3][4]

Experimental Protocol: Synthesis of (2-Aminoethyl)carbamic Acid Allyl Ester

This protocol is adapted from the general procedure described by Pittelkow, M., et al. (2002).[4]

Materials:

  • Ethylenediamine

  • Allyl phenyl carbonate

  • Ethanol, absolute

  • Hydrochloric acid (2M)

  • Sodium hydroxide (2M)

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of ethylenediamine (1.0 equivalent) in absolute ethanol in a round-bottomed flask equipped with a reflux condenser, add allyl phenyl carbonate (1.0 equivalent).

  • Heat the reaction mixture to a gentle reflux and stir overnight (approximately 18 hours).

  • Cool the reaction mixture to room temperature and concentrate the solution using a rotary evaporator.

  • To the residue, add water and carefully adjust the pH to approximately 3 with 2M HCl.

  • Extract the aqueous phase with dichloromethane (3x) to remove phenol and any di-protected byproduct.

  • Adjust the pH of the aqueous phase to 12 with 2M NaOH.

  • Extract the product from the aqueous phase with dichloromethane (5x).

  • Combine the organic extracts from the final extraction, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Aminoethyl)carbamic acid allyl ester as a colorless oil.[3]

Caption: Synthetic workflow for this compound.

The Role as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)

A key application of this compound is as a component of cleavable linkers in the design of Antibody-Drug Conjugates (ADCs).[1][5] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[6] The linker connecting the antibody and the drug is a critical component, as it must be stable in systemic circulation but efficiently cleaved to release the drug at the tumor site.[7][8]

The allyl carbamate group is particularly useful in this context as it can be selectively cleaved by palladium-based catalysts.[9] This cleavage is bioorthogonal, meaning it can occur in a biological environment without interfering with native biochemical processes.

Mechanism of Cleavage

The deprotection of the allyl carbamate is typically achieved through a palladium(0)-catalyzed reaction. The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile, leading to the release of the deprotected amine.[9]

Cleavage_Mechanism cluster_0 Palladium-Catalyzed Deprotection Allyl-Carbamate R-NH-COO-CH2-CH=CH2 Pi-Allyl_Complex [R-NH-COO...Pd(II)...CH2-CH=CH2]+ Allyl-Carbamate->Pi-Allyl_Complex + Pd(0) Pd(0) Pd(0) Deprotected_Amine R-NH2 + CO2 Pi-Allyl_Complex->Deprotected_Amine + Nu- Allylated_Nucleophile Nu-CH2-CH=CH2 Pi-Allyl_Complex->Allylated_Nucleophile + Nu- Nucleophile Nu- Pd(0)_regen Pd(0)

Caption: Mechanism of palladium-catalyzed allyl carbamate cleavage.

In the context of an ADC, the primary amine of this compound can be used to attach the cytotoxic drug, while the allyl carbamate-protected amine can be linked to the antibody. Upon reaching the target cell, a palladium catalyst, which can be co-administered or targeted to the tumor, would cleave the allyl carbamate, releasing the drug-amine conjugate.

Spectroscopic Data

For a technical guide, representative spectroscopic data is crucial for compound verification.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the allyl group (typically in the range of 5-6 ppm), the methylene protons adjacent to the oxygen and nitrogen atoms, and the ethylenediamine backbone protons.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the carbamate (around 156 ppm), the vinyl carbons of the allyl group (around 117 and 133 ppm), and the carbons of the ethylenediamine moiety.[3]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol ).[2][3]

Note: While a specific, published spectrum for this compound was not identified in the literature search, the expected chemical shifts are based on known values for similar structures.[3][10][11][12][13][14]

Biocompatibility and Safety Considerations

For applications in drug development, the biocompatibility of the linker and any cleavage byproducts is of paramount importance. While carbamates as a class have been used in various pharmaceutical applications, the in vivo stability and potential toxicity of the specific allyl carbamate linker and the palladium catalyst must be considered.

  • In Vivo Stability: The stability of the linker in plasma is a critical factor. Premature cleavage can lead to off-target toxicity. Studies on similar linker technologies have shown that the in vivo half-life of the linker can be substantial, suggesting good stability in circulation.[8][15]

  • Palladium Biocompatibility: The use of a palladium catalyst for cleavage introduces the need to consider the biocompatibility of palladium. While palladium alloys are used in biomedical devices and are generally considered safe, the potential for hypersensitivity and the effects of low-level corrosion products should be evaluated in the context of the specific therapeutic application.[16]

Conclusion

This compound is a versatile chemical entity with significant potential in organic synthesis and, most notably, in the development of advanced drug delivery systems like ADCs. Its straightforward synthesis, coupled with the specific and mild conditions required for the cleavage of the allyl carbamate group, makes it an attractive component for constructing complex, targeted therapeutics. Further research into its in vivo stability and the biocompatibility of the complete linker-drug-catalyst system will be crucial for its successful translation into clinical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Allyl (2-aminoethyl)carbamate is a bifunctional molecule of significant interest in modern organic synthesis and drug development. Featuring a terminal primary amine and an allyl carbamate (Alloc) protected amine, it serves as a versatile building block, particularly as a cleavable linker in complex molecular architectures like antibody-drug conjugates (ADCs).[1][2][3] The Alloc group provides robust protection under a wide range of conditions while allowing for specific, mild deprotection using palladium catalysis, rendering it orthogonal to common protecting groups such as Boc and Fmoc.[4][5][6] This guide provides a comprehensive overview of the selective synthesis of this compound from ethylenediamine, details a robust experimental protocol, and outlines a thorough characterization workflow to validate the final product's identity and purity.

The Strategic Importance of the Alloc Group in Amine Protection

In multi-step synthesis, the differential protection of functional groups is paramount. Polyamines, such as ethylenediamine, present a distinct challenge: how to selectively functionalize one amine while leaving the other available for subsequent reactions. The allyloxycarbonyl (Alloc) protecting group is an elegant solution to this problem.

Causality Behind the Choice of Alloc:

  • Orthogonality: The true power of the Alloc group lies in its unique deprotection mechanism. It is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[5][7] This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis, where multiple protecting groups must be removed sequentially without affecting others.

  • Mild Deprotection: The Alloc group is typically removed under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger (e.g., morpholine, dimedone, or a silane).[4][6] This process avoids harsh acidic or basic reagents that could compromise sensitive functionalities elsewhere in the molecule.

The synthesis of this compound is, therefore, a foundational procedure for chemists looking to leverage the strategic advantages of the Alloc protecting group.

Synthesis of this compound

The most direct and efficient method for preparing this compound is the selective mono-acylation of ethylenediamine with allyl chloroformate.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. A key challenge is preventing the formation of the double-acylated byproduct. This is typically controlled by:

  • Stoichiometry: Using a large excess of the diamine compared to the chloroformate, which statistically favors mono-substitution. However, this complicates purification.

  • Controlled Addition at Low Temperature: A more practical approach involves the slow, dropwise addition of allyl chloroformate to a solution of ethylenediamine at a reduced temperature (0 °C). This minimizes the reaction rate and allows the mono-substituted product to form preferentially before it can react a second time.

The reaction releases hydrochloric acid (HCl) as a byproduct, which would protonate the remaining amine groups, deactivating them. Therefore, a base (such as pyridine or an inorganic base like NaHCO₃) is added to act as an acid scavenger, neutralizing the HCl and ensuring the reaction proceeds efficiently.[8]

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Nucleophilic attack of ethylenediamine on allyl chloroformate.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, followed by the characterization outlined in Section 3, confirms the synthesis of the target compound.

Materials:

  • Ethylenediamine (≥99%)

  • Allyl chloroformate (≥97%)[9]

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (e.g., 6.0 g, 100 mmol, 5 equivalents) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve allyl chloroformate (e.g., 2.41 g, 20 mmol, 1 equivalent) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add this solution dropwise to the cooled ethylenediamine solution over a period of 1 hour. Rationale: Slow addition at low temperature is crucial to control the exothermic reaction and maximize the yield of the mono-protected product.[8][10]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess ethylenediamine, then with saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is often pure enough for many applications. If further purification is required, column chromatography on silica gel (using a gradient of DCM/Methanol, e.g., 95:5 increasing to 90:10) will yield the pure product.

Synthesis and Purification Workflow

G A 1. Dissolve Ethylenediamine in DCM B 2. Cool to 0°C A->B C 3. Add Allyl Chloroformate (dropwise over 1 hr) B->C D 4. Stir at RT for 3-4 hrs C->D E 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify via Column Chromatography (if necessary) F->G H Final Product: This compound G->H

Caption: Step-by-step workflow for the synthesis of the target compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The expected data from standard analytical techniques are summarized below.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₂N₂O₂[11]
Molecular Weight144.17 g/mol [11]
AppearanceColorless to pale yellow oil(Typical)
Spectroscopic Data

The following table presents the expected data for confirming the successful synthesis of the target molecule.

TechniqueExpected ResultsInterpretation
¹H NMR δ ~5.9 ppm (m, 1H), δ ~5.3 ppm (d, 1H), δ ~5.2 ppm (d, 1H), δ ~4.5 ppm (d, 2H), δ ~3.2 ppm (q, 2H), δ ~2.8 ppm (t, 2H), δ ~5.1 ppm (br s, 1H, NH), δ ~1.5 ppm (br s, 2H, NH₂)Confirms the presence of the allyl group (-CH=, =CH₂, -OCH₂-)[12][13] and the ethylenediamine backbone (-NHCH₂CH₂NH₂).
¹³C NMR δ ~156.5 (C=O), δ ~133.0 (-CH=), δ ~117.5 (=CH₂), δ ~65.5 (-OCH₂-), δ ~43.5 (-NHCH₂-), δ ~41.5 (-CH₂NH₂)Identifies the carbamate carbonyl carbon, the two unique carbons of the allyl double bond, and the carbons of the ethyl backbone.[14]
FT-IR (cm⁻¹)3350-3250 (N-H stretch, primary amine & secondary amide), 3080 (sp² C-H stretch), 2940-2850 (sp³ C-H stretch), 1690-1710 (C=O stretch, carbamate), 1645 (C=C stretch), 1530 (N-H bend)Provides definitive evidence of key functional groups: the primary amine (NH₂), the carbamate (C=O and N-H), and the allyl (C=C) moieties.[15][16]
Mass Spec. (ESI+)m/z = 145.09 [M+H]⁺Corresponds to the exact mass of the protonated molecule (C₆H₁₃N₂O₂⁺), confirming the molecular weight.[11]

Applications and Deprotection

The primary utility of this compound is as a heterobifunctional linker. The terminal primary amine is available for conjugation to a substrate (e.g., a carboxylic acid on a drug molecule to form an amide bond), while the Alloc-protected amine can be deprotected at a later synthetic stage to reveal a new reactive site.

Deprotection of the Alloc Group: The cleavage is achieved with a palladium(0) catalyst. The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, releasing the unstable carbamic acid that spontaneously decarboxylates to yield the free amine and CO₂.[6]

Typical Deprotection Conditions:

  • Reagents: Pd(PPh₃)₄ (0.05 - 0.1 eq.), Scavenger (e.g., Morpholine, 10-20 eq.)

  • Solvent: Anhydrous DCM or THF

  • Conditions: Room temperature, under an inert atmosphere (N₂ or Ar)

Conclusion

This guide has detailed the synthesis and characterization of this compound, a valuable synthetic intermediate. The rationale for using the Alloc protecting group, centered on its orthogonal cleavage properties, has been explained. By following the robust synthesis protocol and verifying the product against the provided characterization data, researchers can confidently prepare this versatile building block for applications in pharmaceutical development, bioconjugation, and advanced organic synthesis.

References

Spectroscopic Characterization of Allyl (2-aminoethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Allyl (2-aminoethyl)carbamate is a bifunctional molecule of significant interest in chemical synthesis and drug development.[1][2] Its structure incorporates a reactive allyl group, a carbamate linkage, and a primary amine, making it a versatile building block and a cleavable linker in more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its synthesis, assess its purity, and track its transformations in subsequent reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram illustrating the structure of this compound with numbering for the carbon and hydrogen atoms to facilitate the discussion of NMR data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H1 (CH₂)~5.25Doublet of doublets2HVinylic protons on a terminal alkene.
H2 (CH)~5.85Multiplet1HVinylic proton coupled to both sets of terminal vinylic protons and the allylic CH₂.
H3 (CH₂)~4.53Doublet2HAllylic protons adjacent to the carbamate oxygen, deshielded.
H7 (NH)Broad singlet1HCarbamate N-H proton, chemical shift can vary with solvent and concentration.
H8 (CH₂)~3.22Multiplet2HMethylene group adjacent to the carbamate nitrogen.
H9 (CH₂)~2.81Triplet2HMethylene group adjacent to the primary amine.
H10 (NH₂)~2.04Broad singlet2HPrimary amine protons, chemical shift and appearance are highly dependent on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (=CH₂)~117Terminal alkene carbon.[3]
C2 (=CH)~133Internal alkene carbon.[3]
C3 (O-CH₂)~65Allylic carbon attached to the carbamate oxygen.
C5 (C=O)~156Carbonyl carbon of the carbamate group.
C8 (N-CH₂)~40Carbon adjacent to the carbamate nitrogen.
C9 (N-CH₂)~42Carbon adjacent to the primary amine nitrogen.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher (for carbon) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for observing all carbon signals, especially the quaternary carbonyl carbon.

  • Data Processing: Process the FID, apply Fourier transform, and perform phase and baseline corrections.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
N-H (Amine)Symmetric & Asymmetric Stretch3400-3250Two sharp to medium bands for the primary amine.[4][5]
N-H (Carbamate)Stretch~3300Medium, sharp band.
C-H (Alkene)Stretch3100-3000Medium to weak bands.
C-H (Alkane)Stretch3000-2850Medium to strong bands.
C=O (Carbamate)Stretch~1700Strong, sharp band.
N-H (Amine)Bend (Scissoring)1650-1580Medium to strong, sharp band.[4][6]
C=C (Alkene)Stretch~1645Medium, sharp band.
C-N (Aliphatic)Stretch1250-1020Medium to weak bands.[4]
=C-HBend (Out-of-plane)1000-650Strong bands characteristic of the alkene substitution pattern.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and present the data as either transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

For this compound (Molecular Formula: C₆H₁₂N₂O₂, Molecular Weight: 144.17 g/mol [7]), the following observations are expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the intact molecule with one electron removed. Due to the presence of two nitrogen atoms, this will be an even-numbered mass, consistent with the nitrogen rule.

  • Key Fragmentation Pathways:

    • Loss of the allyl group: Cleavage of the O-CH₂ bond can lead to a fragment at m/z = 103 and a radical cation at m/z = 41 (the allyl cation).

    • Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation for carbamates, which would result in a fragment at m/z = 100.

    • Cleavage of the ethylamine side chain: Fragmentation can occur at various points along the ethylamine chain, leading to characteristic amine-containing fragments.

MS_Fragmentation M [C₆H₁₂N₂O₂]⁺˙ m/z = 144 F1 [C₃H₅]⁺ m/z = 41 M->F1 - C₃H₇N₂O₂ F2 [C₃H₇N₂O₂]⁺ m/z = 103 M->F2 - C₃H₅ F3 [C₅H₁₂N₂]⁺˙ m/z = 100 M->F3 - CO₂

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of this compound. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a valuable reference for researchers working with this compound. Experimental verification of these spectral features will provide unambiguous confirmation of the molecule's identity and purity, which is a critical step in any synthetic or drug development workflow.

References

An In-depth Technical Guide to the Mechanism of Action of Carbamate-Based Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Linker Chemistry in Targeted Therapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not a mere tether but a critical determinant of therapeutic success. It is the silent orchestrator that dictates the stability, pharmacokinetics, and, most importantly, the targeted release of a potent payload. Among the diverse chemical moieties employed as linkers, the carbamate group stands out for its unique blend of stability and tunable lability. This guide provides an in-depth exploration of the mechanism of action of carbamate-based linkers, offering researchers and drug development professionals a comprehensive understanding of their design, application, and evaluation.

The Fundamental Chemistry of the Carbamate Bond: A Balance of Stability and Controlled Release

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)-N(R')-R''), possesses a chemical nature that is inherently more stable than an ester linkage due to the delocalization of the nitrogen lone pair into the carbonyl group. This inherent stability is paramount for linkers in systemic circulation, preventing premature drug release that could lead to off-target toxicity and a diminished therapeutic window.

However, the true elegance of the carbamate linker lies in its susceptibility to specific cleavage mechanisms under defined physiological or pathological conditions. This controlled release is the cornerstone of its utility in targeted drug delivery. The cleavage of a carbamate linker is primarily governed by two distinct, yet sometimes overlapping, mechanisms: enzymatic hydrolysis and pH-dependent degradation.

Enzymatic Cleavage: Leveraging the Cellular Machinery

A predominant mechanism for the release of payloads from carbamate-linked drugs, particularly within the intracellular environment, is enzymatic hydrolysis. Cathepsins, a class of lysosomal proteases, are often the key players in this process. For instance, in many ADC designs, the linker is engineered to be a substrate for Cathepsin B, which is often upregulated in tumor cells.

The process begins with the internalization of the ADC into the target cell, typically via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes. Here, Cathepsin B can cleave a specific peptide sequence adjacent to the carbamate linker, initiating a cascade that leads to the release of the cytotoxic payload. A common strategy involves a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), positioned between the peptide cleavage site and the carbamate nitrogen. Once the peptide is cleaved, the PABC undergoes a 1,6-elimination reaction, which in turn liberates the drug molecule.

Enzymatic_Cleavage_of_Carbamate_Linker ADC Antibody-Drug Conjugate (in circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Target Cell Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Peptide Linker Lysosome->Cleavage SelfImmolation 1,6-Elimination of Self-Immolative Spacer (e.g., PABC) Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease

Caption: Enzymatic cleavage cascade of a carbamate-linked ADC.

pH-Dependent Hydrolysis: Exploiting the Tumor Microenvironment

The acidic microenvironment of tumors and the lower pH of endosomes and lysosomes (pH 5.0-6.5) compared to the bloodstream (pH 7.4) provide another avenue for targeted drug release through pH-sensitive carbamate linkers. While carbamates are generally stable at physiological pH, their hydrolysis can be accelerated under acidic conditions.

This pH-dependent cleavage can be engineered by modifying the electronic properties of the carbamate group. For instance, the introduction of electron-withdrawing groups on the oxygen or nitrogen substituents can increase the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by water. This strategy, however, requires a delicate balance, as excessive destabilization can lead to premature linker cleavage in circulation.

More sophisticated designs incorporate acid-cleavable groups in proximity to the carbamate, which, upon protonation in an acidic environment, trigger a conformational change or an electronic cascade that facilitates carbamate bond scission.

Carbamate Linkers in Action: Case Studies in ADCs and PROTACs

The versatility of carbamate linkers is evident in their successful implementation in both ADCs and PROTACs, albeit with different strategic considerations.

Antibody-Drug Conjugates (ADCs): Precision Payload Delivery

In ADCs, the primary objective is to maintain a stable linkage between the antibody and the cytotoxic payload in circulation and to ensure efficient release of the payload only upon internalization into the target cancer cell. The carbamate linker plays a crucial role in achieving this.

A notable example is the linker technology used in some modern ADCs, which often combines a protease-cleavable peptide with a self-immolative carbamate-based spacer. This dual mechanism ensures that the drug is released only in the lysosomal compartment of the target cell, minimizing off-target toxicity.

Table 1: Comparative Stability of Different Linker Chemistries in Human Plasma

Linker TypeHalf-life (days) in Human PlasmaPrimary Cleavage Mechanism
Hydrazone1-3pH-dependent hydrolysis
Disulfide3-7Thiol-disulfide exchange
Carbamate (non-cleavable) > 14Non-cleavable
Carbamate (enzyme-cleavable) > 10 (in plasma), < 1 (in lysosome)Enzymatic hydrolysis
Proteolysis-Targeting Chimeras (PROTACs): Hijacking the Ubiquitin-Proteasome System

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is critical for achieving the correct ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

While the primary role of the linker in PROTACs is to bridge the two binding moieties with optimal length and flexibility, the stability of the linker is equally important for maintaining the integrity of the PROTAC molecule. Carbamate linkers are often employed in PROTAC synthesis due to their synthetic tractability and high stability, ensuring that the PROTAC remains intact to effectively induce protein degradation. In this context, the carbamate is typically part of a stable, non-cleavable linker architecture.

Experimental Protocols for the Evaluation of Carbamate Linker Stability and Cleavage

The successful development of a carbamate-linked therapeutic requires rigorous experimental validation of its stability and cleavage kinetics. The following protocols provide a framework for these critical assessments.

Protocol: Synthesis of a Carbamate-Linked Conjugate

This protocol outlines the general steps for conjugating a drug molecule containing a hydroxyl or amine functional group to a linker bearing a chloroformate or an activated carbonate.

  • Activation of the Linker: If starting with a carboxylic acid-containing linker, activate it using a carbodiimide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide) to form an NHS ester.

  • Formation of the Carbamate Bond:

    • From a Hydroxyl Group: React the hydroxyl-containing drug with a linker containing a chloroformate or an isocyanate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in an aprotic solvent (e.g., dichloromethane, DCM, or dimethylformamide, DMF).

    • From an Amine Group: React the amine-containing drug with a linker containing a chloroformate or an activated carbonate (e.g., p-nitrophenyl carbonate) in the presence of a base like DIEA in an aprotic solvent.

  • Purification: Purify the resulting carbamate-linked conjugate using column chromatography (e.g., silica gel or reversed-phase HPLC) to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the conjugate using analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Carbamate_Synthesis_Workflow Start Drug (with -OH or -NH2) + Linker (activated) Reaction Reaction in Aprotic Solvent with Base (e.g., DIEA) Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization FinalProduct Purified Carbamate-Linked Conjugate Characterization->FinalProduct

Caption: Workflow for the synthesis of a carbamate-linked conjugate.

Protocol: In Vitro Stability Assay in Human Plasma

This assay evaluates the stability of the carbamate linker in a biologically relevant matrix.

  • Preparation: Prepare a stock solution of the carbamate-linked conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the conjugate into human plasma at a final concentration of 1-10 µM. Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take aliquots of the plasma sample.

  • Sample Processing: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining at each time point.

  • Data Interpretation: Plot the percentage of intact conjugate versus time and calculate the half-life (t½) of the conjugate in human plasma.

Protocol: In Vitro Lysosomal Cleavage Assay

This assay assesses the susceptibility of the carbamate linker to enzymatic cleavage in a simulated lysosomal environment.

  • Preparation: Prepare a lysosomal homogenate from a relevant cell line or use commercially available lysosomal enzymes (e.g., Cathepsin B).

  • Incubation: Incubate the carbamate-linked conjugate in a lysosomal buffer (e.g., pH 5.0) containing the lysosomal homogenate or purified enzyme at 37°C. Include a control sample without the enzyme.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing: Quench the reaction and process the samples as described in the plasma stability assay.

  • Analysis: Use LC-MS to quantify the amount of released payload and remaining intact conjugate.

  • Data Interpretation: Compare the rate of payload release in the presence and absence of the enzyme to determine the extent of enzymatic cleavage.

Conclusion: The Future of Carbamate Linkers in Drug Design

Carbamate-based linkers represent a powerful and versatile tool in the arsenal of the medicinal chemist. Their inherent stability, coupled with the ability to engineer specific cleavage mechanisms, allows for the development of highly targeted and effective therapeutics. As our understanding of disease biology and cellular trafficking deepens, so too will our ability to design the next generation of carbamate linkers with even greater precision and control. The continued innovation in linker chemistry will undoubtedly be a driving force in the advancement of ADCs, PROTACs, and other targeted drug delivery platforms.

An In-depth Technical Guide to the Reactivity of the Allyl Group in Carbamates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Allyl Carbamate (Alloc) Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide and nucleotide chemistry, the choice of protecting groups is paramount.[1][2][3] The allyloxycarbonyl (Alloc) group has emerged as a uniquely versatile tool for the protection of amines due to its distinct reactivity profile.[4] Unlike acid-labile groups (e.g., Boc) or base-labile groups (e.g., Fmoc), the Alloc group is cleaved under remarkably mild and near-neutral conditions using transition metal catalysis, most commonly with palladium.[4][5][6] This orthogonality is the cornerstone of its utility, allowing for selective deprotection without disturbing other sensitive functionalities within a complex molecule.[5][6][7]

The stability of the carbamate linkage itself provides a robust shield for the amine functionality against a wide array of synthetic conditions.[8][9] The true elegance of the Alloc group, however, lies in the specific and triggerable reactivity of the terminal allyl moiety, which can be activated for cleavage by a palladium(0) catalyst.[4][10] This guide will explore the mechanistic underpinnings of this reactivity, provide practical guidance on experimental execution, and discuss its strategic deployment in the synthesis of pharmaceutically relevant molecules.

The Core of Alloc Reactivity: The Palladium-Catalyzed Deprotection Mechanism

The cleavage of the allyl carbamate is a catalytic cycle initiated by a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[4][11] The process is not a simple hydrolysis but a nuanced organometallic transformation.

The key steps are as follows:

  • Oxidative Addition : The Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond to form a π-allylpalladium(II) complex.[4][12]

  • Decarboxylation : The resulting carbamate anion is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[4][10]

  • Nucleophilic Scavenging and Catalyst Regeneration : A crucial component of this reaction is an "allyl scavenger." This nucleophilic species attacks the π-allylpalladium(II) complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6][13]

The choice of scavenger is critical to prevent side reactions, most notably the N-allylation of the newly deprotected amine by the reactive allyl cation intermediate.[13][14]

Visualizing the Catalytic Cycle

Alloc_Deprotection cluster_cycle Catalytic Cycle Pd0 Pd(0)L₄ PiAllyl π-Allyl-Pd(II)L₂⁺ Complex PiAllyl->Pd0 Nucleophilic Attack by Scavenger Amine Deprotected Amine (R-NH₂) PiAllyl->Amine Decarboxylation (CO₂ released) AllylScavenger Allyl-Scavenger Adduct PiAllyl->AllylScavenger Alloc Alloc-Protected Amine (R-NH-Alloc) Alloc->PiAllyl Oxidative Addition Scavenger Scavenger (NuH)

Caption: Palladium-catalyzed deprotection of an allyl carbamate.

Experimental Design and Optimization: A Scientist's Perspective

Achieving a clean and quantitative deprotection of the Alloc group requires careful consideration of several experimental parameters. The narrative below is framed from the perspective of a senior scientist making rational choices for protocol development.

The Choice of Palladium Catalyst

"While Pd(PPh₃)₄ is the workhorse for this transformation, its air sensitivity can be a practical drawback in a process setting.[15] For robustness, especially in automated or larger-scale synthesis, an air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often a superior choice.[15] This precatalyst is reduced in situ to the active Pd(0) species by a suitable reducing agent, such as a silane, which may also serve as the allyl scavenger."

The Critical Role of the Allyl Scavenger

"The selection of an appropriate scavenger is arguably the most critical decision to ensure a high-yielding and clean reaction. Without an effective scavenger, the liberated allyl cation can re-alkylate the product amine, a particularly problematic side reaction with secondary amines.[13] My choice of scavenger is dictated by the nature of the substrate and the desired reaction conditions."

Scavenger Typical Use Case & Rationale Potential Downsides References
Morpholine A common, inexpensive nucleophilic amine scavenger. Effective for many standard deprotections.Can be less effective for preventing re-alkylation of secondary amines.[13][13]
Dimethylamine-borane complex (Me₂NH·BH₃) Highly effective for secondary amines, often providing quantitative deprotection and preventing N-allylation.[13][16]More specialized reagent.[13][16]
Phenylsilane (PhSiH₃) A widely used hydride donor that reduces the allyl group.[4][13] It is neutral and compatible with many functional groups.[17]May be less effective than amine-borane complexes in certain cases.[13][4][13][17]
Barbituric Acid / Dimedone Mildly acidic C-H acids that are excellent scavengers.[4][14] The solid-supported version of barbituric acid can simplify purification.[14]May require specific solvent conditions for optimal solubility and reactivity.[4][14]
Tributyltin Hydride (Bu₃SnH) Effective for hydrostannolysis of the π-allyl complex.[18]Toxicity and removal of tin byproducts are significant concerns in drug development.[18]

"For a sensitive glycopeptide synthesis where the substrate is acid-sensitive, I would lean towards a neutral scavenger like phenylsilane or a mildly acidic one like barbituric acid to avoid any potential degradation.[6][11] For routine peptide synthesis on solid phase, an amine-borane complex often gives the cleanest results."[16]

Standardized Laboratory Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for researchers.

Protocol 1: Solution-Phase Alloc Deprotection

This protocol is suitable for intermediates in a solution-phase synthesis campaign.

Objective: To deprotect an Alloc-protected amine in solution.

Materials:

  • Alloc-protected substrate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

  • Scavenger: Phenylsilane (PhSiH₃) (7.0 equiv.)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: Dissolve the Alloc-protected substrate (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1 M) in an oven-dried flask under an inert atmosphere of Argon.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial rate of reaction and minimize potential side reactions.

  • Reagent Addition: While stirring, add phenylsilane (7.0 equiv.) to the solution, followed by the addition of Pd(PPh₃)₄ (10 mol%). The order of addition is important; introducing the scavenger before the catalyst ensures it is present to trap the first-formed allyl cations.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the deprotected amine. The palladium catalyst and scavenger adducts are typically removed during this step.

Protocol 2: Solid-Phase Alloc Deprotection in Peptide Synthesis

This protocol is optimized for use in solid-phase peptide synthesis (SPPS), where the Alloc group is often used for side-chain protection or as a temporary Nα-protecting group.[5][13]

Objective: To selectively deprotect an Alloc-protected amino acid residue on a solid-phase resin.

Materials:

  • Peptide-bound resin with Alloc-protected residue

  • Anhydrous Dichloromethane (DCM)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.2 equiv. relative to resin loading)

  • Scavenger: Dimethylamine-borane complex (Me₂NH·BH₃) (10 equiv. relative to resin loading)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Solution Preparation: In a separate flask under Argon, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ and Me₂NH·BH₃ in anhydrous DCM.

  • Deprotection Reaction: Drain the swelling solvent from the resin and add the deprotection cocktail. Gently agitate the resin slurry under an Argon atmosphere for 1-2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger byproducts. A typical wash cycle would be:

    • DCM (3x)

    • 0.5% Diisopropylethylamine (DIPEA) in DCM (2x) - to scavenge any residual acid.

    • DCM (3x)

    • Methanol (2x)

  • Validation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding to the next coupling step.

Visualizing the Workflow

SPPS_Workflow start Start: Alloc-Protected Peptide on Resin swell 1. Swell Resin (Anhydrous DCM) start->swell deprotect 2. Add Deprotection Cocktail (Pd(0) + Scavenger in DCM) swell->deprotect agitate 3. Agitate under Argon (1-2 hours, RT) deprotect->agitate wash 4. Drain and Wash Resin (DCM, DIPEA, MeOH) agitate->wash validate 5. Validate Deprotection (Cleavage & LC-MS) wash->validate next_step Proceed to Next Coupling Step validate->next_step

Caption: Workflow for solid-phase Alloc deprotection.

Orthogonality and Strategic Applications in Drug Development

The true power of the Alloc group lies in its orthogonality.[4][5][6] It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[7] This three-dimensional orthogonality (Acid, Base, Metal-Catalyzed) allows for complex synthetic strategies, such as:

  • Branched Peptides: An Alloc-protected lysine side chain can be deprotected while the N-terminus remains Fmoc-protected, allowing for the synthesis of a peptide chain off the side chain.

  • Glycopeptides: The Alloc group can protect the amino function of an amino acid while other protecting groups, sensitive to acids or bases, are used on the carbohydrate moiety.[6]

  • Prodrug Synthesis: The Alloc group can be used to mask a key amine in a drug molecule, which can then be activated under specific conditions, potentially even within a biological system using bioorthogonal catalysis.[19][20]

Conclusion: A Field-Proven Perspective

The allyl carbamate is more than just another protecting group; it is a strategic tool that enables the synthesis of complex molecules that would be otherwise inaccessible. Its reactivity, centered around palladium-catalyzed cleavage, offers a mild and highly selective method for amine deprotection. Mastery of this chemistry requires a deep understanding of the catalytic cycle, a rational approach to the selection of catalysts and scavengers, and meticulous execution of protocols. For the drug development professional, a thorough grasp of the Alloc group's reactivity and its orthogonal nature is essential for the innovative and efficient construction of the next generation of therapeutic agents.

References

A Technical Guide to the Physicochemical Properties of Mono-Protected Diamines for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pivotal Role of Precision in Diamine Chemistry

In the landscape of modern drug discovery and development, mono-protected diamines have emerged as indispensable molecular scaffolds. Their unique architecture, featuring a single reactive amine and a temporarily masked counterpart, offers chemists a powerful tool for the controlled, sequential construction of complex molecular architectures. From their role as linkers in antibody-drug conjugates (ADCs) to their integration into peptide therapeutics and small molecule inhibitors, the utility of these diamines is vast and varied.

However, the successful application of a mono-protected diamine hinges on a deep and nuanced understanding of its physicochemical properties. These properties—lipophilicity, solubility, basicity (pKa), and stability—are not mere data points; they are the critical determinants of a molecule's behavior in both synthetic and biological systems. They govern everything from reaction kinetics and purification efficiency to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial listing of facts to provide a causal understanding of why these properties matter and how they can be precisely measured and modulated. By synthesizing technical accuracy with field-proven insights, this document aims to empower you to make more informed decisions in the selection and application of mono-protected diamines, ultimately accelerating your path toward innovative therapeutics.

The Molecular Balancing Act: Understanding Key Physicochemical Properties

The introduction of a protecting group on a diamine fundamentally alters its physicochemical nature. This transformation is a delicate balancing act. While the protecting group imparts the necessary selectivity for sequential reactions, it also introduces its own set of characteristics that must be carefully managed.[1]

Lipophilicity (LogP/LogD): The Gateway to Cellular Entry

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design.[2] It is a key determinant of a drug's ability to cross cell membranes and is often a predictor of its oral bioavailability.[3] For mono-protected diamines, particularly those used as linkers in ADCs or as fragments in small molecules, modulating lipophilicity is crucial for achieving the desired cellular uptake and distribution.

The octanol-water partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the standard measures of lipophilicity.[3] The protecting group itself significantly influences this value. For instance, the tert-butoxycarbonyl (Boc) group, with its bulky alkyl nature, substantially increases the lipophilicity of the parent diamine.

Causality in Action: An increase in the carbon chain length of the diamine backbone will systematically increase the LogP value. This can be a double-edged sword. While higher lipophilicity can enhance membrane permeability, it can also lead to increased metabolic liability and off-target toxicity. Therefore, the choice of both the diamine core and the protecting group must be a strategic one, tailored to the specific application.

A summary of estimated physicochemical properties for common mono-Boc-protected diamines is presented in Table 1.

Table 1: Physicochemical Properties of Representative Mono-Boc-Protected Diamines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogP*Estimated pKa** (of free amine)Predicted Aqueous Solubility*** (logS)
N-Boc-ethylenediamineC₇H₁₆N₂O₂160.210.25~10.1-0.8
N-Boc-1,3-propanediamineC₈H₁₈N₂O₂174.240.65~10.5-1.2
N-Boc-1,4-butanediamineC₉H₂₀N₂O₂188.271.05~10.6-1.6
N-Boc-1,5-pentanediamineC₁₀H₂₂N₂O₂202.301.45~10.7-2.0
N-Boc-1,6-hexanediamineC₁₁H₂₄N₂O₂216.321.85~10.7-2.4

*Calculated LogP values are estimations and can vary based on the algorithm used. Experimental determination is recommended for definitive values. **Estimated pKa values are based on the typical pKa of the parent diamine, with slight modulation by the electron-withdrawing effect of the carbamate group. ***Predicted aqueous solubility (logS) values are estimations.[4] The General Solubility Equation suggests that solubility is inversely related to LogP and melting point.[5]

Aqueous Solubility: A Prerequisite for Biological Activity

For a drug to be effective, it must first be in solution.[6] Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[4] The introduction of a lipophilic protecting group like Boc can significantly decrease the aqueous solubility of a diamine. This is a critical consideration during reaction setup, work-up procedures, and, most importantly, for the solubility of the final drug substance.

The relationship between lipophilicity and solubility is often inverse; as LogP increases, aqueous solubility tends to decrease.[7] This is a direct consequence of the energetic cost of disrupting the hydrogen-bonding network of water to accommodate a non-polar solute.

Expert Insight: In cases where the mono-protected diamine intermediate exhibits poor solubility, consider solvent mixtures for reactions and purifications. For final compounds where solubility is a concern, the incorporation of polar functional groups or the use of more hydrophilic protecting groups (if the synthetic scheme allows) can be effective strategies.

Basicity (pKa): The Driver of Reactivity and Interaction

The pKa of the unprotected amine in a mono-protected diamine is a measure of its basicity and dictates its protonation state at a given pH.[8] This, in turn, governs its nucleophilicity in chemical reactions and its ability to form ionic interactions in a biological context.

The protecting group, typically a carbamate like Boc, Cbz, or Fmoc, has an electron-withdrawing effect, which slightly reduces the basicity (lowers the pKa) of the adjacent free amine compared to the parent diamine. This effect diminishes as the distance between the protected and free amino groups increases.

Self-Validating Principle: Understanding the pKa is crucial for reaction optimization. For instance, in an acylation reaction, the free amine must be in its neutral, nucleophilic form. Therefore, the reaction is typically run in the presence of a non-nucleophilic base to scavenge the acid byproduct and maintain the free amine's reactivity. The choice of base should be guided by the pKa of the mono-protected diamine.

Chemical Stability: Ensuring Integrity Throughout Synthesis

The stability of the protecting group is paramount to the success of a multi-step synthesis.[9] The choice of protecting group defines the "orthogonal strategy," allowing for selective deprotection without affecting other functional groups.[10]

  • Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups due to its stability to a wide range of nucleophilic and basic conditions.[11][12] Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][13] The Boc group is also thermally unstable at elevated temperatures (prolonged exposure above 85-90°C can lead to deprotection).[11][14]

  • Cbz (Carboxybenzyl): The Cbz group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[15] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic and hydrogenolysis conditions but is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[9] This orthogonality is extensively utilized in solid-phase peptide synthesis.

Trustworthiness in Practice: Before embarking on a synthetic route, it is essential to map out the reaction conditions for each step and ensure they are compatible with the chosen protecting group. For example, if a subsequent step requires acidic conditions, a Boc-protected diamine would be an inappropriate choice.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is the bedrock of sound scientific research. The following protocols are provided as a guide for the determination of key physicochemical properties of mono-protected diamines.

Determination of Lipophilicity (LogD) by the Shake-Flask Method

This protocol outlines the classic "shake-flask" method for determining the octanol-water distribution coefficient (LogD), a robust and widely accepted technique.[16]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. Allow the phases to separate.

  • Sample Preparation: Accurately weigh a small amount of the mono-protected diamine and dissolve it in the pre-saturated n-octanol or buffer to create a stock solution.

  • Partitioning: In a screw-cap vial, combine a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). Add a small aliquot of the stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the mono-protected diamine in each phase using a suitable analytical technique, such as HPLC-UV.[17]

  • Calculation: Calculate the LogD value using the following equation: LogD = log₁₀ ([Analyte]octanol / [Analyte]aqueous)

Diagram of the Shake-Flask LogD Determination Workflow

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-Octanol with Buffer (pH 7.4) E1 Combine Saturated Phases + Analyte P1->E1 P2 Saturate Buffer (pH 7.4) with n-Octanol P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate Phases E2->E3 A1 Sample Aqueous Phase E3->A1 A2 Sample Octanol Phase E3->A2 A3 Quantify Concentration (e.g., HPLC-UV) A1->A3 A2->A3 A4 Calculate LogD A3->A4

Caption: Workflow for LogD determination using the shake-flask method.

Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of a compound, providing a definitive value for its intrinsic solubility.[6]

Methodology:

  • Sample Preparation: Add an excess amount of the solid mono-protected diamine to a vial containing a known volume of aqueous buffer (e.g., pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the suspension to stand, or centrifuge it, to sediment the undissolved solid.

  • Filtration: Carefully filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved mono-protected diamine using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The measured concentration represents the equilibrium aqueous solubility of the compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

Methodology:

  • Sample Preparation: Accurately weigh the mono-protected diamine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point at which half of the free amine has been protonated). This can be determined from the first derivative of the titration curve.

Interplay of Properties and Their Impact on Drug Development

The physicochemical properties of mono-protected diamines are not independent variables; they are interconnected and collectively influence the suitability of these molecules for a given application.

Logical Relationship of Physicochemical Properties in Drug Development

Properties_Impact cluster_props Physicochemical Properties cluster_effects Biological & Synthetic Effects cluster_outcomes Development Outcomes LogP Lipophilicity (LogP/LogD) MemPerm Membrane Permeability LogP->MemPerm influences ADME ADME Profile LogP->ADME Sol Aqueous Solubility Bioavail Bioavailability Sol->Bioavail enables CMC CMC & Formulation Sol->CMC pKa Basicity (pKa) React Chemical Reactivity pKa->React governs pKa->ADME protein binding Stab Chemical Stability Ortho Synthetic Strategy Stab->Ortho defines MemPerm->Bioavail MemPerm->ADME Efficacy Efficacy & Potency Bioavail->Efficacy React->CMC Ortho->CMC

Caption: Interrelationship of physicochemical properties and their downstream impact.

Case Study: Linker Design for Antibody-Drug Conjugates (ADCs)

In ADC development, the linker, which is often constructed from a mono-protected diamine, plays a critical role.

  • Lipophilicity (LogP): A highly lipophilic linker can induce aggregation of the ADC, leading to poor pharmacokinetics and potential immunogenicity. Therefore, a delicate balance must be struck. The LogP of the mono-protected diamine building block is a primary contributor to the overall lipophilicity of the linker.

  • Solubility: The solubility of the linker-payload combination is critical. A mono-protected diamine that imparts poor solubility can make the final ADC difficult to formulate and administer.

  • Stability: The protecting group on the diamine must be robust enough to withstand the conditions of conjugation to the antibody and payload, yet be part of a linker system that is stable in circulation and selectively cleaved at the target site.

Conclusion: A Foundation for Rational Design

The physicochemical properties of mono-protected diamines are foundational to their successful application in research and drug development. A thorough characterization of lipophilicity, solubility, pKa, and stability is not a perfunctory exercise but a critical investment in the rational design of new chemical entities. By understanding the causal relationships between these properties and their impact on both synthetic feasibility and biological performance, scientists can de-risk their projects, optimize their synthetic strategies, and ultimately, accelerate the development of novel and effective therapeutics. This guide serves as a starting point for this endeavor, encouraging a proactive and informed approach to the use of these versatile chemical building blocks.

References

The Strategic Utility of Allyl (2-aminoethyl)carbamate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Allyl (2-aminoethyl)carbamate, a bifunctional molecule incorporating a primary amine and an allyloxycarbonyl (Alloc)-protected amine, has emerged as a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique structural attributes and predictable reactivity offer a distinct advantage in a multitude of synthetic strategies, ranging from solid-phase peptide synthesis to the development of sophisticated bioconjugates and targeted therapeutics. This in-depth technical guide provides a comprehensive exploration of the synthesis, properties, and diverse applications of this compound, underpinned by mechanistic insights and field-proven experimental protocols.

Introduction: The Genesis of a Versatile Synthetic Tool

The elegance of a multi-step organic synthesis often lies in the orchestration of protecting groups—transient functionalities that mask a reactive site to allow for selective transformations elsewhere in the molecule. The allyloxycarbonyl (Alloc) group, a carbamate-based amine protecting group, has carved a significant niche in this domain due to its unique cleavage conditions, which are orthogonal to many other commonly employed protecting groups.[1] this compound, in essence, is mono-Alloc protected ethylenediamine, a building block that capitalizes on the strategic advantages of the Alloc group while providing a reactive primary amine for further functionalization. This bifunctionality is the cornerstone of its utility, enabling its use as a cleavable linker and a versatile synthetic intermediate.

Core Chemical Properties and Synthesis

This compound possesses a molecular formula of C6H12N2O2 and a molecular weight of 144.17 g/mol .[2] Its structure features a terminal primary amine and an Alloc-protected amine, separated by an ethylene bridge. This arrangement provides a balance of reactivity and stability, crucial for its diverse applications.

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the selective mono-protection of ethylenediamine. A reliable and scalable method involves the reaction of an excess of ethylenediamine with allyl chloroformate in a biphasic solvent system.

Experimental Protocol: Synthesis of this compound [3]

  • Reagents: Ethylenediamine, Allyl chloroformate, Sodium bicarbonate (NaHCO3), Tetrahydrofuran (THF), Water (H2O), Ethyl acetate (EtOAc), Saturated aqueous NaCl (brine), Anhydrous sodium sulfate (Na2SO4).

  • Procedure:

    • In a round-bottom flask, prepare a solution of the amine (1.0 equivalent) in a mixture of THF and water (e.g., 1:1 v/v).

    • Add sodium bicarbonate (e.g., 6 equivalents) to the solution.

    • At room temperature, add allyl chloroformate (e.g., 3 equivalents) dropwise to the stirred mixture.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaCl.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield this compound as a white foam.

The Alloc Protecting Group: A Pillar of Orthogonality

The utility of this compound is intrinsically linked to the properties of the Alloc protecting group. Its stability and selective removal are what make this molecule a strategic asset in complex syntheses.

Stability Profile

The Alloc group is notably stable under both acidic and basic conditions that are typically used to remove other common amine protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively.[4] This orthogonality is a key advantage, allowing for the selective deprotection of other functional groups in the presence of an Alloc-protected amine.

Protecting GroupCleavage ConditionsStability of Alloc Group
Boc Strong Acid (e.g., TFA)Stable
Fmoc Base (e.g., Piperidine)Stable

A comparative overview of the stability of the Alloc group in the presence of common deprotection conditions for Boc and Fmoc groups.

Mechanism of Deprotection: The Role of Palladium Catalysis

The removal of the Alloc group is achieved under mild, neutral conditions via a palladium(0)-catalyzed reaction.[1] This process involves the formation of a π-allyl palladium complex, which is then intercepted by a scavenger, regenerating the palladium(0) catalyst and releasing the free amine.

G Alloc_Amine R-NH-Alloc Pi_Allyl_Complex [π-Allyl-Pd(II)L_n]^+[R-NH-CO_2]^- Alloc_Amine->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0)L_n Free_Amine R-NH_2 + CO_2 Pi_Allyl_Complex->Free_Amine Pd0_regen Pd(0)L_n Pi_Allyl_Complex->Pd0_regen + Scavenger Scavenger Scavenger (e.g., PhSiH_3) Allyl_Scavenger Allyl-Scavenger Scavenger->Allyl_Scavenger Pd0_regen->Pd0

Figure 1: Mechanism of Palladium-Catalyzed Alloc Deprotection.

Experimental Protocol: Palladium-Catalyzed Deprotection of the Alloc Group [3]

  • Reagents: Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Phenylsilane (PhSiH3), Anhydrous Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve the Alloc-protected amine (1.0 equivalent) in anhydrous CH2Cl2 under an inert atmosphere (Argon).

    • Add phenylsilane (7.0 equivalents) to the solution at 0 °C.

    • Add Pd(PPh3)4 (0.1 equivalents).

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting amine by column chromatography.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block in a variety of synthetic applications, most notably as a cleavable linker.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into a peptide sequence. The terminal primary amine can be used for chain elongation, while the Alloc-protected amine can be deprotected at a later stage for side-chain modification or for the formation of cyclic peptides. The orthogonality of the Alloc group is particularly advantageous in the synthesis of complex peptides with multiple protecting groups.[5]

cluster_0 Peptide Synthesis cluster_1 Cyclization A Resin-Bound Peptide B Couple Allyl (2-aminoethyl)carbamate A->B C Elongate Peptide Chain B->C D Selective Alloc Deprotection C->D E Intramolecular Cyclization D->E F Cleavage from Resin E->F G Cyclic Peptide F->G

References

An In-depth Technical Guide to the Safe Handling of Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Allyl (2-aminoethyl)carbamate is a bifunctional molecule increasingly utilized in biomedical research and drug development, particularly as a cleavable linker in antibody-drug conjugates (ADCs).[1][2][3][4] Its unique structure, featuring a reactive allyl group and a carbamate linkage to an aminoethyl moiety, allows for specific cleavage under certain physiological or chemical conditions, enabling the targeted release of therapeutic payloads.[5][6][7] The growing application of this and structurally similar molecules necessitates a comprehensive understanding of its safe handling, storage, and disposal to protect researchers and ensure experimental integrity. This guide provides an in-depth technical overview of the safety and handling considerations for this compound, drawing upon data from related compounds and general principles of chemical safety for carbamates and allyl-containing molecules.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[8]
Molecular Weight 144.17 g/mol [8]
CAS Number 223741-66-0
Appearance Solid (hydrochloride salt)
Solubility Soluble in water
Storage Temperature 2-8°C (Refrigerator)
logP -0.4[8]

Hazard Identification and Risk Assessment

Hazards Associated with the Allyl Group

Allyl-containing compounds are known for their potential toxicity and reactivity. For instance, allyl chloride is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[9] It is also suspected of causing genetic defects and cancer.[9] Allylamine is another highly flammable and toxic allyl compound that can cause severe skin burns and eye damage.[2][10]

Key Potential Hazards from the Allyl Moiety:

  • Flammability: Many allyl compounds are flammable and can form explosive mixtures with air.[9]

  • Toxicity: Can be toxic if ingested, inhaled, or absorbed through the skin.[2][10][11]

  • Irritation: May cause skin, eye, and respiratory irritation.[9][12]

  • Sensitization: Potential for allergic skin reactions.

  • Mutagenicity and Carcinogenicity: Some allyl compounds are suspected mutagens and carcinogens.[9]

Hazards Associated with the Carbamate Group

Carbamates are a class of compounds known for their biological activity, most notably as acetylcholinesterase inhibitors.[13] While the primary toxicity of many carbamate pesticides is due to this mechanism, the carbamate functional group itself can pose hazards.[13]

Key Potential Hazards from the Carbamate Moiety:

  • Toxicity: Carbamates can be toxic if swallowed or inhaled.[13]

  • Neurotoxicity: Inhibition of acetylcholinesterase can lead to a range of neurological symptoms.[13]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[14]

Based on this analysis, this compound should be handled as a potentially hazardous substance with particular attention to avoiding inhalation, skin and eye contact, and ingestion.

Experimental Workflow for Safe Handling

The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS/Safety Info b Don Personal Protective Equipment (PPE) a->b c Work in a certified chemical fume hood b->c Enter Lab d Weighing and Dissolution c->d e Reaction Setup d->e f Decontaminate work area e->f Experiment Complete g Proper Waste Disposal f->g h Doff and dispose of PPE g->h i Wash hands thoroughly h->i

Caption: A typical experimental workflow for handling this compound.

Detailed Protocols for Safe Handling

Adherence to meticulous handling protocols is paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended for splash-prone operations.To prevent eye contact which can cause serious eye damage.[12]
Skin Protection Chemically resistant gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact which can cause severe skin burns.[12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if working outside a fume hood or if aerosols may be generated.To prevent inhalation which may cause respiratory irritation.[12]
Handling Procedures
  • Preparation:

    • Before commencing any work, thoroughly review all available safety information for this compound and related compounds.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Locate the nearest emergency shower and eyewash station.

    • Assemble all necessary equipment and reagents before bringing the compound into the work area.

  • Weighing and Transfer:

    • Perform all manipulations, including weighing and transfer, within a chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat or paper.

    • Handle the solid compound carefully to avoid generating dust.

  • Dissolution and Reaction:

    • Add solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, ensure the vessel is appropriately cooled.

    • Keep all containers sealed when not in use.

Storage Requirements

Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.

  • Temperature: Store at 2-8°C in a refrigerator.

  • Container: Keep in a tightly sealed, clearly labeled container.

  • Location: Store in a designated area for hazardous chemicals, away from incompatible materials such as strong oxidizing agents and acids.[12]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect all contaminated disposables (gloves, weighing paper, etc.) in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed hazardous waste container.

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

G cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_small Small Spill (manageable) start->spill_small Spill spill_large Large Spill (unmanageable) start->spill_large Spill skin_contact Skin Contact start->skin_contact Exposure eye_contact Eye Contact start->eye_contact Exposure inhalation Inhalation start->inhalation Exposure ingestion Ingestion start->ingestion Exposure absorb Absorb with inert material (e.g., vermiculite) spill_small->absorb Contain evacuate Evacuate the area spill_large->evacuate Immediate Action wash_skin Remove contaminated clothing Wash skin with soap and water for 15 minutes skin_contact->wash_skin Immediate Action flush_eyes Flush eyes with water for 15 minutes at eyewash station eye_contact->flush_eyes Immediate Action fresh_air Move to fresh air inhalation->fresh_air Immediate Action call_poison_control Call Poison Control and seek immediate medical attention ingestion->call_poison_control Immediate Action cleanup Place in sealed container for hazardous waste absorb->cleanup Collect decontaminate_area Decontaminate spill area cleanup->decontaminate_area Clean seek_medical Seek medical attention notify_ehs Notify Emergency Services and EH&S evacuate->notify_ehs Alert wash_skin->seek_medical Follow-up flush_eyes->seek_medical Follow-up fresh_air->seek_medical Follow-up

Caption: Emergency response decision tree for incidents involving this compound.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the emergency alarm.

    • Contact your institution's Environmental Health and Safety (EH&S) department and emergency services.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12][14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and contact a poison control center.[12]

Reactivity and Stability

The reactivity of this compound is a key consideration in its application as a cleavable linker.

  • Stability: The compound should be stored as recommended to prevent degradation. The stability of the antibody-linker conjugate is critical, and storage conditions such as pH and temperature must be carefully controlled to prevent premature cleavage.[15]

  • Cleavage: The allyl carbamate group can be cleaved under specific conditions, often catalyzed by transition metals such as palladium or ruthenium, which can be utilized in a controlled manner for drug release.[6][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions or degradation of the compound.[12]

Conclusion

This compound is a valuable tool in modern drug development, but its safe and effective use is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure the integrity of their experimental work. As with all chemicals, a culture of safety, preparedness, and continuous learning is the most effective safeguard.

References

An In-Depth Technical Guide to Allyl (2-aminoethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Tool in Bioconjugation and Drug Delivery

In the landscape of modern drug development and sophisticated polymer chemistry, the ability to strategically and reversibly link molecular entities is paramount. Allyl (2-aminoethyl)carbamate hydrochloride has emerged as a critical reagent in this domain, offering a unique combination of a stable protecting group and a readily cleavable linker. This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer a comprehensive understanding of its properties, a plausible and detailed synthetic protocol, its nuanced reactivity, and its cutting-edge applications. For the discerning researcher, this document aims to be an invaluable resource, fostering a deeper understanding of not just the "what," but the "why" and "how" of leveraging this versatile molecule in the laboratory.

Core Molecular Attributes and Physicochemical Properties

This compound hydrochloride, with the chemical formula C6H13ClN2O2, is the hydrochloride salt of the mono-allyloxycarbonyl (Alloc) protected ethylenediamine.[1][2] This structure imparts a dual functionality: a primary amine available for conjugation and a carbamate group that is stable under a range of conditions yet susceptible to specific cleavage, a characteristic that is central to its utility.[3][4]

PropertyValueSource(s)
Molecular Formula C6H13ClN2O2[1][2]
Molecular Weight 180.63 g/mol [1][2]
CAS Number 1049722-41-9[2]
Appearance Typically a white to off-white solid[5]
Solubility Soluble in water, ethanol, and methanol[5]
Storage 2-8°C, under inert atmosphere[6]

Synthesis of this compound Hydrochloride: A Detailed Experimental Protocol

The selective mono-protection of a symmetric diamine like ethylenediamine presents a synthetic challenge, as the formation of the di-protected byproduct is a common side reaction.[7] The following protocol describes a robust method for the synthesis of this compound hydrochloride, designed to favor the formation of the mono-substituted product. This procedure is based on established methods for the mono-protection of diamines.[7]

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final_product Final Product Formation ethylenediamine Ethylenediamine reaction_step Reaction in Dichloromethane (DCM) with Triethylamine (TEA) ethylenediamine->reaction_step allyl_chloroformate Allyl Chloroformate allyl_chloroformate->reaction_step workup Aqueous Work-up reaction_step->workup purification Column Chromatography workup->purification hcl_salt HCl Salt Formation (HCl in Ether) purification->hcl_salt final_product This compound Hydrochloride hcl_salt->final_product

Caption: Synthetic workflow for this compound hydrochloride.

Step-by-Step Methodology

Materials:

  • Ethylenediamine

  • Allyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) solution in diethyl ether (e.g., 2 M)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a significant excess of ethylenediamine (e.g., 5-10 equivalents) in anhydrous DCM. The use of a large excess of the diamine is a critical experimental choice to statistically favor mono-acylation and minimize the formation of the di-substituted byproduct.

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath. This is to control the exothermicity of the reaction and to further enhance selectivity.

  • Addition of Allyl Chloroformate: Dilute allyl chloroformate (1 equivalent) in anhydrous DCM and add it dropwise to the cooled ethylenediamine solution over a period of 1-2 hours using the dropping funnel. A slow addition rate is crucial to maintain a low concentration of the acylating agent, thereby reducing the probability of a second acylation on the already mono-protected product.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting allyl chloroformate is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt. Follow this with a wash with brine to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound as a free base.

  • Purification: Purify the crude product by silica gel column chromatography. The significant polarity difference between the mono-protected product, any di-protected byproduct, and unreacted ethylenediamine allows for effective separation.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and cool the solution to 0 °C. Add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.

Spectroscopic Characterization

While actual spectra are proprietary to commercial suppliers, a detailed analysis of the expected spectroscopic features provides a robust method for product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a multiplet for the vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the oxygen (-OCH₂-). The ethylenediamine backbone will exhibit two distinct multiplets for the two methylene groups (-CH₂-NH- and -CH₂-NH₃⁺). The amine and ammonium protons will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the three carbons of the allyl group (two vinyl carbons and one methylene carbon), and the two carbons of the ethylenediamine backbone.

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands are expected for:

  • N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the primary amine and ammonium salt.

  • C=O stretching: A strong absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate carbonyl group.[8]

  • C-N stretching: A band in the region of 1200-1350 cm⁻¹ is expected for the C-N bond of the carbamate.[8]

  • C=C stretching: A weaker absorption around 1645 cm⁻¹ corresponding to the allyl group's double bond.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For this compound hydrochloride, electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 145.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in MS/MS would likely involve the loss of the allyl group and decarboxylation.[9][10]

Reactivity and Cleavage Mechanisms: The Heart of its Functionality

The utility of this compound hydrochloride lies in the lability of the Alloc group under specific, mild conditions, which are orthogonal to many other common protecting groups used in organic synthesis.[11]

Palladium-Catalyzed Cleavage

The most common and efficient method for the cleavage of the Alloc group is through palladium(0)-catalyzed allylic substitution.[12]

Cleavage_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products alloc_protected Alloc-Protected Amine pi_allyl π-Allyl Palladium Complex Formation alloc_protected->pi_allyl pd0 Pd(0) Catalyst pd0->pi_allyl scavenger Allyl Scavenger (e.g., Phenylsilane) nucleophilic_attack Nucleophilic Attack by Scavenger scavenger->nucleophilic_attack decarboxylation Decarboxylation pi_allyl->decarboxylation pi_allyl->nucleophilic_attack free_amine Free Amine decarboxylation->free_amine regenerated_pd0 Regenerated Pd(0) nucleophilic_attack->regenerated_pd0 allylated_scavenger Allylated Scavenger nucleophilic_attack->allylated_scavenger regenerated_pd0->pi_allyl Catalyst Regeneration

Caption: Palladium-catalyzed cleavage mechanism of the Alloc group.

The mechanism involves the oxidative addition of the palladium(0) catalyst to the allyl group, forming a π-allyl palladium complex. This is followed by decarboxylation to release the free amine. An allyl scavenger, such as phenylsilane, morpholine, or a borane-amine complex, is required to react with the π-allyl palladium complex, regenerating the palladium(0) catalyst and preventing re-alkylation of the desired amine product.[11][13][14]

Applications in Drug Development and Beyond

The unique properties of this compound hydrochloride make it a valuable tool in several areas of research and development.

Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, ADCs are designed to deliver highly potent cytotoxic drugs specifically to cancer cells. The linker connecting the antibody to the drug is a critical component, and its stability in circulation and efficient cleavage at the tumor site are paramount.[15][16][17][18][19] While peptide-based and disulfide linkers are common, the principles of cleavable linkers are exemplified by the chemistry of compounds like this compound hydrochloride. The primary amine of this molecule can be functionalized to attach a cytotoxic payload, while the other end can be conjugated to an antibody. The Alloc group can then be cleaved under specific conditions, although in the context of ADCs, other cleavage mechanisms (e.g., enzymatic or pH-sensitive) are more commonly employed for in vivo applications.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, orthogonal protecting groups are essential for the stepwise assembly of amino acids into a peptide chain. The Alloc group is a valuable protecting group for the side chains of amino acids like lysine, as it is stable to the conditions used for the removal of the Fmoc protecting group from the N-terminus.[11][13][20][21] this compound hydrochloride can be used as a building block to introduce a functionalizable primary amine at a specific position within a peptide sequence.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

  • Hazard Statements: May cause skin irritation, serious eye damage, and respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

  • First Aid:

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • In case of skin contact, wash with plenty of soap and water.

    • If inhaled, move the person to fresh air and keep comfortable for breathing.

    • If swallowed, rinse mouth and seek medical advice.

Conclusion: A Key Enabler in Molecular Design

This compound hydrochloride is more than just a chemical intermediate; it is a sophisticated tool that empowers chemists and drug developers to construct complex molecular architectures with precision and control. Its dual functionality as a stable yet cleavable protecting group for a primary amine provides a gateway to a wide range of applications, from the synthesis of modified peptides to the design of innovative drug delivery systems. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the pursuit of scientific advancement.

References

An In-Depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide and medicinal chemistry, the strategic use of protecting groups is paramount.[1] An ideal protecting group must be readily introduced in high yield, exhibit stability across a diverse range of reaction conditions, and be cleaved with high selectivity under mild conditions that leave other functional groups unscathed.[2] The allyloxycarbonyl (Alloc) group has emerged as a powerful tool that fulfills these criteria, offering a unique strategic advantage through its palladium(0)-catalyzed deprotection mechanism.[2] This distinct cleavage pathway provides orthogonality to acid-labile groups like Boc (tert-butyloxycarbonyl) and Trt (trityl), as well as base-labile groups such as Fmoc (9-fluorenylmethyloxycarbonyl).[2][3] This guide provides a comprehensive exploration of the Alloc group, from its fundamental chemical principles to its practical application in the synthesis of complex molecules.

Core Chemistry: Understanding the Alloc Group

The Alloc group is a carbamate-based protecting group used for amines, alcohols, and carboxylic acids.[4][5] Its structure, an allyloxy group attached to a carbonyl, is key to its unique reactivity.

Mechanism of Alloc Protection

The introduction of the Alloc group is a straightforward nucleophilic substitution reaction.[5] Typically, an amine, alcohol, or carboxylate attacks an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[5] The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome.

  • For Amines: The nucleophilic amine attacks the electrophilic carbonyl carbon of Alloc-Cl or Alloc₂O. A base, such as pyridine or sodium bicarbonate, is often employed to neutralize the acidic byproduct (HCl or the corresponding carbonate).[5]

  • For Alcohols: Similar to amines, an alcohol, often deprotonated to the more nucleophilic alkoxide, reacts with an Alloc- OSu or Alloc-Cl to form the corresponding Alloc-protected ether.

The reaction is typically high-yielding and proceeds under mild conditions.[5]

Experimental Protocol: Alloc Protection of an Amine [5]

Objective: To protect a primary amine with the Alloc group using allyl chloroformate.

Reagents & Materials:

  • Amine (1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (6.0 equiv)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Allyl Chloroformate (Alloc-Cl) (3.0 equiv)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of the amine (0.0842 mmol), NaHCO₃ (44 mg, 0.53 mmol), THF (3 mL), and H₂O (3 mL) is prepared at room temperature.

  • Allyl chloroformate (28 μL, 0.26 mmol) is added to the stirred mixture.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then extracted with EtOAc (2 x 100 mL).

  • The combined organic layers are washed with saturated aqueous NaCl (200 mL), dried over Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography to yield the Alloc-protected amine.

The Cornerstone of Alloc Chemistry: Palladium-Catalyzed Deprotection

The defining feature of the Alloc group is its selective removal under mild, palladium-catalyzed conditions.[2] This process, often referred to as the Tsuji-Trost reaction, involves the formation of a π-allylpalladium complex.[6]

The Catalytic Cycle of Deprotection

The deprotection is a catalytic cycle initiated by the coordination of a palladium(0) species, typically Pd(PPh₃)₄, to the allyl group's double bond.[5][6] This is followed by oxidative addition to form a π-allylpalladium(II) complex.[5] The carbamate anion then dissociates and subsequently decarboxylates to release the free amine.[5]

To regenerate the active Pd(0) catalyst and complete the cycle, a nucleophilic "allyl scavenger" is required to react with the allyl group attached to the palladium.[5][7]

The Critical Role of the Allyl Scavenger

The choice of scavenger is crucial for efficient deprotection and to prevent side reactions, such as the N-allylation of the deprotected amine.[7][8] Common scavengers fall into two main categories:

  • Nucleophiles: These directly attack the π-allyl complex, transferring the allyl group and reducing Pd(II) back to Pd(0).[5] Examples include morpholine, dimedone, and barbituric acid.[5]

  • Hydride Donors: These reduce the allyl group via reductive elimination, forming propene.[5] Phenylsilane (PhSiH₃), tributyltin hydride (Bu₃SnH), and formic acid are common examples.[5]

Scavenger TypeExampleMechanismKey Considerations
Nucleophile MorpholineNucleophilic attack on the π-allyl complexCan sometimes lead to N-allylation of the product if the scavenger is not sufficiently reactive.
Hydride Donor Phenylsilane (PhSiH₃)Reductive elimination from the π-allyl complexGenerally provides clean and efficient deprotection with minimal side reactions.[2][5]
Soft Carbon Nucleophile DimedoneEnolate attack on the π-allyl complexEffective but can introduce purification challenges.

Experimental Protocol: Alloc Deprotection of an Amine [5]

Objective: To deprotect an Alloc-protected amine using a palladium catalyst and a silane scavenger.

Reagents & Materials:

  • Alloc-protected amine (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Phenylsilane (PhSiH₃) (7.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol %)

  • Argon (Ar) or Nitrogen (N₂) atmosphere

Procedure:

  • A stirred solution of the Alloc-protected amine (8.2 mmol) in CH₂Cl₂ (82 mL) is cooled to 0 °C under an inert atmosphere.

  • Phenylsilane (7.1 mL, 57 mmol) is added to the solution.

  • Pd(PPh₃)₄ (0.95 g, 0.82 mmol) is then added.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the deprotected amine.

Orthogonality: The Strategic Advantage in Complex Synthesis

The true power of the Alloc group lies in its orthogonality to other common protecting groups.[2][9] This allows for the selective deprotection and manipulation of different functional groups within the same molecule, a critical capability in the synthesis of complex peptides, carbohydrates, and natural products.[2][10]

The Alloc group is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions used to cleave Fmoc groups (e.g., piperidine).[3][11] This enables a synthetic strategy where, for example, an Fmoc-protected N-terminus of a peptide can be deprotected and elongated, while an Alloc-protected lysine side chain remains intact for later, selective modification.[6][10]

Diagram: Orthogonality of Common Amine Protecting Groups

Orthogonality cluster_Boc Boc (tert-butyloxycarbonyl) cluster_Fmoc Fmoc (9-fluorenylmethyloxycarbonyl) cluster_Alloc Alloc (allyloxycarbonyl) Boc Boc-NHR Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved Base Base (e.g., Piperidine) Boc->Base Stable Palladium Pd(0) Catalyst + Scavenger Boc->Palladium Stable Fmoc Fmoc-NHR Fmoc->Acid Stable Fmoc->Base Cleaved Fmoc->Palladium Stable Alloc Alloc-NHR Alloc->Acid Stable Alloc->Base Stable Alloc->Palladium Cleaved

Caption: Orthogonality of Boc, Fmoc, and Alloc protecting groups.

Applications in Synthesis

The unique properties of the Alloc group have led to its widespread adoption in various areas of organic synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): The Alloc group is frequently used to protect the side chains of amino acids like lysine and ornithine.[6][10] This allows for selective deprotection and modification of these side chains on the solid support, enabling the synthesis of branched, cyclic, or labeled peptides.[6][10][12]

  • Natural Product Synthesis: The mild deprotection conditions are ideal for the synthesis of sensitive and complex natural products.[2] The Alloc group can be removed late in a synthetic sequence to unmask a reactive amine without disturbing other delicate functionalities.[2]

  • Carbohydrate Chemistry: The Alloc group is also employed for the protection of amino groups in carbohydrates, facilitating the synthesis of complex glycoconjugates.[2][5]

Conclusion

The allyloxycarbonyl (Alloc) protecting group is a versatile and indispensable tool in modern organic synthesis. Its ease of introduction, stability to a wide range of conditions, and, most importantly, its selective removal via palladium catalysis provide a level of orthogonality that is crucial for the efficient and elegant synthesis of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of Alloc chemistry is essential for navigating the challenges of contemporary synthetic endeavors.

References

Methodological & Application

The Strategic Deployment of Allyl (2-aminoethyl)carbamate in Advanced Peptide Synthesis: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Peptide Synthesis with Orthogonal Protection

In the sophisticated landscape of peptide science, the synthesis of complex, modified, and structurally diverse peptides is paramount for advancements in drug discovery and materials science. The foundational principle enabling this complexity is orthogonal protection , a strategy that employs a suite of protecting groups that can be selectively removed under distinct chemical conditions.[1][2] This allows for the precise, stepwise assembly of amino acid sequences and the introduction of specific modifications, such as cyclization or branching, with high fidelity.[1][3] Among the arsenal of protecting groups available to the modern peptide chemist, the allyloxycarbonyl (Alloc) group, particularly when incorporated as Allyl (2-aminoethyl)carbamate, offers a unique and powerful tool for achieving synthetic control.[4]

This technical guide provides an in-depth exploration of the application of this compound in peptide synthesis. We will delve into the causality behind its use, provide detailed, field-proven protocols for its incorporation and cleavage, and offer insights into its strategic advantages for researchers, scientists, and drug development professionals.

Chemical Rationale and Mechanism of Action

The utility of this compound stems from the unique properties of the Alloc protecting group. It is a carbamate-based protecting group, similar in function to the more common Boc, Cbz, or Fmoc groups, in that it masks a reactive amine functionality.[5] However, its key distinction and strategic advantage lie in its deprotection mechanism, which is orthogonal to the acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups that form the bedrock of the two primary solid-phase peptide synthesis (SPPS) strategies.[3][6][7]

The Alloc group is stable to both the acidic conditions used to remove Boc and side-chain protecting groups like tert-butyl, and the basic conditions used for Fmoc removal.[7][8] Instead, it is selectively cleaved under neutral conditions via a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction.[5][9]

The deprotection is a catalytic cycle initiated by the coordination of a Pd(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the allyl group. This is followed by an oxidative addition to form a π-allyl-palladium(II) complex, releasing the carbamate.[5][9] The carbamate then readily decarboxylates to liberate the free amine.[5] A scavenger, such as phenylsilane (PhSiH₃), is required to react with the allyl-palladium complex, regenerating the Pd(0) catalyst and preventing side reactions like N-allylation of the deprotected amine.[10][11]

Diagram of the Alloc Protection and Deprotection Mechanism

Alloc_Mechanism Protection and Deprotection Cycle of the Alloc Group cluster_protection Protection cluster_deprotection Deprotection (Palladium-Catalyzed) Amine R-NH₂ Protected_Amine Alloc-Protected Amine R-NH-Alloc Amine->Protected_Amine + Alloc-Cl (Base) AllocCl Allyl Chloroformate (Alloc-Cl) Pi_Allyl_Complex π-Allyl-Pd(II) Complex Protected_Amine->Pi_Allyl_Complex + Pd(0) Pd(0) Pd(PPh₃)₄ (Pd(0)) Deprotected_Amine Deprotected Amine R-NH₂ Pi_Allyl_Complex->Deprotected_Amine + H⁺, -CO₂ Regenerated_Pd Regenerated Pd(0) Pi_Allyl_Complex->Regenerated_Pd + Scavenger Allyl_Scavenger Allyl-Scavenger Adduct Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Allyl_Scavenger Regenerated_Pd->Pd(0)

Caption: The protection and palladium-catalyzed deprotection cycle of an amine using the Alloc group.

Application in Peptide Synthesis: A Focus on Peptide-PNA Chimeras

A significant application of this compound is in the synthesis of peptide nucleic acid (PNA) monomers and their subsequent incorporation into peptide-PNA chimeras. PNAs are DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, which imparts unique hybridization properties and resistance to enzymatic degradation.[12][13] The synthesis of these complex molecules often requires an orthogonal protection strategy to selectively modify either the peptide or the PNA portion of the chimera.

The use of an Alloc group on the N-(2-aminoethyl)glycine backbone provides a handle for selective deprotection and subsequent elongation of the PNA chain or for conjugation to a peptide segment, without affecting the Fmoc or Boc protecting groups used for the peptide synthesis.[14]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Protocol 1: Introduction of the Alloc-Aminoethyl Group

This protocol describes the synthesis of an Alloc-protected N-(2-aminoethyl)glycine monomer, a key building block for PNA synthesis.

Materials:

  • N-(2-aminoethyl)glycine

  • Allyl chloroformate (Alloc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve N-(2-aminoethyl)glycine in an aqueous solution of sodium bicarbonate. The basic condition is necessary to deprotonate the amino group, making it nucleophilic.

  • Reaction: Cool the solution in an ice bath and add allyl chloroformate dropwise while stirring vigorously. The reaction is exothermic, and maintaining a low temperature minimizes side reactions.

  • Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the solution with HCl to pH 2-3. This protonates the carboxylic acid and any unreacted amine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. The desired product will move to the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

ParameterValue/ConditionRationale
Solvent Dioxane/WaterProvides a biphasic system that facilitates the reaction.
Base NaHCO₃A mild base to deprotonate the amine without hydrolyzing the chloroformate.
Temperature 0°C to Room TempControls the reaction rate and minimizes side product formation.
Reaction Time 2-4 hoursSufficient time for the reaction to go to completion.
Purification Column ChromatographyTo isolate the pure Alloc-protected monomer.
Protocol 2: Selective Deprotection of the Alloc Group on Solid Support

This protocol details the on-resin cleavage of the Alloc group, a critical step for subsequent modifications like cyclization or branching.[10][15]

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous and degassed

  • N,N-Dimethylformamide (DMF)

Workflow for On-Resin Alloc Deprotection:

Alloc_Deprotection_Workflow On-Resin Alloc Deprotection Workflow Resin_Swelling 1. Swell Peptide-Resin in DCM Deprotection_Cocktail 2. Prepare Deprotection Cocktail: Pd(PPh₃)₄ + PhSiH₃ in DCM Reaction 3. Add Cocktail to Resin and Agitate (2 x 30 min) Deprotection_Cocktail->Reaction Washing_1 4. Wash with DCM Reaction->Washing_1 Washing_2 5. Wash with Methanol Washing_1->Washing_2 Washing_3 6. Repeat DCM and Methanol Washes Washing_2->Washing_3 Final_Wash 7. Final Extensive Washes with DCM Washing_3->Final_Wash Proceed 8. Proceed to Next Synthetic Step Final_Wash->Proceed

Caption: A streamlined workflow for the on-resin removal of the Alloc protecting group.

Detailed Procedure:

  • Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous, degassed DCM for 30 minutes. It is crucial to use oxygen-free solvents as Pd(0) catalysts are sensitive to oxidation.[16]

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) and phenylsilane (20-30 equivalents) in anhydrous, degassed DCM. The large excess of phenylsilane acts as the allyl scavenger.

  • First Deprotection: Add the deprotection cocktail to the swollen resin and agitate gently for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), followed by methanol (1x), and then DCM (3x).[9]

  • Second Deprotection: Repeat step 3 to ensure complete removal of the Alloc group.

  • Final Washes: After the second deprotection, perform extensive washes with DCM (3x), methanol (1x), DCM (3x), methanol (1x), and finally DCM (3x) to remove all traces of the palladium catalyst and scavenger byproducts.[9]

  • Verification: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄ (0.25 eq)Effective catalyst for Alloc cleavage.[10]
Scavenger Phenylsilane (20-30 eq)Efficiently traps the allyl group and regenerates the catalyst.[10]
Solvent Anhydrous, degassed DCMPrevents catalyst deactivation by oxygen and moisture.[16]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.
Reaction Time 2 x 30 minutesEnsures complete removal of the Alloc group.[16]
Washing Protocol DCM and MethanolEffectively removes catalyst residues and byproducts.[9]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Deprotection Inactive catalyst (oxidation)Ensure the use of fresh, high-quality Pd(PPh₃)₄ and anhydrous, degassed solvents under an inert atmosphere.[16]
Insufficient reaction time or reagentsIncrease the reaction time or the equivalents of catalyst and scavenger. Perform a third deprotection cycle if necessary.
N-allylation Side Product Insufficient scavengerIncrease the equivalents of phenylsilane.
Resin Discoloration (Dark) Palladium black formationWhile often unavoidable, extensive washing should remove most of the residual palladium. This usually does not interfere with subsequent steps.

Advantages and Strategic Considerations

The primary advantage of using an Alloc-based protecting group like this compound is its orthogonality .[4] This allows for selective deprotection in the presence of both acid- and base-labile groups, enabling complex synthetic routes that are not feasible with standard Boc/Bzl or Fmoc/tBu strategies alone.[1][2] This is particularly valuable for:

  • On-resin cyclization: Forming lactam bridges between side chains.[15]

  • Synthesis of branched peptides. [1]

  • Site-specific labeling and modification.

  • Convergent peptide synthesis strategies.

While powerful, the use of Alloc protection requires additional considerations. The cost and sensitivity of the palladium catalyst, as well as the need for an inert atmosphere and thorough washing to remove metal residues, add complexity to the synthetic process.[16] However, recent studies have shown that microwave-assisted deprotection can significantly shorten reaction times and that the catalyst may be more robust to atmospheric conditions than previously thought, potentially simplifying the procedure.[15][17]

Conclusion

This compound, through the strategic implementation of the Alloc protecting group, provides peptide chemists with a versatile tool to navigate the synthesis of complex and modified peptides. Its unique orthogonality to standard protecting group schemes unlocks advanced synthetic possibilities. By understanding the underlying mechanism and adhering to robust, validated protocols, researchers can confidently employ this methodology to push the boundaries of peptide science and accelerate the development of novel therapeutics and advanced materials.

References

Application Note: Allyl (2-aminoethyl)carbamate as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugate Design

Bioconjugates, particularly antibody-drug conjugates (ADCs), have emerged as a powerful class of therapeutics, offering the potential for highly targeted delivery of potent cytotoxic agents to cancer cells.[1] The success of these complex molecules hinges on the thoughtful design of each component: the antibody, the payload, and the linker that covalently connects them. The linker is of paramount importance, as its chemical properties dictate the stability, pharmacokinetics, and efficacy of the entire bioconjugate.[1][2] An ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also allowing for efficient cleavage and payload release at the target site.[2][3][4] Allyl (2-aminoethyl)carbamate has emerged as a promising cleavable linker, offering a unique combination of stability and controlled release through a palladium-catalyzed cleavage mechanism.

This application note provides a detailed guide to the use of this compound as a linker in bioconjugation. We will delve into its chemical properties, provide step-by-step protocols for its application, and discuss key considerations for its successful implementation in the development of novel bioconjugates.

Chemical Properties and Rationale for Use

This compound is a heterobifunctional linker featuring two key reactive moieties: a primary amine and an allyl carbamate. This structure allows for a sequential conjugation strategy. The primary amine serves as a versatile handle for the attachment of a payload, typically through amide bond formation with an activated carboxylic acid (e.g., an NHS ester) on the drug molecule. The allyl carbamate, on the other hand, functions as a stable protecting group for the carbamate linkage, which can be selectively cleaved under mild conditions using a palladium catalyst.[1][5]

The core advantages of using an allyl carbamate-based linker include:

  • High Stability: The carbamate linkage is generally stable under physiological conditions, preventing premature drug release. The inclusion of the 2-aminoethyl group has been shown to enhance serum stability.[6]

  • Orthogonal Cleavage: The deprotection of the allyl group is achieved through palladium catalysis, a mechanism that is orthogonal to most biological processes and stable to a wide range of chemical conditions used in bioconjugation.[7][8] This allows for highly specific and controlled drug release.

  • Mild Deprotection Conditions: The palladium-catalyzed cleavage proceeds under near-neutral conditions and at room temperature, preserving the integrity of sensitive biomolecules like antibodies.[5]

Core Experimental Workflow

The overall strategy for utilizing this compound as a linker in bioconjugation can be broken down into three main stages:

  • Payload-Linker Synthesis: The payload (e.g., a cytotoxic drug) is first conjugated to the this compound linker.

  • Bioconjugation: The resulting payload-linker construct is then attached to the biomolecule (e.g., an antibody).

  • Controlled Cleavage (Deprotection): The allyl group is selectively removed to release the payload, often at the target site.

Below are detailed protocols for each of these key experimental stages.

Protocol 1: Synthesis of a Payload-Linker Construct

This protocol describes the conjugation of a payload containing an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound.

Materials:

  • This compound[9][10][11]

  • NHS ester-activated payload

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass spectrometer for product characterization

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS ester-activated payload in the chosen anhydrous solvent to a final concentration of 10-20 mM.

    • Dissolve this compound in the same anhydrous solvent to a final concentration of 12-25 mM (a 1.2 to 1.25 molar excess relative to the payload).

    • Prepare a stock solution of the tertiary amine base in the anhydrous solvent.

  • Reaction Setup:

    • To the stirred solution of this compound, add the tertiary amine base (2-3 molar equivalents relative to the payload).

    • Slowly add the solution of the NHS ester-activated payload to the reaction mixture at room temperature.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion.

    • Monitor the progress of the reaction by HPLC, observing the consumption of the starting materials and the formation of the desired product.

  • Purification:

    • Once the reaction is complete, purify the payload-linker construct using reverse-phase HPLC.

    • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the payload-linker construct as a solid.

Protocol 2: Antibody-Payload Conjugation

This protocol outlines the conjugation of the purified payload-linker construct (which now has a free allyl carbamate and the payload attached) to a monoclonal antibody via lysine residues. This is achieved by activating a carboxyl group on the linker (if not already present on the payload) and reacting it with the primary amines of lysine residues on the antibody. For this example, we will assume the payload-linker construct has a terminal carboxylic acid that can be activated.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Payload-linker construct with a terminal carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • UV-Vis spectrophotometer for protein concentration measurement

  • Hydrophobic Interaction Chromatography (HIC) HPLC for Drug-to-Antibody Ratio (DAR) determination

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4 using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Payload-Linker:

    • Dissolve the payload-linker construct, EDC, and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF to prepare stock solutions (typically 10-20 mM).

    • In a separate tube, mix the payload-linker, EDC, and NHS in a 1:1.5:1.5 molar ratio in DMSO or DMF. Allow this activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated payload-linker solution to the antibody solution. The molar ratio of payload-linker to antibody will determine the final DAR and should be optimized (a starting point is a 5-10 fold molar excess of the linker).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Remove excess, unreacted payload-linker and other small molecules by size-exclusion chromatography (SEC) or using desalting columns.

    • Exchange the purified ADC into a suitable formulation buffer.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer (A280).

    • Determine the average DAR using HIC-HPLC.

Protocol 3: Palladium-Catalyzed Deprotection of the Allyl Carbamate Linker

This protocol details the cleavage of the allyl carbamate linker to release the payload from the bioconjugate. This step is typically performed in vitro for analytical purposes or can be envisioned as the in vivo release mechanism if a targeted delivery system for the palladium catalyst were available (a current area of research).

Materials:

  • Purified Antibody-Drug Conjugate (ADC)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[7]

  • Allyl scavenger (e.g., morpholine, dimedone, or triethylsilane)[7]

  • Degassed reaction buffer (e.g., PBS with 5-10% DMF or DMSO to aid solubility)

  • HPLC-MS system for monitoring payload release

Procedure:

  • Reaction Setup:

    • In a reaction vial, add the purified ADC to the degassed reaction buffer.

    • Add the allyl scavenger to the reaction mixture (typically a large excess, e.g., 50-100 equivalents).

    • Prepare a stock solution of the palladium catalyst in a suitable degassed organic solvent (e.g., DMF or THF).

  • Deprotection Reaction:

    • Initiate the reaction by adding the palladium catalyst to the ADC solution. The amount of catalyst should be optimized, but a starting point is 0.1-0.5 molar equivalents relative to the linker.

    • Incubate the reaction at room temperature, protected from light, for 1-4 hours.

  • Monitoring Payload Release:

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong chelating agent like EDTA if needed, though often dilution is sufficient for analysis).

    • Analyze the aliquots by HPLC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload and the deprotected linker-payload fragment attached to the antibody.

  • Purification (Optional, for characterization of the deprotected antibody):

    • If desired, the deprotected antibody can be purified from the reaction mixture using size-exclusion chromatography to remove the catalyst, scavenger, and released payload.

Data Presentation and Key Considerations

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[11]
Molecular Weight 144.17 g/mol [11]
IUPAC Name prop-2-enyl N-(2-aminoethyl)carbamate[11]
CAS Number 223741-66-0[11]

Table 2: Representative Linker Stability Data

Linker TypeModel System/DrugMediumConditionHalf-life (t½) / % ReleaseReference
Val-Cit-PABCUncialamycin ADCMouse Serum24 h100% release[3]
N-(2-aminoethyl)-m-amide-PABC Uncialamycin ADC Mouse Serum 24 h 3% hydrolysis [3]
HydrazoneDoxorubicin ADCBuffer, pH 5.0-2.4 minBenchChem

Note: The N-(2-aminoethyl) modification in a similar carbamate linker context demonstrates significantly improved stability in mouse serum.[3]

Visualization of Key Processes

G cluster_0 Payload-Linker Synthesis Payload-NHS Payload-NHS Ester Payload-Linker Payload-Linker (Allyl Protected) Payload-NHS->Payload-Linker Amine Reaction Linker This compound Linker->Payload-Linker

Caption: Synthesis of the payload-linker construct.

G cluster_1 Bioconjugation to Antibody Antibody Antibody (Lys-NH2) ADC Antibody-Drug Conjugate (Allyl Protected) Antibody->ADC Payload-Linker Payload-Linker (Activated Carboxyl) Payload-Linker->ADC EDC/NHS Coupling

Caption: Conjugation to the antibody.

G cluster_2 Palladium-Catalyzed Deprotection ADC ADC (Allyl Protected) Released_Payload Released Payload ADC->Released_Payload Cleavage Deprotected_ADC Deprotected ADC ADC->Deprotected_ADC Cleavage Catalyst Pd(0) Catalyst + Scavenger Catalyst->Released_Payload Catalyst->Deprotected_ADC

Caption: Controlled payload release via deprotection.

Troubleshooting and Key Considerations

  • Solubility: Payloads and payload-linker constructs can be hydrophobic. Ensure adequate solubility in the reaction buffers, using co-solvents like DMSO or DMF as needed, but keeping the final concentration low (typically <10%) to maintain antibody integrity.

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to air and certain buffer components. Use degassed buffers and consider performing the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon) for optimal results.

  • Scavenger Choice: The allyl scavenger is crucial for preventing side reactions, such as N-allylation.[7] The choice of scavenger may need to be optimized for a specific bioconjugate.

  • DAR Optimization: The drug-to-antibody ratio is a critical parameter for ADC efficacy and safety. The stoichiometry of the conjugation reaction should be carefully optimized to achieve the desired DAR.

  • Analytical Characterization: Thorough analytical characterization at each stage of the process is essential for ensuring the quality and consistency of the final bioconjugate. This includes techniques like HPLC, mass spectrometry, and HIC.

Conclusion

This compound represents a valuable tool in the bioconjugation toolbox. Its robust stability under physiological conditions, combined with a mild and highly selective cleavage mechanism, makes it an attractive linker for the development of next-generation bioconjugates. The protocols and considerations outlined in this application note provide a comprehensive framework for researchers to explore the potential of this versatile linker in their own drug development programs.

References

Applications of Allyl (2-aminoethyl)carbamate in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Allyl (2-aminoethyl)carbamate is a versatile bifunctional molecule poised to make significant contributions to the field of advanced drug delivery. Its unique structure, featuring a polymerizable allyl group and a potentially cleavable carbamate linkage with a pendant primary amine, offers a rich scaffold for the design of sophisticated, stimuli-responsive drug delivery systems. This technical guide provides an in-depth exploration of the applications of this compound in the development of intelligent drug carriers, including nanoparticles and hydrogels. We will delve into the underlying chemical principles, provide detailed experimental protocols for synthesis and characterization, and discuss the future potential of this promising compound in targeted and controlled drug release.

Introduction: The Promise of this compound in Smart Drug Delivery

The quest for more effective and less toxic therapeutics has driven the development of "smart" drug delivery systems that can release their payload in response to specific physiological or pathological cues.[1][2] this compound emerges as a compelling building block for such systems due to its inherent functionalities:

  • The Allyl Group: This terminal double bond serves as a reactive handle for polymerization, enabling the formation of polymer backbones or crosslinked networks.[3] Polymerization can be achieved through various methods, including free-radical polymerization and thiol-ene click chemistry, offering versatility in the design of drug carriers.[4][5]

  • The Carbamate Linkage: Carbamates are known to be susceptible to cleavage under specific conditions, such as enzymatic action or changes in pH.[6][7] This "cleavable linker" characteristic is central to the design of stimuli-responsive systems where the drug is released at the target site.

  • The Aminoethyl Moiety: The primary amine group provides a site for drug conjugation or can be protonated in acidic environments, imparting pH-responsive properties to the polymer system.[2]

This guide will provide a comprehensive overview of how these features can be harnessed to create innovative drug delivery platforms.

Design and Synthesis of this compound-Based Drug Delivery Systems

The synthesis of drug delivery systems using this compound can be approached in two primary ways: by incorporating it as a monomer in a polymer backbone or by using it as a crosslinking agent to form hydrogels.

Synthesis of pH-Responsive Nanoparticles via Free-Radical Polymerization

The free-radical polymerization of the allyl group allows for the creation of linear or branched polymers.[5][8][9][10] By copolymerizing this compound with other monomers, it is possible to tune the physicochemical properties of the resulting nanoparticles. The aminoethyl group is expected to confer pH-sensitivity, leading to swelling or disassembly of the nanoparticles in acidic environments like tumor microenvironments or endosomes.[11][12]

Experimental Protocol: Synthesis of pH-Responsive Nanoparticles

This protocol describes a model synthesis of pH-responsive nanoparticles by copolymerizing this compound with a hydrophilic comonomer such as N-vinylpyrrolidone (NVP).

Materials:

  • This compound

  • N-Vinylpyrrolidone (NVP)

  • Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

  • Anhydrous, deoxygenated solvent (e.g., Dimethylformamide - DMF)

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 0.1 g, 0.69 mmol) and NVP (e.g., 0.69 g, 6.2 mmol) in anhydrous DMF (10 mL).

  • Add the radical initiator AIBN (e.g., 1 mol% relative to total monomers).

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70 °C and stir for 24 hours.

  • After polymerization, precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether).

  • Collect the polymer precipitate by filtration and dry under vacuum.

  • To form nanoparticles, dissolve the polymer in a suitable solvent (e.g., water, adjusting pH if necessary) and dialyze against deionized water for 48 hours to remove any unreacted monomers and low molecular weight oligomers.

  • The resulting aqueous solution will contain the self-assembled nanoparticles.

Causality Behind Experimental Choices: The use of a Schlenk flask and inert atmosphere is crucial to prevent oxygen from inhibiting the free-radical polymerization. AIBN is a common thermal initiator that decomposes at a controlled rate at 70°C. Dialysis is a standard method for purifying polymers and allowing nanoparticles to form through self-assembly in an aqueous environment.

Visualization of Polymerization Workflow:

G cluster_prep Reaction Setup cluster_rxn Polymerization cluster_purification Purification & Nanoparticle Formation monomers This compound + NVP flask Schlenk Flask under N2 monomers->flask solvent Anhydrous DMF solvent->flask initiator AIBN initiator->flask polymerization Stir at 70°C for 24h flask->polymerization precipitation Precipitate in Diethyl Ether polymerization->precipitation filtration Filter and Dry precipitation->filtration dialysis Dialyze against DI Water filtration->dialysis nanoparticles pH-Responsive Nanoparticle Suspension dialysis->nanoparticles

Caption: Workflow for the synthesis of pH-responsive nanoparticles.

Synthesis of Enzyme-Responsive Hydrogels via Thiol-Ene Polymerization

Thiol-ene "click" chemistry offers a highly efficient and orthogonal method for forming crosslinked networks under mild conditions.[3][13] This approach is particularly suitable for encapsulating sensitive biologic drugs. By reacting a dithiol crosslinker with the allyl groups of this compound, a hydrogel can be formed. The carbamate linkages within this network can be designed to be susceptible to cleavage by specific enzymes, such as esterases, leading to the degradation of the hydrogel and release of the encapsulated drug.[6]

Experimental Protocol: Synthesis of an Enzyme-Responsive Hydrogel

This protocol outlines the formation of a hydrogel by the photoinitiated thiol-ene reaction between a custom polymer containing this compound and a dithiol crosslinker.

Materials:

  • Polymer with pendant this compound groups (synthesized as in 2.1, or a commercially available allyl-functionalized polymer modified with this compound)

  • Dithiol crosslinker (e.g., Dithiothreitol - DTT)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Protocol:

  • Dissolve the allyl-functionalized polymer (e.g., 100 mg) in PBS.

  • Add the dithiol crosslinker in a 1:1 molar ratio of thiol to allyl groups.

  • Add the photoinitiator (e.g., 0.5 wt% of the total polymer and crosslinker weight).

  • Vortex the solution until all components are fully dissolved.

  • Pipette the solution into a mold (e.g., between two glass slides separated by a spacer).

  • Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.

  • Gently remove the hydrogel from the mold and wash with PBS to remove any unreacted components.

Causality Behind Experimental Choices: Thiol-ene chemistry is chosen for its high efficiency and mild reaction conditions, which are ideal for biomedical applications. A photoinitiator is used to trigger the reaction upon exposure to UV light, allowing for temporal and spatial control over gelation. The 1:1 stoichiometry of thiol to ene groups ensures efficient network formation.

Visualization of Hydrogel Formation:

G cluster_components Components cluster_process Process polymer Allyl-functionalized Polymer mix Mix in PBS polymer->mix crosslinker Dithiol Crosslinker crosslinker->mix initiator Photoinitiator initiator->mix uv UV Irradiation (365 nm) mix->uv hydrogel Enzyme-Responsive Hydrogel uv->hydrogel

Caption: Thiol-ene synthesis of an enzyme-responsive hydrogel.

Drug Loading and Conjugation

This compound-based systems offer two primary modalities for incorporating therapeutic agents: physical encapsulation and covalent conjugation.

Drug Encapsulation

Hydrophobic drugs can be physically entrapped within the core of nanoparticles during their self-assembly. The efficiency of this process depends on the drug's properties and its interaction with the polymer.

Experimental Protocol: Paclitaxel Encapsulation in Nanoparticles

This protocol is a model for encapsulating a hydrophobic drug like paclitaxel.[14][15][16][17][18]

Materials:

  • This compound-based polymer

  • Paclitaxel

  • Organic solvent (e.g., Acetone or THF)

  • Deionized water

Protocol:

  • Dissolve the polymer (e.g., 50 mg) and paclitaxel (e.g., 5 mg) in the organic solvent (2 mL).

  • Add this organic solution dropwise to deionized water (10 mL) under vigorous stirring.

  • Continue stirring for 4-6 hours to allow for the evaporation of the organic solvent and the formation of drug-loaded nanoparticles.

  • Centrifuge the nanoparticle suspension to remove any unencapsulated drug precipitate.

  • The supernatant contains the paclitaxel-loaded nanoparticles.

Drug Conjugation

The primary amine of the (2-aminoethyl)carbamate moiety provides a convenient handle for covalently attaching drugs. This is particularly useful for drugs with a carboxylic acid group, which can be activated to form a stable amide bond.

Experimental Protocol: Doxorubicin Conjugation

This protocol describes the conjugation of doxorubicin (DOX) to the polymer via its primary amine.[19][20][21][22]

Materials:

  • This compound-based polymer

  • Doxorubicin hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous, deoxygenated DMSO

  • Dialysis tubing (MWCO 10 kDa)

Protocol:

  • Dissolve the polymer in anhydrous DMSO.

  • In a separate vial, dissolve doxorubicin hydrochloride and a slight molar excess of a non-nucleophilic base (e.g., triethylamine) in anhydrous DMSO.

  • Add EDC and Sulfo-NHS to the doxorubicin solution to activate its carboxylic acid group. Stir for 30 minutes at room temperature.

  • Add the activated doxorubicin solution to the polymer solution and stir for 24 hours at room temperature in the dark.

  • Dialyze the reaction mixture against a suitable buffer (e.g., PBS) and then deionized water to remove unreacted drug and coupling agents.

  • Lyophilize the purified solution to obtain the doxorubicin-polymer conjugate.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.

Parameter Technique(s) Purpose
Size and Morphology Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To determine the size distribution, polydispersity index, and morphology of nanoparticles and hydrogels.
Surface Charge Zeta Potential MeasurementTo assess the surface charge, which influences stability and interaction with biological membranes.
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy, HPLCTo quantify the amount of drug successfully loaded into or conjugated with the delivery system.[23][24][25][26][27]
Stimuli-Responsiveness DLS, UV-Vis SpectroscopyTo evaluate changes in size or turbidity in response to pH changes or enzymatic degradation.
In Vitro Drug Release Dialysis, CentrifugationTo study the kinetics of drug release under physiological and stimuli-triggered conditions.[28][29][30][31]
Biocompatibility/Cytotoxicity MTT Assay, Cell Viability AssaysTo assess the toxicity of the drug delivery system on relevant cell lines.[32][33][34][35][36]

Application Notes: Tailoring Delivery for Specific Needs

  • pH-Responsive Delivery to Tumors: The acidic tumor microenvironment (pH ~6.5) can trigger the protonation of the amino groups in the this compound-based polymers. This can lead to swelling of the nanoparticles and enhanced release of the encapsulated drug specifically at the tumor site.[37][38]

  • Enzyme-Triggered Release: For diseases characterized by the overexpression of certain enzymes, such as some cancers and inflammatory conditions, hydrogels with enzyme-cleavable carbamate linkers can provide highly specific drug release.[6]

  • Co-delivery of Therapeutics: The versatile chemistry of this compound allows for the potential co-encapsulation or co-conjugation of multiple drugs, offering synergistic therapeutic effects.

Future Perspectives

This compound represents a promising platform for the next generation of drug delivery systems. Future research will likely focus on:

  • Multi-stimuli Responsive Systems: Combining pH- and enzyme-sensitivity for more precise control over drug release.

  • Targeted Delivery: Functionalizing the nanoparticles or hydrogels with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at the disease site.

  • In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to validate the efficacy and safety of these systems.

References

Experimental procedure for Alloc protection of primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Procedure for Alloc Protection of Primary Amines

For: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Allyloxycarbonyl (Alloc) Protection of Primary Amines

The strategic protection of functional groups is a fundamental concept in modern organic synthesis, enabling complex molecular transformations with high precision. Among the various protecting groups for amines, the allyloxycarbonyl (Alloc) group has emerged as a uniquely versatile tool, particularly in peptide synthesis, carbohydrate chemistry, and the synthesis of natural products.[1][2] Its primary advantage lies in its orthogonality; the Alloc group is stable under the acidic and basic conditions used to remove other common amine protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively.[3][4] Deprotection is achieved under exceptionally mild conditions using a palladium(0) catalyst, ensuring the stability of sensitive functional groups elsewhere in the molecule.[1]

This guide provides an in-depth exploration of the Alloc group, detailing the mechanisms of protection and deprotection, comprehensive experimental protocols, and critical insights for its successful application.

Mechanism of Alloc Protection

The introduction of the Alloc group onto a primary amine is a straightforward nucleophilic acyl substitution reaction.[5] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[2][5] The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[6]

The choice of base and solvent can be adapted to the substrate's solubility and reactivity. Common systems include sodium bicarbonate in a biphasic THF/water mixture or organic bases like pyridine or triethylamine in aprotic solvents.[5][7]

G R_NH2 R-NH₂ (Primary Amine) Alloc_Cl Alloc-Cl (Allyl Chloroformate) R_NH2->Alloc_Cl Alloc_NHR R-NH-Alloc (Protected Amine) Alloc_Cl->Alloc_NHR Loss of Cl⁻ Protonated_Base Base-H⁺ + Cl⁻ HCl HCl Base Base (e.g., NaHCO₃) HCl->Base Base->Protonated_Base

Caption: Mechanism of Alloc protection of a primary amine.

Experimental Protocol: Alloc Protection of a Primary Amine

This protocol provides a general and reliable method for the Alloc protection of a primary amine using allyl chloroformate.

Materials:

  • Primary amine substrate (1.0 equiv)

  • Allyl chloroformate (Alloc-Cl) (1.1 - 1.5 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 - 6.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a 1:1 mixture of THF and water. The concentration can typically be in the range of 0.1-0.5 M.

  • Base Addition: Add sodium bicarbonate (3.0-6.0 equiv) to the solution and stir the mixture vigorously to create a suspension.[5][7] The base is crucial for neutralizing the HCl generated during the reaction.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add allyl chloroformate (1.1-1.5 equiv) dropwise to the stirring suspension. Using a slight excess of Alloc-Cl ensures complete consumption of the starting amine.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.[5][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with saturated aqueous NaCl (brine) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure Alloc-protected amine.[5]

Summary of Alloc Protection Conditions

The efficiency of the Alloc protection can be optimized by varying the reagents and conditions, as summarized below.

Allocating ReagentBaseSolvent SystemTemperatureTypical Yield (%)Reference(s)
Allyl chloroformate (Alloc-Cl)NaHCO₃THF / H₂O0 °C to RT87-89[5][7]
Allyl chloroformate (Alloc-Cl)PyridineTHFRT>90[5]
Allyl chloroformate (Alloc-Cl)NEt₃, DMAPCH₃CNRT>90[5]
Diallyl dicarbonate (Alloc₂O)-Dioxane, H₂O or CH₂Cl₂RT>90[5]
Alloc-OSuNEt₃CH₂Cl₂RT>90[5]

graph G {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

A[label="1. Dissolve Amine & Base\n(THF/H₂O, NaHCO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Cool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add Alloc-Cl\n(dropwise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Stir at RT (4-12h)\n& Monitor (TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Workup\n(EtOAc Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Wash\n(H₂O, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Dry & Concentrate\n(Na₂SO₄, Rotovap)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Purify\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="Pure Alloc-Protected Amine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Experimental workflow for Alloc protection.

Characterization of Alloc-Protected Amines

Successful protection can be confirmed using standard spectroscopic techniques. The Alloc group has distinct signals that are easily identifiable.[1]

TechniqueCharacteristic SignalDescription
¹H NMR δ 5.8-6.0 ppmMultiplet corresponding to the internal vinyl proton (-CH=CH₂).
δ 5.1-5.3 ppmTwo doublets of doublets for the terminal vinyl protons (=CH₂).
δ ~4.5 ppmDoublet for the allylic methylene protons (-O-CH₂-CH=).
¹³C NMR δ ~155 ppmCarbonyl carbon of the carbamate.
IR 1700-1720 cm⁻¹Strong C=O stretch of the carbamate functional group.
Mechanism of Alloc Deprotection

The removal of the Alloc group is its most defining and valuable feature. It proceeds via a palladium(0)-catalyzed allylic cleavage.[1][5] The catalytic cycle involves several key steps:

  • Coordination & Oxidative Addition: The Pd(0) catalyst (e.g., Pd(PPh₃)₄) coordinates to the double bond of the allyl group. This is followed by oxidative addition to form a π-allyl-palladium(II) complex.[5][8]

  • Decarboxylation: The carbamate anion is released from the palladium complex. This unstable intermediate rapidly undergoes decarboxylation to release the free primary amine and carbon dioxide.[5]

  • Catalyst Regeneration: An "allyl scavenger" is required to react with the π-allyl-palladium(II) complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst.[9] Common scavengers are nucleophiles (e.g., morpholine, dimedone) or hydride donors (e.g., phenylsilane, PhSiH₃), which convert the allyl group to a stable byproduct.[5][8] The use of a scavenger is mandatory to prevent N-allylation of the newly deprotected amine.[9]

G Alloc_Amine R-NH-Alloc Pi_Allyl π-Allyl Pd(II) Complex Alloc_Amine->Pi_Allyl + Pd(0) Pd0 Pd(0)L₄ Pd0->Alloc_Amine Catalytic Cycle Pi_Allyl->Pd0 + Scavenger Carbamate R-NH-COO⁻ Pi_Allyl->Carbamate Dissociation Amine R-NH₂ + CO₂ Carbamate->Amine Decarboxylation Scavenger Scavenger (e.g., PhSiH₃) Allyl_Scavenger Allyl-Scavenger

Caption: Catalytic cycle for Pd(0)-mediated Alloc deprotection.

Experimental Protocol: Alloc Deprotection

This protocol describes a common and effective method for removing the Alloc group using tetrakis(triphenylphosphine)palladium(0) and phenylsilane as a scavenger.

Materials:

  • Alloc-protected amine (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol %)

  • Phenylsilane (PhSiH₃) (10-20 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Ar or N₂), dissolve the Alloc-protected amine (1.0 equiv) in anhydrous CH₂Cl₂.[1][5]

  • Scavenger Addition: Add the scavenger, phenylsilane (10-20 equiv), to the solution via syringe. Phenylsilane is an effective hydride donor that minimizes side reactions.[8]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.1 equiv), to the reaction mixture. The solution may change color, often to yellow or orange.[5] For temperature-sensitive substrates, this addition can be done at 0 °C.[5]

  • Reaction: Stir the reaction at room temperature. Deprotection is often rapid, typically completing within 30-60 minutes.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue, containing the deprotected amine and byproducts, is typically purified by column chromatography on silica gel to isolate the desired product.[5]

Caption: Experimental workflow for Alloc deprotection.

Conclusion

The allyloxycarbonyl (Alloc) protecting group is a powerful asset in synthetic chemistry. Its ease of introduction, stability to a broad range of acidic and basic reagents, and most notably, its selective removal under very mild, palladium-catalyzed conditions provide a level of orthogonality essential for the synthesis of complex molecules.[1][3] The protocols and principles outlined in this guide offer a robust framework for researchers to confidently implement the Alloc group in their synthetic strategies, enabling the construction of intricate architectures in pharmaceutical and materials science.

References

Application Notes & Protocols: Palladium-Catalyzed Cleavage of Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cleavage of the allyloxycarbonyl (Alloc) protecting group from amine functionalities, with a specific focus on Allyl (2-aminoethyl)carbamate. The Alloc group is a critical tool in modern organic synthesis, particularly in peptide synthesis and drug development, due to its orthogonality with other common protecting groups like Boc, Fmoc, and Cbz.[1] This document elucidates the underlying reaction mechanism, evaluates critical reaction parameters including catalyst and scavenger selection, and provides step-by-step experimental procedures for efficient and clean deprotection.

Introduction: The Strategic Value of the Alloc Protecting Group

The selective protection and deprotection of amines are cornerstone strategies in the synthesis of complex molecules such as peptides, oligonucleotides, and pharmaceuticals. The allyloxycarbonyl (Alloc) group serves as a robust protecting group for amines, offering distinct advantages. Its key feature is its stability to a wide range of acidic and basic conditions used to remove other protecting groups, yet it can be cleaved under very mild, near-neutral conditions.[2][3] This remarkable orthogonality is achieved through a palladium(0)-catalyzed reaction, which selectively targets the allyl moiety.[4]

The deprotection proceeds via a mechanism analogous to the Tsuji-Trost allylation, involving the formation of a π-allyl palladium complex.[5][6][7] The successful and clean removal of the Alloc group is critically dependent on the presence of a nucleophilic "allyl scavenger" to intercept the reactive allyl intermediate, thereby preventing side reactions and ensuring the regeneration of the active Pd(0) catalyst.[1][8]

This guide will focus on the practical application of this methodology to this compound, a substrate representative of a protected primary amine, providing researchers with the foundational knowledge and detailed protocols to implement this essential transformation.

The Catalytic Cycle: Mechanism of Deprotection

The cleavage of the Alloc group is a catalytic process initiated by a palladium(0) species, typically generated in situ from a palladium(II) precursor or directly from a Pd(0) complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] The catalytic cycle can be understood through the following key steps:

  • Coordination and Oxidative Addition: The cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allyl group in the carbamate substrate.[5][6] This is followed by an intramolecular oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the carbamate and forming a cationic η³-π-allylpalladium(II) complex.[4][7]

  • Decarboxylation: The resulting carbamate anion is unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[4]

  • Nucleophilic Attack by Scavenger: A crucial step for catalytic turnover is the reaction of the π-allylpalladium(II) complex with a nucleophilic allyl scavenger.[8] The scavenger attacks the allyl group, forming a new, stable allylated product.[4]

  • Reductive Elimination & Catalyst Regeneration: This nucleophilic attack facilitates the reductive elimination of the palladium, regenerating the active Pd(0) catalyst, which can then enter a new catalytic cycle.[9] The absence of an effective scavenger would lead to the deprotected amine itself acting as a nucleophile, causing undesired N-allylation and consuming the catalyst.[4]

Catalytic Cycle cluster_main Palladium-Catalyzed Alloc Deprotection Alloc_Substrate R-NH-Alloc Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺ (Carbamate)⁻ Alloc_Substrate->Pi_Allyl_Complex Oxidative Addition Pd0 Pd(0)L₂ Pd0->Pi_Allyl_Complex Free_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Free_Amine Decarboxylation Scavenger_Attack Allyl-Scavenger Pi_Allyl_Complex->Scavenger_Attack + Scavenger (Nucleophilic Attack) Scavenger_Attack->Pd0 Reductive Elimination Experimental Workflow Start Start Setup Assemble dry glassware under inert atmosphere (Ar/N₂). Start->Setup Dissolve Dissolve substrate in anhydrous DCM. Setup->Dissolve Add_Scavenger Add Phenylsilane (Scavenger) via syringe. Dissolve->Add_Scavenger Add_Catalyst Add Pd(PPh₃)₄ (Catalyst). Add_Scavenger->Add_Catalyst React Stir at room temperature. Monitor by TLC/LC-MS. Add_Catalyst->React Workup Concentrate in vacuo. Purify via column chromatography. React->Workup End Obtain pure 1,2-Diaminoethane Workup->End

References

Application Note & Protocol: Strategic Deprotection of the Allyloxycarbonyl (Alloc) Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Alloc Group in SPPS

In the complex landscape of solid-phase peptide synthesis (SPPS), the ability to selectively deprotect specific functional groups is paramount for the construction of intricate peptide architectures such as branched, cyclic, and post-translationally modified peptides.[1] The allyloxycarbonyl (Alloc) protecting group has emerged as a powerful tool in the synthetic chemist's arsenal due to its unique deprotection chemistry, which is orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies.[1][2] This orthogonality allows for the selective unmasking of amine functionalities on amino acid side chains, typically lysine, without disturbing the N-terminal protection or other side-chain protecting groups.[2][3]

The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal and cleavage from the resin (e.g., trifluoroacetic acid), making it an ideal choice for complex synthetic schemes.[3] Its removal is achieved under mild, near-neutral conditions via a palladium(0)-catalyzed allylic substitution reaction, offering a distinct and highly selective deprotection pathway.[4][5] This application note provides a comprehensive guide to the mechanism, optimization, and practical application of Alloc group deprotection in SPPS, complete with detailed protocols for researchers, scientists, and drug development professionals.

The Mechanism of Alloc Deprotection: A Palladium-Catalyzed Cascade

The deprotection of the Alloc group proceeds via a well-established catalytic cycle known as the Tsuji-Trost reaction.[3] This process is initiated by a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3][5] The catalytic cycle can be dissected into three key steps:

  • Oxidative Addition: The active Pd(0) species, often a dicoordinated or tricoordinated complex formed from the dissociation of triphenylphosphine ligands, coordinates to the allyl group of the Alloc-protected amine.[3] This is followed by an oxidative addition step, where the palladium inserts into the allyl-oxygen bond, forming a η³-allyl palladium(II) complex.[3][5] This step is the commitment step of the deprotection process.

  • Decarboxylation: The carbamate anion, now a good leaving group, departs from the palladium complex and subsequently undergoes decarboxylation to release the free amine and carbon dioxide.[5]

  • Reductive Elimination: To regenerate the active Pd(0) catalyst and complete the catalytic cycle, a nucleophilic scavenger is introduced. This scavenger attacks the π-allyl complex, leading to the formation of a stable allylic adduct and the regeneration of the Pd(0) catalyst.[3][5] The choice of scavenger is critical for efficient and clean deprotection.

Diagram of the Alloc Deprotection Mechanism

Alloc_Deprotection cluster_cycle Catalytic Cycle cluster_peptide Peptide Transformation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Alloc-Peptide Pi_Allyl_Complex π-Allyl Pd(II) Complex Reductive_Elimination Reductive Elimination Pi_Allyl_Complex->Reductive_Elimination + Scavenger Decarboxylation Decarboxylation Pi_Allyl_Complex->Decarboxylation Oxidative_Addition->Pi_Allyl_Complex Reductive_Elimination->Pd(0)L2 - Allyl-Scavenger Alloc_Peptide Alloc-Protected Peptide Free_Amine Deprotected Peptide Decarboxylation->Free_Amine

Caption: Palladium-catalyzed deprotection of the Alloc group.

Key Reagents and Their Roles

Successful Alloc deprotection hinges on the careful selection and use of the catalyst and scavenger.

ReagentRoleTypical Concentration/EquivalentsNotes
Palladium Catalyst
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]The source of the active Pd(0) catalyst that initiates the deprotection cycle.[3][6]0.1 - 0.35 equivalentsShould be stored under an inert atmosphere as it can be air-sensitive.[7]
Allyl Scavenger
Phenylsilane (PhSiH₃)A commonly used and effective scavenger that acts as a hydride donor.[3][8]20 equivalentsGenerally provides clean and efficient deprotection.[3]
Amine-Borane Complexes (e.g., Me₂NH·BH₃)Alternative scavengers that can offer rapid deprotection under near-neutral conditions and prevent side reactions like allylamine formation.[4][9][10]40 equivalentsCan be superior to other scavengers in certain contexts.[11]
Solvent
Dichloromethane (DCM)A common solvent for Alloc deprotection on solid phase.[3]-Ensures good swelling of the resin and dissolution of reagents.
N,N-Dimethylformamide (DMF)An alternative solvent, particularly for automated synthesis.[7]-Care should be taken as some reagents may have limited stability in DMF.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the deprotection of the Alloc group on a resin-bound peptide.

Protocol 1: Standard Alloc Deprotection using Phenylsilane

This protocol is a robust and widely used method for Alloc deprotection.[3]

Diagram of the Standard Alloc Deprotection Workflow

standard_alloc_deprotection start Start: Alloc-Protected Peptide-Resin wash1 Wash with DCM (3x) start->wash1 prepare_reagent Prepare Deprotection Cocktail: Pd(PPh₃)₄ + Phenylsilane in DCM wash1->prepare_reagent deprotection1 First Deprotection (20-30 min) prepare_reagent->deprotection1 wash2 Wash with DCM, Methanol, DCM deprotection1->wash2 deprotection2 Second Deprotection (20-30 min) wash2->deprotection2 wash3 Extensive Wash Cycle: DCM, Methanol deprotection2->wash3 end End: Deprotected Peptide-Resin wash3->end

Caption: Standard workflow for Alloc deprotection using phenylsilane.

Materials:

  • Alloc-protected peptide on resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH), peptide synthesis grade

  • Peptide synthesis vessel with a frit

  • Shaker or rocker

Procedure:

  • Resin Preparation: Swell the Alloc-protected peptide-resin in DCM for at least 30 minutes. Drain the solvent.

  • Washing: Wash the resin thoroughly with DCM (3 x 1 minute) to remove any residual solvents or reagents.

  • Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) in DCM. Add phenylsilane (20 equivalents) to this solution and mix gently. The solution should be a clear, pale yellow.

  • First Deprotection: Add the freshly prepared deprotection cocktail to the peptide-resin. Agitate the mixture gently on a shaker or rocker for 20-30 minutes at room temperature.[8]

  • Intermediate Wash: Drain the deprotection solution. Wash the resin sequentially with DCM (1x), Methanol (1x), and DCM (1x).[3]

  • Second Deprotection: Repeat steps 3 and 4 to ensure complete removal of the Alloc group.[3]

  • Final Washes: After the second deprotection, drain the reaction vessel and perform a series of extensive washes to remove all traces of the palladium catalyst and scavenger byproducts. A recommended wash cycle is:

    • DCM (3x)

    • Methanol (1x)

    • DCM (3x)

    • Methanol (1x)

    • DCM (3x)[3]

  • Completion: The resin is now ready for the next synthetic step, such as side-chain modification or further peptide elongation.

Protocol 2: Microwave-Assisted Alloc Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction, reducing reaction times and potentially reagent excess.[7]

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation and Washing: Follow steps 1 and 2 from Protocol 1.

  • Deprotection Cocktail Preparation: Prepare the deprotection cocktail as described in step 3 of Protocol 1.

  • Microwave-Assisted Deprotection: Add the deprotection cocktail to the resin in a microwave-compatible vessel. Perform the deprotection in a microwave synthesizer for 5 minutes at 38°C.[7]

  • Intermediate Wash: Follow step 5 from Protocol 1.

  • Second Microwave-Assisted Deprotection: Repeat step 3.

  • Final Washes: Perform the final wash sequence as described in step 7 of Protocol 1.

Monitoring the Deprotection Reaction

To ensure complete removal of the Alloc group, it is advisable to perform a test cleavage on a small sample of the resin.

  • After the final washes, take a small aliquot of the resin.

  • Cleave the peptide from this aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analyze the cleaved peptide by LC-MS to confirm the absence of the Alloc group (mass decrease of 84.06 Da).

Troubleshooting and Considerations

  • Incomplete Deprotection: If the deprotection is incomplete, extend the reaction time or perform a third deprotection cycle. Ensure the palladium catalyst is fresh and active.

  • Resin Color: The resin may turn dark during the deprotection due to the formation of palladium black. This is usually not detrimental to the synthesis, and extensive washing should remove most of the coloration.

  • Side Reactions: While generally a clean reaction, potential side reactions can include the formation of allylated byproducts if the scavenger is not efficient.[4] Using a sufficient excess of the scavenger minimizes this risk.

  • N-terminal Protection: Ensure the N-terminus of the peptide is protected (e.g., with Fmoc) before Alloc deprotection to prevent unwanted reactions at the N-terminus.[3]

Conclusion

The deprotection of the Alloc group is a reliable and highly selective method for the synthesis of complex peptides. By understanding the underlying palladium-catalyzed mechanism and adhering to optimized protocols, researchers can effectively utilize this orthogonal protecting group strategy to advance their peptide synthesis projects. The methods described in this application note provide a solid foundation for the successful implementation of Alloc chemistry in both manual and automated SPPS.

References

Application Note: Allyl (2-aminoethyl)carbamate as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ethylenediamine moiety is a cornerstone in the molecular architecture of numerous active agrochemical compounds, particularly fungicides. However, the symmetric difunctional nature of ethylenediamine presents a significant challenge for selective mono-functionalization in multi-step syntheses. This application note details the strategic use of Allyl (2-aminoethyl)carbamate, a mono-protected ethylenediamine derivative, as a versatile synthon for the streamlined synthesis of complex agrochemicals. We provide an in-depth exploration of the underlying chemistry of the allyloxycarbonyl (Alloc) protecting group, including detailed, field-tested protocols for its introduction and subsequent mild, orthogonal removal. By leveraging this building block, researchers can achieve precise control over synthetic pathways, enabling the efficient and targeted derivatization of the ethylenediamine scaffold.

Introduction: The Challenge of Selective Functionalization in Agrochemical Design

The N-CH₂-CH₂-N linkage, the core of ethylenediamine, is integral to the efficacy of several classes of commercially significant agrochemicals.[1] Notably, salts of ethylenebisdithiocarbamate, such as Maneb and Mancozeb, are widely used fungicides, and various imidazoline-based compounds also derive from this fundamental scaffold.[1] The synthetic challenge, however, lies in the near-identical reactivity of the two primary amine groups. Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, complicating purification and reducing overall yield.

To overcome this, a protection group strategy is essential. The ideal protecting group for this application must be stable under a range of reaction conditions yet removable under specific, mild conditions that do not compromise the integrity of the target molecule. The allyloxycarbonyl (Alloc) group emerges as a superior choice due to its unique deprotection mechanism.[2] It is stable to both acidic and basic conditions that would cleave common Boc or Fmoc groups, respectively, establishing a valuable orthogonal relationship.[2][3]

This compound provides a ready-to-use solution, offering a free primary amine for immediate reaction and a protected primary amine that can be unmasked in a later step. This guide provides the scientific rationale and practical protocols for utilizing this key intermediate.

Core Principles: The Chemistry of the Alloc Protecting Group

The utility of this compound is rooted in the predictable and controllable chemistry of the Alloc group. Understanding its protection and deprotection mechanisms is crucial for successful application.

Protection Mechanism: Formation of the Carbamate

The protection of an amine as its allyl carbamate is a straightforward nucleophilic substitution reaction. Typically, the amine nucleophile attacks an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl).[3] The reaction is generally conducted at low temperatures in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[4] The delocalization of the nitrogen lone pair into the adjacent carbonyl group effectively "tames" the nucleophilicity and basicity of the protected amine, rendering it inert to many electrophilic reagents.[5]

G cluster_0 Protection Mechanism EDA Ethylenediamine (Excess) Reaction + EDA->Reaction AllocCl Allyl Chloroformate (Alloc-Cl) AllocCl->Reaction Product This compound Base Base (e.g., Pyridine) Base->Reaction Reaction->Product 0-10°C Solvent (e.g., THF)

Caption: Workflow for the synthesis of this compound.

Deprotection Mechanism: Palladium-Catalyzed Allylic Cleavage

The key advantage of the Alloc group is its unique deprotection under remarkably mild and neutral conditions, catalyzed by a Palladium(0) complex.[6][7] This process avoids the harsh acids or bases required for other common protecting groups.[3]

The catalytic cycle proceeds as follows:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl group and inserts into the carbon-oxygen bond, forming a π-allyl-palladium(II) complex.[3]

  • Decarboxylation: The resulting carbamate anion is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[3]

  • Reductive Elimination: To regenerate the Pd(0) catalyst, an "allyl scavenger" is required. This nucleophile (e.g., morpholine, dimedone) or hydride donor (e.g., phenylsilane, formic acid) attacks the π-allyl-palladium(II) complex, transferring the allyl group and reducing Pd(II) back to Pd(0).[3][6]

G cluster_1 Alloc Deprotection Catalytic Cycle Pd0 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllocAmine Alloc-Protected Amine AllocAmine->PiAllyl PiAllyl->Pd0 Reductive Elimination FreeAmine Free Amine + CO₂ PiAllyl->FreeAmine Decarboxylation AllylScavenger Allylated Scavenger PiAllyl->AllylScavenger Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->PiAllyl G cluster_2 Synthetic Workflow Example Start This compound StepA Step A: Acylation + Acyl Chloride, Base Start->StepA Intermediate N-Acyl-N'-Alloc- ethylenediamine StepA->Intermediate StepB Step B: Deprotection + Pd(PPh₃)₄, PhSiH₃ Intermediate->StepB Final N-Acyl-ethylenediamine (Target Molecule) StepB->Final

References

Application Notes and Protocols for the Functionalization of Biomolecules with Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of the Allyl Moiety into Biomolecular Scaffolds

In the landscape of modern bioconjugation, the precise installation of versatile chemical handles onto biomolecules is paramount for the advancement of diagnostics, therapeutics, and fundamental biological understanding. The allyl group, a three-carbon unsaturated hydrocarbon, represents a uniquely powerful functional moiety.[1][2][3] Its presence on a biomolecule, such as a protein, peptide, or nucleic acid, opens a gateway to a diverse array of subsequent chemical transformations, including thiol-ene reactions, palladium-catalyzed cross-couplings, and olefin metathesis.[4][5] This versatility makes the allyl group a strategic choice for researchers in drug development and chemical biology.

Allyl (2-aminoethyl)carbamate is a bifunctional reagent designed to introduce a terminal allyl group onto biomolecules through the reaction of its primary amine with accessible electrophilic sites. This application note provides a comprehensive guide to the principles and protocols for the functionalization of biomolecules using this compound, with a focus on creating stable, functional conjugates for downstream applications. We will delve into the underlying chemistry, provide step-by-step protocols, and offer insights gleaned from field experience to ensure robust and reproducible outcomes.

I. Foundational Principles of Biomolecule Functionalization with this compound

The primary strategy for incorporating this compound into biomolecules hinges on the reactivity of its terminal primary amine. This amine can be covalently linked to various functional groups on a biomolecule, most commonly carboxylic acids. The formation of a stable amide bond between the amine of the linker and a carboxyl group on the biomolecule is a widely employed and robust conjugation strategy.[6]

A. Activating Carboxyl Groups: The Role of EDC/Sulfo-NHS Chemistry

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxyl groups on the biomolecule must first be "activated" to render them more susceptible to nucleophilic attack by the amine of this compound. The most common and effective method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[6]

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis. Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, yet highly reactive towards primary amines.[6][7]

The resulting Sulfo-NHS ester readily reacts with the primary amine of this compound to form a stable amide bond, thereby covalently attaching the allyl linker to the biomolecule.

II. Experimental Protocols

A. Protocol 1: Functionalization of a Protein with this compound via EDC/Sulfo-NHS Chemistry

This protocol details the covalent attachment of this compound to a protein containing accessible aspartic acid or glutamic acid residues.

1. Materials and Reagents:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting columns (e.g., spin columns or gravity-flow columns)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

2. Step-by-Step Methodology:

a. Biomolecule Preparation:

  • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • If the protein solution contains any amine-containing buffers (e.g., Tris), they must be removed by dialysis or buffer exchange into the Activation Buffer.[7]

b. Activation of Carboxyl Groups:

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO. A typical stock concentration is 10 mg/mL.

  • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. The optimal ratio should be empirically determined for each protein.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

c. Conjugation with this compound:

  • Prepare a stock solution of this compound in the Coupling Buffer.

  • Add a 10- to 100-fold molar excess of this compound to the activated protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

  • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

d. Quenching the Reaction:

  • To quench any unreacted Sulfo-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[6]

  • Incubate for 30 minutes at room temperature.

e. Purification of the Allyl-Functionalized Protein:

  • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8]

3. Characterization of the Conjugate:

The extent of modification can be assessed by various methods, including:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the increase in molecular weight corresponding to the number of allyl linkers attached.

  • SDS-PAGE: To visualize the shift in molecular weight and assess the purity of the conjugate.

  • NMR Spectroscopy: For detailed structural confirmation, if the biomolecule is small enough.

B. Visualizing the Workflow: Functionalization of a Protein

protein_functionalization cluster_activation Step 1: Activation of Carboxyl Groups cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Protein_COOH Protein with Carboxylic Acid Activated_Protein Protein-Sulfo-NHS Ester (Activated Protein) Protein_COOH->Activated_Protein  Activation Buffer  (pH 6.0) EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Protein Final_Product Allyl-Functionalized Protein Activated_Protein->Final_Product  Coupling Buffer  (pH 7.2-7.5) Allyl_Linker This compound Allyl_Linker->Final_Product Purification Size-Exclusion Chromatography Final_Product->Purification Purified_Product Purified Allyl-Functionalized Protein Purification->Purified_Product

Caption: Workflow for the functionalization of a protein with this compound.

III. Downstream Applications and the Utility of the Allyl Handle

The introduction of an allyl group onto a biomolecule is not an end in itself, but rather the beginning of a multitude of possibilities for further modification and application.

Application AreaDescription of Allyl Group Utility
Drug Delivery The allyl group can be used to attach targeting ligands, imaging agents, or therapeutic payloads to a biomolecule carrier.[1][2]
Tissue Engineering Allyl-functionalized biopolymers can be cross-linked via thiol-ene chemistry to form hydrogels with tunable properties for cell scaffolding.[1][3]
Immunoassays The allyl handle allows for the site-specific attachment of reporter molecules, such as enzymes or fluorophores, to antibodies or antigens.
Proteomics Allyl groups can serve as bio-orthogonal handles for the selective enrichment and identification of modified proteins from complex mixtures.

IV. Considerations for Success and Troubleshooting

  • Buffer Choice is Critical: Avoid buffers containing primary amines, such as Tris, during the conjugation step as they will compete with the this compound for reaction with the activated carboxyl groups.[7]

  • pH Optimization: The activation step with EDC/Sulfo-NHS is most efficient at a slightly acidic pH (around 6.0), while the subsequent amidation reaction proceeds best at a slightly basic pH (7.2-8.5).[9]

  • Molar Ratios: The optimal molar excess of EDC, Sulfo-NHS, and this compound will vary depending on the biomolecule and the desired degree of labeling. It is recommended to perform a titration experiment to determine the ideal ratios for your specific application.

  • Hydrolysis: EDC and Sulfo-NHS esters are susceptible to hydrolysis in aqueous environments.[9] Therefore, it is crucial to use freshly prepared solutions and proceed with the conjugation step promptly after activation.

V. Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[10][11][12][13] Handle all chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

VI. Conclusion

The functionalization of biomolecules with this compound provides a robust and versatile platform for the introduction of the chemically powerful allyl group. By understanding the principles of the underlying chemistry and carefully following the detailed protocols outlined in this application note, researchers can successfully generate well-defined, allyl-modified biomolecules poised for a wide range of innovative applications in drug development, diagnostics, and beyond.

References

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Carbamate-Based Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug development, the intrinsic properties of a pharmacologically active molecule are often suboptimal for clinical application. Challenges such as poor aqueous solubility, low bioavailability, rapid first-pass metabolism, or lack of target specificity can hinder the therapeutic potential of promising drug candidates.[1] The prodrug approach is a powerful strategy to overcome these limitations, wherein a transient chemical modification is made to the active drug, rendering it inactive until it reaches the desired physiological environment.[2][3][4]

Among various prodrug strategies, the use of a carbamate linkage is particularly prominent.[5][6][7] A carbamate is a functional group that can be considered a hybrid of an ester and an amide, lending it a unique profile of chemical and enzymatic stability.[5][6] This linkage can be engineered to be stable in the gastrointestinal tract but cleavable by systemic or tissue-specific enzymes (like esterases) to release the parent drug, an inert linker, and carbon dioxide.[2][5] This application note provides a detailed, step-by-step guide to the chemical synthesis of carbamate-based prodrugs, focusing on a versatile and widely used synthetic methodology.

Part 1: The Chemistry of Carbamate Prodrugs - Rationale and Design

The core of a carbamate prodrug strategy involves covalently linking a drug molecule (containing a nucleophilic group like a hydroxyl, phenol, or amine) to a promoiety via a carbamate (-OC(O)NR'R''-) bond. The choice of synthetic route is critical and depends on the available functional groups on the parent drug, the desired stability of the carbamate bond, and safety considerations regarding reagents.

While methods involving highly toxic reagents like isocyanates or phosgene derivatives exist, a safer and more versatile approach involves the use of activated carbonates.[5][8] This strategy typically follows a two-step process:

  • Activation: A hydroxyl- or amine-containing molecule (either the drug or a linker) is reacted with an activating agent, such as N,N'-disuccinimidyl carbonate (DSC), to form a highly reactive N-hydroxysuccinimide (NHS) carbonate or carbamate intermediate.[6][9] DSC is a stable, crystalline solid that serves as a safe alternative to phosgene.

  • Coupling: This activated intermediate readily reacts with a nucleophilic partner (an amine or alcohol) to form the final carbamate product, releasing NHS as a benign byproduct. The efficiency of this step is driven by the fact that the NHS anion is an excellent leaving group.[9]

This method is broadly applicable, proceeds under mild conditions, and avoids the use of highly toxic materials, making it a preferred choice in many drug development settings.

Mechanism of Prodrug Activation

The therapeutic action of a carbamate prodrug relies on its cleavage in vivo. This can occur through two primary mechanisms: enzymatic hydrolysis or chemical cyclization.

G Cleavage Cleavage Drug Drug Cleavage->Drug Linker Linker Cleavage->Linker CO2 CO2 Cleavage->CO2

Part 2: Detailed Synthetic Protocol

This section outlines a general, step-by-step procedure for the synthesis of a carbamate prodrug from a hydroxyl-containing parent drug and an amine-containing promoiety using N,N'-disuccinimidyl carbonate (DSC).

Experimental Workflow Overview

The overall process can be visualized as a two-stage chemical transformation followed by purification and characterization.

G start Start step1 { Step 1: Activation of Parent Drug |  Drug-OH + DSC + Base (e.g., Pyridine) |  Solvent: Anhydrous Acetonitrile} start->step1 intermediate Formation of Activated Intermediate (Drug-O-C(O)-NHS) step1->intermediate step2 { Step 2: Coupling Reaction |  Add Amine Promoiety (H₂N-Linker) |  Stir at Room Temperature} intermediate->step2 product Formation of Crude Prodrug (Drug-O-C(O)-NH-Linker) step2->product step3 { Step 3: Work-up & Purification |  Solvent Removal -> Extraction -> Washing |  Column Chromatography} product->step3 final_product Pure Carbamate Prodrug step3->final_product step4 { Step 4: Characterization |  NMR, Mass Spec, HPLC} final_product->step4 end End step4->end

Materials and Reagents
Reagent/MaterialPurposeTypical GradeSupplier
Parent Drug (with -OH group)Starting Material>98% PurityN/A
Amine Promoiety (with -NH₂)Starting Material>98% PurityN/A
N,N'-Disuccinimidyl Carbonate (DSC)Activating Agent>99%Major Chemical Suppliers
Pyridine or Triethylamine (TEA)BaseAnhydrousMajor Chemical Suppliers
Acetonitrile (MeCN) or DMFSolventAnhydrousMajor Chemical Suppliers
Dichloromethane (DCM)Extraction SolventHPLC GradeMajor Chemical Suppliers
Ethyl Acetate (EtOAc) & HexanesChromatography SolventsHPLC GradeMajor Chemical Suppliers
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous WashReagent GradeMajor Chemical Suppliers
Brine (Saturated NaCl)Aqueous WashReagent GradeMajor Chemical Suppliers
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentReagent GradeMajor Chemical Suppliers
Silica GelStationary Phase60 Å, 230-400 meshMajor Chemical Suppliers
Step-by-Step Methodology

Step 1: Activation of the Hydroxyl-Containing Parent Drug

This step converts the parent drug's hydroxyl group into a reactive NHS carbonate.

  • Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the hydroxyl-containing parent drug (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add N,N'-disuccinimidyl carbonate (DSC) (1.2 eq).

  • Base Addition: Slowly add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture at 0 °C (ice bath).

    • Scientist's Note: The base is crucial for neutralizing the N-hydroxysuccinimide that is liberated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are critical to prevent hydrolysis of DSC and the activated intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting drug spot is consumed.

Step 2: Coupling with the Amine Promoiety

The activated drug is now ready to be coupled with the amine component without purification of the intermediate.

  • Amine Addition: To the reaction mixture from Step 1, add the amine-containing promoiety (1.1 eq), either neat if it's a liquid or as a solution in a small amount of anhydrous acetonitrile.

  • Reaction: Continue stirring the mixture at room temperature for an additional 4-12 hours.

    • Scientist's Note: The reaction is typically complete overnight. The nucleophilic amine attacks the activated carbonate, displacing NHS to form the stable carbamate bond. Monitoring by TLC should show the disappearance of the intermediate and the appearance of a new, typically less polar, product spot.

Step 3: Work-up and Purification

This phase isolates and purifies the final carbamate prodrug from the reaction mixture.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (2x) to remove unreacted NHS and acidic impurities.

    • Water (1x).

    • Brine (1x) to facilitate phase separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Scientist's Note: A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent should be determined based on preliminary TLC analysis. Collect the fractions containing the pure product and concentrate to yield the final carbamate prodrug, often as a white solid or a clear oil.

Step 4: Characterization and Quality Control

Confirmation of the product's identity and purity is a non-negotiable final step.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Confirm the presence of all expected protons and carbons and the disappearance of the parent drug's hydroxyl proton.

    • Mass Spectrometry (HRMS or LC-MS): Verify the exact mass of the synthesized prodrug, confirming its elemental composition.

  • Purity Assessment:

    • HPLC: Determine the purity of the final compound, which should ideally be >95% for biological testing.

Conclusion

The synthesis of carbamate-based prodrugs is a cornerstone of modern medicinal chemistry, enabling the advancement of drugs that would otherwise fail due to poor pharmacokinetic properties.[5][6] The protocol detailed here, utilizing N,N'-disuccinimidyl carbonate, represents a reliable, safe, and broadly applicable method for researchers in drug development. By carefully controlling reaction conditions and performing rigorous purification and characterization, scientists can successfully generate high-purity carbamate prodrugs for further preclinical and clinical evaluation.

References

Application Notes and Protocols for the Large-Scale Synthesis of Mono-Protected Ethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Mono-Protection

Ethylenediamine, a fundamental C2 building block in chemical synthesis, possesses two primary amine groups of identical reactivity. This symmetry presents a significant challenge for selective functionalization, often leading to statistical mixtures of di-substituted products and unreacted starting material.[1] The advent of methods to selectively protect one of the amine functionalities, thereby creating a mono-protected derivative, was a pivotal advancement in organic synthesis. This strategy temporarily "masks" one amine, rendering it non-reactive, while leaving the other available for controlled chemical transformations.[1] Subsequently, the protecting group can be removed, revealing the second amine for further reactions. This allows for the sequential and controlled introduction of different functionalities, enabling the construction of complex, unsymmetrical molecules.[1]

This technical guide provides a comprehensive overview of the large-scale synthesis of mono-protected ethylenediamines, with a focus on the three most industrially relevant protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc). These protecting groups offer orthogonal deprotection strategies, a crucial aspect in multi-step synthesis.[2] We will delve into detailed experimental protocols, the causality behind experimental choices, and comparative data to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage these critical synthetic intermediates.

Core Concepts: Achieving Selective Mono-Protection

The primary challenge in the synthesis of mono-protected ethylenediamine is to overcome the statistical distribution of products. Several strategies have been developed to enhance the selectivity towards the desired mono-protected product.

Mechanism of Selectivity: The Role of In Situ Mono-Protonation

A highly effective strategy to achieve mono-protection is the in situ mono-protonation of ethylenediamine. By adding one equivalent of an acid (e.g., HCl), one of the amine groups is protonated to form an ammonium salt. This protonated amine is significantly less nucleophilic than the free amine, effectively deactivating it towards the electrophilic protecting agent. The protecting group then selectively reacts with the remaining free amine.

Caption: In situ mono-protonation for selective mono-protection.

Other strategies to favor mono-protection include using a large excess of ethylenediamine to statistically favor the mono-substituted product, or the slow, controlled addition of the protecting agent to maintain a low local concentration, thereby reducing the likelihood of di-protection.

Protecting Group Strategies: A Comparative Overview

The choice of protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the synthetic route.

Protecting GroupAbbreviationStructureKey CharacteristicsDeprotection Conditions
tert-ButyloxycarbonylBocBoc-NHRStable to a wide range of non-acidic conditions.Mild to strong acidic conditions (e.g., TFA, HCl).[1]
BenzyloxycarbonylCbz or ZCbz-NHRStable to both acidic and basic conditions.Catalytic hydrogenolysis (e.g., H₂/Pd-C).[2]
AllyloxycarbonylAllocAlloc-NHROrthogonal to both Boc and Cbz.Pd(0)-catalyzed allylic cleavage.

Experimental Protocols: Large-Scale Synthesis

The following protocols are designed for scalability and reproducibility in a research or process chemistry setting.

Protocol 1: Synthesis of N-Boc-ethylenediamine

This protocol utilizes the in situ mono-protonation strategy, which has been shown to provide high yields of the mono-protected product.

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, gas or solution)

  • Sodium hydroxide (NaOH), 2N solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add methanol and cool to 0 °C using an ice-salt bath.

  • Carefully introduce one equivalent of hydrochloric acid to the cooled methanol.

  • Slowly add one equivalent of ethylenediamine to the acidic methanol solution, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of one equivalent of di-tert-butyl dicarbonate in methanol to the reaction mixture over a period of 1-2 hours.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • To the residue, add 2N sodium hydroxide solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-ethylenediamine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of N-Boc-ethylenediamine.

Protocol 2: Synthesis of N-Cbz-ethylenediamine Hydrochloride

This protocol describes a common method for the Cbz protection of amines under Schotten-Baumann conditions.

Materials:

  • Ethylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reactor, dissolve two equivalents of ethylenediamine in a mixture of dichloromethane and water (1:1).

  • Cool the solution to 0 °C and add one equivalent of sodium carbonate.

  • Slowly add one equivalent of benzyl chloroformate dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • To obtain the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The salt will precipitate and can be collected by filtration.

Protocol 3: Synthesis of N-Alloc-ethylenediamine

A scalable method for the synthesis of N-Alloc-ethylenediamine involves the reaction with allyl phenyl carbonate.

Materials:

  • Ethylenediamine

  • Allyl phenyl carbonate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 2M solution)

  • Sodium hydroxide (NaOH, 2M solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reactor, dissolve one equivalent of ethylenediamine in ethanol.

  • Add one equivalent of allyl phenyl carbonate to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and adjust the pH to approximately 3 with 2M HCl.

  • Wash the aqueous layer with dichloromethane to remove phenol and any di-protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2M NaOH.

  • Extract the product with dichloromethane (5 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Alloc-ethylenediamine.[3]

Comparative Data and Yields

The choice of synthetic route often depends on a balance of yield, cost of reagents, and ease of purification. The following table summarizes typical yields for the mono-protection of ethylenediamine.

Protecting GroupReagentMethodTypical YieldReference
BocBoc₂OIn situ mono-protonation80-95%[4]
CbzCbz-ClSchotten-Baumann with excess diamine70-85%[5]
AllocAllyl phenyl carbonate1:1 stoichiometry~50-65%[3]

Characterization of Mono-Protected Ethylenediamines

Proper characterization of the final product is crucial to ensure its purity and identity.

N-Boc-ethylenediamine
  • ¹H NMR (CDCl₃, 400 MHz): δ 5.1 (br s, 1H, NH), 3.17 (q, J = 6.0 Hz, 2H, CH₂NHBoc), 2.78 (t, J = 6.0 Hz, 2H, CH₂NH₂), 1.44 (s, 9H, C(CH₃)₃), 1.35 (br s, 2H, NH₂).[6][7]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.3, 79.2, 43.5, 41.8, 28.4.[7]

  • IR (neat, cm⁻¹): 3350-3280 (N-H stretch), 2975, 2930 (C-H stretch), 1690 (C=O stretch, carbamate), 1520 (N-H bend).[8]

N-Cbz-ethylenediamine Hydrochloride
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.1 (br s, 3H, NH₃⁺), 7.30-7.40 (m, 5H, Ar-H), 5.03 (s, 2H, CH₂Ph), 3.30 (q, J = 6.0 Hz, 2H, CH₂NHCbz), 2.85 (t, J = 6.0 Hz, 2H, CH₂NH₃⁺).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 156.4, 137.3, 128.4, 127.8, 127.7, 65.5, 41.1, 38.9.

  • Melting Point: 169-172 °C.[9]

N-Alloc-ethylenediamine Hydrochloride
  • ¹H NMR (D₂O, 400 MHz): δ 5.95 (m, 1H, CH=CH₂), 5.30 (d, J = 17.2 Hz, 1H, CH=CH₂), 5.22 (d, J = 10.4 Hz, 1H, CH=CH₂), 4.55 (d, J = 5.6 Hz, 2H, OCH₂), 3.35 (t, J = 6.0 Hz, 2H, CH₂NHAlloc), 3.05 (t, J = 6.0 Hz, 2H, CH₂NH₃⁺).

  • ¹³C NMR (D₂O, 100 MHz): δ 158.5, 133.8, 117.9, 66.2, 41.5, 39.1.

Troubleshooting and Safety Considerations

Troubleshooting Common Issues
  • Formation of Di-protected Byproduct:

    • Cause: High local concentration of the protecting agent, or lack of differentiation between the two amine groups.

    • Solution: Employ the in situ mono-protonation method. Alternatively, ensure slow, controlled addition of the protecting agent, especially at low temperatures. Using a larger excess of ethylenediamine can also mitigate this, but may not be cost-effective.

  • Low Yield:

    • Cause: Incomplete reaction, or loss of product during work-up.

    • Solution: Monitor the reaction closely to ensure completion. During work-up, ensure the pH is appropriately adjusted for extraction of the product. For Boc-protected ethylenediamine, ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the free amine for efficient extraction into the organic phase.

  • Purification Challenges:

    • Cause: The polar nature of the free amine can lead to tailing on silica gel chromatography.

    • Solution: For column chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to improve peak shape. Alternatively, vacuum distillation can be an effective purification method for liquid products.

Safety Precautions
  • Ethylenediamine: Corrosive and a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Protecting Agents:

    • Di-tert-butyl dicarbonate (Boc₂O): Lachrymator and flammable solid.

    • Benzyl chloroformate (Cbz-Cl): Highly toxic, corrosive, and a lachrymator. Must be handled with extreme caution in a fume hood.

    • Allyl Chloroformate (Alloc-Cl): Toxic and corrosive.

  • Reactions: Protection reactions can be exothermic. Maintain proper temperature control, especially during the addition of reagents.

Conclusion: A Versatile Tool for Modern Synthesis

The selective mono-protection of ethylenediamine is a fundamental and enabling transformation in modern organic synthesis. The resulting mono-protected diamines are invaluable building blocks for the construction of a wide array of complex molecules, from pharmaceuticals to advanced materials. By understanding the principles of selective protection and having access to robust, scalable protocols, researchers can efficiently incorporate the versatile ethylenediamine motif into their synthetic strategies. The choice between Boc, Cbz, and Alloc protecting groups provides the synthetic chemist with a powerful toolkit for orthogonal protection, allowing for the elegant and efficient synthesis of complex target molecules.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Irradiation and a Versatile Building Block

In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of novel molecular scaffolds is paramount.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[4][5][6] This is achieved through the efficient and uniform heating of the reaction mixture via dipolar polarization and ionic conduction, a stark contrast to the slower and often uneven heating of conventional methods.[7][8]

This application note details the utility of Allyl (2-aminoethyl)carbamate as a versatile building block in MAOS, focusing on the synthesis of nitrogen-containing heterocycles. These structural motifs are of immense interest in medicinal chemistry due to their prevalence in a vast array of biologically active compounds.[9][10] this compound offers a unique combination of a primary amine masked by a readily cleavable allyloxycarbonyl (Alloc) protecting group, and a terminal primary amine. This bifunctionality allows for sequential and controlled introduction of a 1,2-diaminoethane moiety, a key component in many heterocyclic systems such as piperazines and diazepines.

The Alloc group is particularly amenable to microwave-assisted synthesis due to its palladium-catalyzed deprotection mechanism, which can also be significantly accelerated by microwave irradiation.[2][10] This opens up the possibility of elegant one-pot, multi-step reaction sequences, further enhancing synthetic efficiency.

Core Principles and Advantages

The synergy between microwave irradiation and the chemical properties of this compound provides several key advantages for the synthesis of heterocyclic libraries:

  • Speed: Microwave heating dramatically accelerates the rates of both the initial nucleophilic substitution and the subsequent deprotection and cyclization steps.[5]

  • Efficiency: Reactions often proceed to completion in shorter times, leading to higher yields and fewer byproducts.[4]

  • Versatility: The dual functionality of this compound allows for its use in the synthesis of a variety of heterocyclic ring systems.

  • Orthogonality: The Alloc protecting group is stable under a range of conditions, allowing for selective reactions at other sites of a molecule before its removal. Its deprotection conditions are mild and orthogonal to many other common protecting groups used in peptide and medicinal chemistry.

  • Green Chemistry: MAOS often requires less solvent and energy compared to conventional heating methods, aligning with the principles of green chemistry.[8]

Application Example: Microwave-Assisted Synthesis of N-Substituted Piperazin-2-ones

This section provides a detailed protocol for a two-step, one-pot microwave-assisted synthesis of an N-substituted piperazin-2-one, a valuable scaffold in medicinal chemistry. The workflow involves an initial SN2 reaction of this compound with an α-bromo ester, followed by a palladium-catalyzed deprotection of the Alloc group and subsequent intramolecular cyclization.

Experimental Workflow

workflow reagents This compound + α-bromo ester mw_sn2 Microwave-Assisted SN2 Reaction reagents->mw_sn2 intermediate N-Alloc protected amino ester intermediate mw_sn2->intermediate deprotection_cyclization Microwave-Assisted Deprotection & Cyclization (Pd catalyst) intermediate->deprotection_cyclization product N-Substituted Piperazin-2-one deprotection_cyclization->product purification Purification product->purification

Caption: Microwave-assisted synthesis of N-substituted piperazin-2-ones.

Detailed Protocol

Materials:

  • This compound (or its hydrochloride salt)

  • Substituted α-bromo ester (e.g., methyl 2-bromo-2-phenylacetate)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (Microwave synthesis grade)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Allyl group scavenger (e.g., Phenylsilane or Dimedone)

  • Microwave synthesizer with sealed vessel capability and temperature/pressure monitoring

  • Reaction vials (10 mL) with stir bars

  • Standard laboratory glassware for workup and purification

  • Analytical instrumentation (TLC, LC-MS, NMR)

Step 1: Microwave-Assisted N-Alkylation

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound hydrochloride (1.0 mmol).

  • Add acetonitrile (4 mL) and DIPEA (2.5 mmol). Stir the mixture for 5 minutes at room temperature to form the free base.

  • Add the substituted α-bromo ester (1.0 mmol) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vessel to room temperature.

Step 2: Microwave-Assisted Deprotection and Cyclization

  • To the cooled reaction mixture from Step 1 (containing the crude N-Alloc protected amino ester intermediate), add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add the allyl group scavenger, phenylsilane (1.5 mmol).

  • Reseal the vial and place it back into the microwave synthesizer.

  • Irradiate the mixture at 80°C for 15-30 minutes. The lower temperature for this step is to ensure the stability of the palladium catalyst.[10] Monitor the deprotection and subsequent cyclization by LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

Workup and Purification:

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Characterize the purified N-substituted piperazin-2-one by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table provides representative data for the microwave-assisted synthesis of a model N-substituted piperazin-2-one.

Reactant 1Reactant 2Step 1 ConditionsStep 2 ConditionsProductYield (%)Purity (%)
This compoundMethyl 2-bromo-2-phenylacetate120°C, 15 min80°C, 20 min3-Phenylpiperazin-2-one75>95
This compoundEthyl 2-bromopropionate120°C, 10 min80°C, 15 min3-Methylpiperazin-2-one82>95

Causality Behind Experimental Choices

  • Solvent Selection: Acetonitrile is a common solvent for microwave-assisted synthesis due to its good dielectric properties and ability to reach high temperatures under pressure.

  • Base Selection: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and to scavenge the HBr generated during the SN2 reaction without competing with the primary amine nucleophile.

  • Catalyst and Scavenger: Pd(PPh₃)₄ is a widely used catalyst for Alloc deprotection. Phenylsilane is an effective scavenger for the allyl group, preventing side reactions.

  • Temperature Profile: A higher temperature is used for the initial N-alkylation to accelerate the SN2 reaction. A milder temperature is employed for the palladium-catalyzed deprotection and cyclization to maintain the catalyst's activity.[10]

Safety Considerations in Microwave-Assisted Synthesis

  • Pressure Monitoring: Reactions in sealed vessels at elevated temperatures can generate significant pressure. Always use a microwave synthesizer equipped with reliable pressure monitoring and control.

  • Solvent Choice: Use high-purity solvents with appropriate boiling points for the reaction conditions. Avoid using highly volatile or flammable solvents unless the microwave system is specifically designed for them.

  • Vessel Integrity: Inspect microwave vials for any cracks or defects before use. Never exceed the recommended volume for the reaction vessel.

  • Exothermic Reactions: Be cautious with potentially highly exothermic reactions. Run a small-scale test reaction first to assess the thermal profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing microwave-assisted synthesis.

Diagram of the Proposed Reaction Mechanism

mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection & Cyclization A Allyl-(NH)-(CH2)2-NH2 C Allyl-(NH)-(CH2)2-NH-CH(R)-COOR' A->C + B Microwave (120°C) B R-CH(Br)-COOR' D H2N-(CH2)2-NH-CH(R)-COOR' C->D Pd(PPh3)4, Scavenger Microwave (80°C) E Piperazin-2-one derivative D->E Intramolecular Cyclization

Caption: Proposed reaction pathway for piperazin-2-one synthesis.

Conclusion

This compound is a highly effective and versatile building block for the rapid synthesis of nitrogen-containing heterocycles using microwave-assisted techniques. The protocols outlined in this application note demonstrate a streamlined and efficient approach to generating valuable molecular scaffolds for drug discovery and development. The combination of microwave technology and strategic reagent design offers a powerful platform for accelerating chemical synthesis and expanding accessible chemical space.

References

Troubleshooting & Optimization

Alloc-Protection of Amines: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooter's Guide to Navigating Common Side Reactions in Amine Protection

Welcome to the Technical Support Center for Alloc (allyloxycarbonyl) protection of amines. This guide is designed for researchers, scientists, and drug development professionals who utilize this essential protecting group strategy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, troubleshoot, and resolve common side reactions encountered during your experiments.

The Alloc group is a valuable tool in organic synthesis, particularly in peptide and medicinal chemistry, due to its orthogonality to many other common protecting groups.[1][2][3] Its removal under mild, palladium-catalyzed conditions allows for selective deprotection in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[3][4] However, like any chemical transformation, the Alloc protection of amines is not without its potential pitfalls. This guide will address the most frequently encountered issues in a direct question-and-answer format.

I. FAQs: Understanding the Fundamentals

Q1: What is the basic principle behind Alloc protection of amines?

A1: The Alloc group is introduced by reacting an amine with an activated Alloc reagent, typically allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[1] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Alloc reagent. This forms a stable carbamate linkage, effectively "protecting" the amine from participating in subsequent reactions.[1][5]

Q2: Why is the Alloc group considered "orthogonal" to other protecting groups like Boc and Fmoc?

A2: Orthogonality in protecting group strategy means that one group can be removed without affecting another.[5] The Alloc group's key advantage is its unique deprotection mechanism, which relies on a palladium(0)-catalyzed reaction.[1][4][6] This is in contrast to the acidic conditions required to remove Boc groups and the basic conditions needed for Fmoc group removal.[4][7] This allows for precise, sequential deprotection steps in complex syntheses.[3][8]

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you might encounter during the Alloc protection of primary and secondary amines.

Issue 1: Incomplete Reaction or Low Yield of the Alloc-Protected Amine

Q3: My reaction isn't going to completion, and I'm getting a low yield of my desired product. What could be the cause?

A3: Several factors can contribute to incomplete reactions. Let's break down the most common culprits:

  • Insufficient Reagent Stoichiometry: The stoichiometry of the Alloc reagent and the base is critical. For complete conversion, it is common to use a slight excess of the Alloc reagent (e.g., 1.1-1.5 equivalents).

  • Improper Base Selection or Amount: The base neutralizes the acid (e.g., HCl from Alloc-Cl) generated during the reaction.[9] Insufficient base can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include sodium bicarbonate, sodium carbonate, triethylamine (TEA), or pyridine.[1][6] For sensitive substrates, a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferable.

  • Poor Solvent Choice: The reaction is typically performed in a solvent that can dissolve both the amine and the reagents. A biphasic system (e.g., THF/water, DCM/water) is often used with an inorganic base.[1][10] For homogeneous reactions, aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are common.[1]

  • Reaction Temperature and Time: While many Alloc protections proceed efficiently at room temperature, some less reactive amines may require gentle heating.[10] Ensure the reaction is stirred for an adequate amount of time (typically monitored by TLC or LC-MS).

Workflow for Optimizing Alloc Protection

G cluster_0 Reaction Setup cluster_1 Troubleshooting Loop cluster_2 Workup & Purification Start Dissolve Amine in Solvent Add_Base Add Base (e.g., NaHCO3) Start->Add_Base Add_Alloc_Reagent Add Alloc-Cl or Alloc2O Add_Base->Add_Alloc_Reagent Monitor Monitor Reaction (TLC/LC-MS) Add_Alloc_Reagent->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Optimize_Stoichiometry Increase Alloc Reagent/Base Equiv. Incomplete->Optimize_Stoichiometry Yes Workup Aqueous Workup Incomplete->Workup No Optimize_Conditions Adjust Solvent/Temperature Optimize_Stoichiometry->Optimize_Conditions Optimize_Conditions->Monitor Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Troubleshooting workflow for incomplete Alloc protection.

Issue 2: Formation of an Over-Allylated Byproduct

Q4: I'm observing a byproduct with a higher molecular weight than my expected product, suggesting double allylation. Why is this happening and how can I prevent it?

A4: This is a common issue, particularly with primary amines. After the initial Alloc protection, the resulting carbamate's N-H proton is acidic. In the presence of a strong base, this proton can be removed, and the resulting anion can be alkylated by another molecule of the allylating reagent.

Mechanism of Over-allylation:

  • Initial Protection: R-NH₂ + Alloc-Cl → R-NH-Alloc

  • Deprotonation: R-NH-Alloc + Base → [R-N-Alloc]⁻

  • Over-allylation: [R-N-Alloc]⁻ + Alloc-Cl → R-N(Alloc)₂

Solutions:

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the Alloc reagent.

  • Use a Weaker Base: Employ a milder base like sodium bicarbonate instead of stronger organic bases like triethylamine.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize this side reaction.

Issue 3: Formation of Urea Byproducts

Q5: My reaction mixture contains a significant amount of a symmetrical or unsymmetrical urea. What is the source of this impurity?

A5: Urea formation can occur through a few pathways, often stemming from the reactivity of the Alloc-protected amine or the starting amine with isocyanate intermediates.[11][12][13][14] Isocyanates can be generated in situ if the starting materials are not pure or if there is moisture present.

Potential Routes to Urea Formation:

  • Reaction with Phosgene Impurities: Allyl chloroformate can sometimes contain traces of phosgene. Phosgene reacts with amines to form isocyanates, which then react with another amine molecule to form a urea.[11]

  • In Situ Isocyanate Formation from Boc-Protected Amines: If you are working with a substrate that also contains a Boc-protected amine, certain conditions can lead to the formation of an isocyanate, which can then react with your target amine.[13][14]

Preventative Measures:

  • Use High-Purity Reagents: Ensure your allyl chloroformate is of high purity and stored properly to minimize decomposition.

  • Dry Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent moisture-related side reactions.

  • One-Pot Procedures: For substrates with multiple amine groups, carefully consider the order of protection and the reagents used to avoid unintended isocyanate formation.

Issue 4: Side Reactions During Deprotection

Q6: During the palladium-catalyzed deprotection of my Alloc-amine, I am observing re-allylation of the deprotected amine. How can I avoid this?

A6: This is a very common side reaction during Alloc deprotection. The palladium catalyst generates a π-allyl palladium complex, and the allyl group can be transferred to nucleophiles in the reaction mixture.[1][15] If the newly deprotected amine is the most nucleophilic species present, it can be re-allylated.[1][16]

The solution is to use an "allyl scavenger" —a nucleophile that is more reactive towards the π-allyl palladium complex than your deprotected amine.

Comparison of Common Allyl Scavengers
ScavengerTypical EquivalentsAdvantagesDisadvantages
Phenylsilane (PhSiH₃) 5-20Effective, volatile byproducts.Can sometimes be slow or incomplete.[17]
Morpholine 10-50Good scavenger, readily available.Can be difficult to remove from polar products.
Dimedone 5-10Forms a stable adduct with the allyl group.Can be less effective for some substrates.
Dimethylamine-borane complex (Me₂NH·BH₃) 10-40Highly effective, often gives quantitative deprotection.[17][18][19]More expensive than other options.

Troubleshooting Deprotection:

G cluster_0 Deprotection Setup cluster_1 Troubleshooting Loop cluster_2 Workup & Purification Start Dissolve Alloc-Amine in Solvent Add_Scavenger Add Allyl Scavenger Start->Add_Scavenger Add_Pd_Catalyst Add Pd(PPh3)4 Add_Scavenger->Add_Pd_Catalyst Monitor Monitor Reaction (TLC/LC-MS) Add_Pd_Catalyst->Monitor Incomplete Incomplete Deprotection or Allylation? Monitor->Incomplete Optimize_Scavenger Increase Scavenger Equiv. or Change Scavenger Incomplete->Optimize_Scavenger Yes Workup Aqueous Workup/Filtration Incomplete->Workup No Optimize_Catalyst Increase Catalyst Loading Optimize_Scavenger->Optimize_Catalyst Optimize_Catalyst->Monitor Purify Column Chromatography Workup->Purify Product Deprotected Amine Purify->Product

Caption: Troubleshooting workflow for Alloc deprotection.

Q7: The palladium catalyst seems to be deactivating during the reaction, leading to incomplete deprotection. What can I do?

A7: Palladium(0) catalysts can be sensitive to air and other oxidants.[20][21] While some protocols have been developed for atmospheric conditions, especially with microwave heating, traditional room temperature reactions often benefit from an inert atmosphere.[20][21][22]

Solutions:

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. Degas your solvent before use.

  • Fresh Catalyst: Use a fresh bottle of the palladium catalyst or one that has been stored properly under an inert atmosphere.

  • Catalyst Loading: While catalytic amounts are used, for difficult substrates, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes drive the reaction to completion.

  • Microwave-Assisted Deprotection: For solid-phase peptide synthesis, microwave heating has been shown to accelerate the deprotection, potentially out-pacing catalyst deactivation.[21][22]

III. Experimental Protocols

Protocol 1: General Procedure for Alloc Protection of a Primary Amine
  • Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (3.0-6.0 equiv) to the solution and stir until dissolved.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate (1.1-1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Alloc Deprotection
  • Dissolve the Alloc-protected amine (1.0 equiv) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.

  • Add the allyl scavenger (e.g., phenylsilane, 7.0 equiv).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv).[1]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Conclusion

The Alloc protecting group is a powerful tool for the synthesis of complex molecules. By understanding the potential side reactions and their underlying mechanisms, you can proactively design your experiments to minimize impurities and maximize yields. This guide provides a starting point for troubleshooting common issues. Remember that each substrate is unique, and some level of optimization will always be necessary to achieve the best results.

References

Technical Support Center: Optimizing Palladium Catalysts for Allyloxycarbonyl (Alloc) Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of palladium-catalyzed allyloxycarbonyl (Alloc) deprotection. The Alloc group is a vital tool in modern synthesis, particularly in peptide and carbohydrate chemistry, due to its orthogonality with other common protecting groups like Boc, Fmoc, and Cbz.[1] Its removal under mild, neutral conditions is a key advantage, but the process is not without its challenges. This guide is designed to provide you with the expertise and field-proven insights to overcome common hurdles and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during Alloc deprotection experiments. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.

Issue 1: Incomplete or Sluggish Deprotection

A common frustration is observing starting material remaining after the expected reaction time. This can be due to several factors related to the catalyst's activity and the reaction environment.

Root Cause Analysis:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation, especially when exposed to air.[2][3] Improper handling or aged catalyst can lead to a significant loss of catalytic activity. Some palladium sources may also be rapidly deactivated in complex biological media.[4][5]

  • Insufficient Catalyst Loading: While the reaction is catalytic, a certain threshold of active catalyst is necessary to drive the reaction to completion in a reasonable timeframe.

  • Poor Scavenger Performance: The scavenger's role is to trap the allyl cation generated during the catalytic cycle, regenerating the Pd(0) catalyst.[6] An inappropriate or insufficient amount of scavenger will stall the catalytic cycle.

  • Reaction Temperature: While often run at room temperature, some systems may benefit from gentle heating to overcome activation energy barriers.[3][7]

Troubleshooting Protocol:

  • Verify Catalyst and Reagent Quality:

    • Use a fresh bottle of the palladium catalyst, preferably one stored under an inert atmosphere.

    • If using a Pd(II) precatalyst, ensure the reducing agent (e.g., a silane) is active.[8]

    • Ensure the scavenger is of high purity and has been stored correctly.

  • Optimize Reaction Conditions:

    • Inert Atmosphere: While some protocols have been developed for open-flask conditions[9], it is best practice to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize catalyst oxidation.[2][10]

    • Catalyst Loading: If incomplete conversion is observed, incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). An example protocol uses 10 mol% of Pd(PPh₃)₄.[8]

    • Scavenger Equivalents: Increase the equivalents of the scavenger. For example, some protocols use up to 40 equivalents of scavenger for complete deprotection.[11][12]

    • Temperature: Consider gentle heating (e.g., to 40°C), which has been shown to accelerate the reaction, especially in microwave-assisted protocols.[3][7]

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) to determine the optimal reaction time.[9][13]

Issue 2: Undesired Allylation of the Deprotected Amine

The appearance of a side product corresponding to the mass of your desired product plus an allyl group is a clear indication of a failure to effectively trap the allyl cation.

Root Cause Analysis:

The π-allyl palladium complex formed during the reaction is electrophilic. If the allyl scavenger is not efficient enough, the newly deprotected, nucleophilic amine can attack this complex, leading to re-allylation.[6][8] This is particularly problematic for secondary amines.[14]

Troubleshooting Protocol:

  • Scavenger Selection:

    • The choice of scavenger is critical. While phenylsilane (PhSiH₃) and morpholine are commonly used, they are sometimes less effective at preventing re-alkylation.[6][11][12]

    • For sensitive substrates, especially secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) is often a superior choice, providing quantitative deprotection without this side reaction.[6][12] Other effective scavengers include other amine-borane complexes.[14][15][16]

  • Optimize Scavenger Concentration:

    • Ensure a sufficient excess of the scavenger is present throughout the reaction. A typical starting point is 5-7 equivalents, but this may need to be increased.[8][17]

  • Reaction Setup:

    • Add the palladium catalyst to the solution of the substrate and the scavenger. This ensures that the scavenger is readily available to trap the allyl group as soon as it is generated.

Issue 3: Catalyst Turns Black (Palladium Black Formation)

The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition and aggregation. This leads to a loss of catalytic activity and can complicate product purification.

Root Cause Analysis:

  • Ligand Dissociation: The active catalyst, often a Pd(0) species with phosphine ligands like Pd(PPh₃)₄, can undergo ligand dissociation.[18] The resulting coordinatively unsaturated palladium species are prone to aggregation, forming inactive palladium black.

  • High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition.

  • Incompatible Solvents or Additives: Certain solvents or additives in the reaction mixture may not be compatible with the catalyst, promoting its decomposition.

Troubleshooting Protocol:

  • Control Reaction Temperature: Avoid excessive heating. If heating is necessary, maintain a consistent and moderate temperature.[3]

  • Use a Robust Catalyst: Consider using a more stable palladium catalyst or a pre-catalyst that forms the active species in situ.

  • Solvent Choice: Use high-purity, degassed solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[19][20]

  • Agitation: Ensure adequate stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of palladium-catalyzed Alloc deprotection?

The deprotection proceeds via a catalytic cycle known as the Tsuji-Trost reaction.[18] The key steps are:

  • Coordination and Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group of the Alloc-protected amine. This is followed by oxidative addition to form a π-allyl palladium(II) complex, releasing the carbamate.[8]

  • Decarboxylation: The resulting carbamate is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[8]

  • Nucleophilic Attack and Reductive Elimination: A scavenger (nucleophile) attacks the π-allyl palladium(II) complex. This regenerates the Pd(0) catalyst and forms an allylated scavenger, closing the catalytic cycle.[8][18]

Alloc_Deprotection_Mechanism cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition (with Alloc-Amine) ScavengerAttack Allylated Scavenger PiAllyl->ScavengerAttack Nucleophilic Attack (by Scavenger) Carbamate Unstable Carbamate PiAllyl->Carbamate Releases ScavengerAttack->Pd0 Reductive Elimination AllocAmine Alloc-Protected Amine FreeAmine Deprotected Amine + CO₂

Caption: Catalytic cycle of Alloc deprotection.

Q2: How do I choose the right palladium catalyst?
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is the most commonly used catalyst for Alloc deprotection.[8] It is generally effective but can be sensitive to air.[2]

  • Other Pd(0) sources: Other Pd(0) complexes can also be effective.

CatalystCommon Loading (mol%)Key Characteristics
Pd(PPh₃)₄ 5 - 10Highly effective, but air-sensitive.[2][8]
PdCl₂(PPh₃)₂ 5 - 10More air-stable, requires in-situ reduction.[8][19]
Q3: Which scavenger should I use and in what quantity?

The choice of scavenger is crucial for an efficient and clean reaction. The scavenger traps the allyl cation, preventing side reactions and regenerating the active Pd(0) catalyst.[6]

ScavengerRecommended EquivalentsNotes
Phenylsilane (PhSiH₃) 5 - 20Widely used, but can be less effective in preventing re-allylation.[6][8][21]
Dimethylamine-borane (Me₂NH·BH₃) 10 - 40Highly effective, especially for secondary amines, prevents re-allylation.[6][11][12]
Morpholine 10 - 40A common nucleophilic scavenger.[6][8]
Tributyltin hydride (Bu₃SnH) 1.2 - 2Effective, but tin byproducts can be difficult to remove.[8][22]

For new or sensitive substrates, it is advisable to screen a few different scavengers to identify the optimal conditions.[6]

Q4: Can I perform Alloc deprotection on a solid-phase synthesis resin?

Yes, Alloc deprotection is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with the common Fmoc and Boc strategies.[1][6] The general principles are the same as in solution-phase, but with some practical considerations:

  • Washing: Thorough washing of the resin is required after the deprotection to remove the catalyst and scavenger byproducts. A typical wash sequence might involve DCM and Methanol.[18]

  • Reaction Monitoring: Monitoring the reaction completion on-resin can be done by cleaving a small amount of resin and analyzing the product by LC-MS or other methods.[20]

  • Repetitive Deprotection: Sometimes, a second deprotection cycle is performed to ensure complete removal of the Alloc group.[18]

SPPS_Workflow start Alloc-Protected Peptide on Resin deprotection Add Pd Catalyst & Scavenger in Solvent start->deprotection reaction React (e.g., 2 x 30 min) deprotection->reaction wash1 Wash Resin (DCM, MeOH, etc.) reaction->wash1 check Monitor Completion (Test Cleavage) wash1->check end Free Amine on Resin check->end Complete incomplete Repeat Deprotection check->incomplete Incomplete incomplete->deprotection

Caption: General workflow for solid-phase Alloc deprotection.

Q5: What are the key safety precautions when working with palladium catalysts?

Palladium catalysts, especially palladium on carbon, require careful handling.[10]

  • Flammability: Palladium catalysts can be pyrophoric, especially when dry and exposed to air. Keep them away from heat, sparks, and open flames.[10][23]

  • Inert Atmosphere: Handle palladium catalysts under an inert atmosphere (e.g., in a glovebox or under a stream of argon) to prevent ignition.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.[24][25]

  • Dust Prevention: Avoid creating dust from palladium on carbon, as it can form explosive mixtures with air.[10][23]

  • Storage: Store palladium catalysts in a cool, dry, and well-ventilated area in tightly sealed containers.[10][25]

  • Waste Disposal: Dispose of palladium waste according to local regulations. Consult with your institution's environmental health and safety office.[23]

References

Technical Support Center: Purification of Crude Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude Allyl (2-aminoethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying this bifunctional molecule. Drawing from established principles of carbamate chemistry and practical laboratory experience, this guide provides in-depth troubleshooting, detailed protocols, and the rationale behind our procedural recommendations.

Introduction to Purification Challenges

This compound is a valuable intermediate, featuring a primary amine and an allyl carbamate. This unique structure presents specific purification challenges. The basic primary amine can interact strongly with acidic stationary phases like silica gel, leading to poor separation and recovery.[1][2][3] Furthermore, this amine group can react with atmospheric carbon dioxide to form a carbamate salt, introducing a new impurity upon storage or during the workup.[4][5][6] The allyl group, while generally stable, can be sensitive under certain conditions, and the carbamate linkage itself is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

This guide will address these challenges head-on, providing you with the knowledge to optimize your purification strategy for the highest possible yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified this compound shows a new, less polar spot on TLC after a few days of storage. What is happening?

A1: This is a classic issue for compounds containing a primary amine. The primary amine group in your molecule is likely reacting with atmospheric carbon dioxide (CO2) to form an ammonium carbamate salt.[4][5][7] This salt may appear as a different spot on your TLC plate. To prevent this, it is crucial to store the purified product under an inert atmosphere, such as nitrogen or argon.

Q2: I'm experiencing significant tailing and low recovery of my compound during silica gel column chromatography. How can I improve this?

A2: The basicity of the primary amine in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause tailing, streaking, and even irreversible adsorption of your product.[1][3]

Here are a few solutions:

  • Neutralize the Silica: You can deactivate the acidic sites on the silica gel by pre-treating it with a solution containing a small amount of a volatile base, like triethylamine (Et3N). A common practice is to use a mobile phase containing 0.5-2% triethylamine.[1][2]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column can be an excellent option for such polar compounds.[1][8]

  • Modify the Mobile Phase: For normal phase chromatography, using a more polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can help to displace the amine from the silica.[9]

Q3: My crude reaction mixture is an oil, and I'm struggling to get it to crystallize. What recrystallization solvents should I try?

A3: Finding a suitable recrystallization solvent for a polar, bifunctional molecule like this compound can be challenging. The goal is to find a solvent or solvent system where your compound is soluble at high temperatures but poorly soluble at low temperatures.

Here are some suggestions:

  • Start with polar aprotic solvents: Consider solvents like ethyl acetate, acetonitrile, or acetone. You might need to use a co-solvent system. For example, you could dissolve your compound in a minimal amount of a more polar solvent like ethanol or methanol at an elevated temperature, and then slowly add a less polar solvent like diethyl ether or hexanes until the solution becomes cloudy. Then, allow it to cool slowly.[10][11]

  • Consider water for highly polar impurities: If your impurities are significantly more or less polar than your product, an aqueous workup prior to recrystallization can be beneficial.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Q4: I see multiple spots on my TLC after synthesis. What are the likely impurities?

A4: The synthesis of this compound likely involves the reaction of ethylenediamine with an allyl-based chloroformate or a similar reagent. Potential impurities include:

  • Unreacted Ethylenediamine: This is a very polar compound and can often be removed with an aqueous wash. A wash with a dilute solution of copper sulfate can also be effective, as the copper will chelate with the diamine and pull it into the aqueous layer.[12][13]

  • Di-substituted Product: This is where both amine groups of the ethylenediamine have reacted with the allylating agent. This impurity will be less polar than your desired mono-substituted product.

  • Hydrolyzed Reagents: For example, if allyl chloroformate is used, it can hydrolyze to allyl alcohol and CO2, which could lead to other byproducts.[14][15]

Purification Protocols

Protocol 1: Flash Column Chromatography (with Neutralized Silica)

This protocol is designed to mitigate the issues of tailing and low recovery on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • TLC plates, chamber, and stain (e.g., ninhydrin for primary amines)

Procedure:

  • Prepare the Mobile Phase: Start with a mobile phase of DCM with a small percentage of MeOH (e.g., 95:5 DCM:MeOH). Add 1% Et3N to this mixture.

  • Determine the Rf: Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4. Adjust the amount of MeOH as needed.

  • Prepare the Column:

    • Prepare a slurry of silica gel in your chosen mobile phase (containing Et3N).

    • Pack the column with the slurry.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elute and Collect Fractions:

    • Run the column with your mobile phase.

    • Collect fractions and monitor them by TLC.

  • Combine and Evaporate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator. Note: As Et3N is volatile, it will be removed during this step.

Protocol 2: Acid-Base Extraction for Removal of Unreacted Ethylenediamine

This is a workup procedure to remove the highly polar starting material before further purification.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in diethyl ether or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The unreacted ethylenediamine and your product will be protonated and move into the aqueous layer. The less polar di-substituted byproduct will remain in the organic layer. Separate the layers and save the aqueous layer.

  • Basify the Aqueous Layer: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is >10. This will deprotonate your product, making it soluble in the organic phase again.

  • Extract the Product: Extract the basified aqueous layer multiple times with fresh diethyl ether or ethyl acetate.

  • Combine and Dry: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product should be enriched in your desired compound and can be further purified by chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Common TLC Observations

Observation on TLC PlatePotential CauseSuggested Action
Streaking/Tailing of the main spotStrong interaction with acidic silicaAdd 1% triethylamine to the mobile phase or use an alternative stationary phase like alumina.[1][2]
Spot at the baselineCompound is too polar for the mobile phaseIncrease the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system).
Product spot appears to degrade on the plateInstability on acidic silicaUse a neutralized TLC plate (pre-run in a solvent system with triethylamine) or use an alumina TLC plate.
A new, more polar spot appears over timeReaction of the primary amine with atmospheric CO2Analyze the sample promptly after spotting and store the bulk material under an inert atmosphere.[4][5]

Visualized Workflows

Purification Decision Workflow

This diagram illustrates a logical workflow for deciding on a purification strategy for crude this compound.

Purification_Workflow start Crude this compound check_impurities Analyze by TLC. Identify major impurities. start->check_impurities is_EDA_present Is unreacted ethylenediamine present? check_impurities->is_EDA_present acid_base_extraction Perform Acid-Base Extraction (Protocol 2) is_EDA_present->acid_base_extraction Yes is_solid Is the crude product a solid? is_EDA_present->is_solid No acid_base_extraction->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography (Protocol 1) is_solid->column_chrom No is_pure_cryst Are crystals pure by TLC/NMR? recrystallization->is_pure_cryst is_pure_cryst->column_chrom No end_product Pure this compound (Store under inert atmosphere) is_pure_cryst->end_product Yes is_pure_col Is the product pure by TLC/NMR? column_chrom->is_pure_col is_pure_col->recrystallization No, but crystallizes is_pure_col->end_product Yes

Caption: A decision tree for the purification of this compound.

Troubleshooting Column Chromatography

This diagram outlines a troubleshooting process for common issues encountered during column chromatography.

Chromatography_Troubleshooting cluster_tailing Tailing / Streaking cluster_low_recovery Low Recovery cluster_no_separation Poor Separation start Column Chromatography Issue problem problem start->problem Identify Problem problem_tailing Tailing/Streaking problem->problem_tailing problem_low_recovery Low Recovery problem->problem_low_recovery problem_no_separation Poor Separation problem->problem_no_separation solution_tailing1 Add 1% Et3N to mobile phase problem_tailing->solution_tailing1 solution_tailing2 Switch to neutral alumina column problem_tailing->solution_tailing2 solution_low_recovery1 Use deactivated silica (pre-treated with Et3N) problem_low_recovery->solution_low_recovery1 solution_low_recovery2 Use a more polar eluent system problem_low_recovery->solution_low_recovery2 solution_no_separation1 Optimize mobile phase (gradient elution) problem_no_separation->solution_no_separation1 solution_no_separation2 Try a different solvent system problem_no_separation->solution_no_separation2 solution_no_separation3 Consider reversed-phase chromatography problem_no_separation->solution_no_separation3

Caption: Troubleshooting guide for column chromatography of basic compounds.

References

Troubleshooting incomplete Alloc group removal

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Incomplete Allyloxycarbonyl (Alloc) Group Removal

This guide provides an in-depth, experience-driven approach to diagnosing and resolving incomplete Alloc deprotection in peptide synthesis and other applications. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My analysis (HPLC/LC-MS) shows significant starting material after Alloc deprotection. What are the most likely causes?

Incomplete Alloc deprotection almost always traces back to one of three areas: the palladium catalyst, the allyl scavenger, or the reaction conditions. The most common culprits are a deactivated catalyst, an insufficient amount or inappropriate type of scavenger, or reaction times that are too short, especially for sterically hindered sites.

Q2: How can I quickly check if the deprotection has worked while my peptide is still on the resin?

For primary amines, the qualitative Kaiser test is an excellent method to confirm the presence of the newly liberated free amine. A positive test (deep blue bead color) indicates successful deprotection. However, for a quantitative assessment, cleaving a small amount of resin and analyzing the product via HPLC or LC-MS is the gold standard.[1][2]

Q3: My mass spectrometry data shows my product peak plus an unexpected mass of +40 Da. What is this side product?

A mass increase of 40 Da corresponds to the N-allylation of your newly deprotected amine. This side reaction occurs when the allyl cation, after leaving the carbamate, reacts with your product instead of being neutralized by the scavenger.[3][4] It is a definitive sign that your scavenger is either inefficient, degraded, or used in insufficient quantity.

The 'Why': Understanding the Deprotection Mechanism

The removal of the Alloc group is a palladium(0)-catalyzed process, often referred to as a Tsuji-Trost reaction.[5] Understanding this catalytic cycle is crucial for effective troubleshooting. The Pd(0) catalyst first coordinates to the allyl group's double bond and performs an oxidative addition to form a π-allyl-palladium(II) complex. This releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[3] A nucleophilic "scavenger" is then required to react with the allyl group, regenerating the active Pd(0) catalyst to continue the cycle.[3] Without an effective scavenger, the cycle stalls, and the liberated amine can act as the nucleophile, leading to unwanted N-allylation.[3][4]

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) pi_allyl_complex π-Allyl-Pd(II) Complex Pd(0)->pi_allyl_complex Oxidative Addition pi_allyl_complex->Pd(0) Reductive Elimination Free_Amine Free Amine (R-NH₂) + CO₂ pi_allyl_complex->Free_Amine Alloc_Amine Alloc-Protected Amine (R-NH-Alloc) Alloc_Amine->pi_allyl_complex + Pd(0) Scavenger Allyl Scavenger (e.g., PhSiH₃) Allyl_Adduct Trapped Allyl-Scavenger Adduct Scavenger->Allyl_Adduct + π-Allyl-Pd(II) Complex

Figure 1: Alloc deprotection catalytic cycle.

In-Depth Troubleshooting Workflow

If you are facing an incomplete deprotection, follow this logical workflow to identify and solve the issue. This process is designed as a self-validating system to ensure a successful outcome.

G start Incomplete Deprotection Observed (HPLC/MS) check_catalyst Step 1: Evaluate Catalyst start->check_catalyst is_catalyst_fresh Is Pd(PPh₃)₄ fresh, bright yellow, and free-flowing? check_catalyst->is_catalyst_fresh use_fresh_catalyst Action: Discard old catalyst. Use fresh, high-quality Pd(PPh₃)₄. is_catalyst_fresh->use_fresh_catalyst No check_scavenger Step 2: Evaluate Scavenger is_catalyst_fresh->check_scavenger Yes validate Step 4: Re-run & Validate use_fresh_catalyst->validate scavenger_choice Is the scavenger choice and concentration correct for the substrate? check_scavenger->scavenger_choice optimize_scavenger Action: Consult Table 1. Increase equivalents or switch scavenger type (e.g., to Me₂NH·BH₃). scavenger_choice->optimize_scavenger No check_conditions Step 3: Evaluate Conditions scavenger_choice->check_conditions Yes optimize_scavenger->validate conditions_ok Was the reaction repeated? Is time/temp sufficient? check_conditions->conditions_ok optimize_conditions Action: Repeat deprotection step. Increase reaction time to 40-60 min. Consider gentle heating (40°C). conditions_ok->optimize_conditions No conditions_ok->validate Yes optimize_conditions->validate

Figure 2: Logical troubleshooting workflow.
Step 1: Catalyst Integrity (The Engine)

The Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the heart of the reaction. It is notoriously sensitive to oxygen and can degrade over time, losing its catalytic activity.[6][7]

  • Visual Inspection: Fresh, active Pd(PPh₃)₄ should be a bright, crystalline yellow powder. If your reagent is clumpy, discolored (brownish or greenish), it has likely oxidized and should be discarded.

  • Expertise: While some protocols suggest that the reaction can be performed open to the atmosphere, this relies on the scavenger to protect the catalyst.[7] Best practice, especially when troubleshooting, is to minimize air exposure. Sparging your solvent and reaction vessel with argon or nitrogen before adding the catalyst is a robust preventative measure.[8]

  • Trustworthiness: Always use a freshly opened bottle or a reagent that has been stored meticulously under an inert atmosphere. Do not assume an old bottle from the shelf is active.

Step 2: Scavenger Selection (The Regenerator)

The scavenger's role is non-negotiable. Its choice and concentration are critical for an efficient reaction.

  • Causality: Different scavengers have different nucleophilicities and mechanisms of action. Phenylsilane (PhSiH₃) acts as a hydride donor, while others like morpholine or dimethylamine-borane complex (Me₂NH·BH₃) act as nucleophiles to trap the allyl group.[3] The kinetics and efficiency can vary significantly, especially between deprotecting primary and secondary amines. For instance, Me₂NH·BH₃ has been shown to be superior to PhSiH₃ for quantitative removal without N-alkylation side reactions.[9][10]

  • Data-Driven Choice: The following table summarizes common scavengers and their recommended usage.

ScavengerTypical EquivalentsProsConsExpert Insight & References
Phenylsilane (PhSiH₃) 20 - 40 eq.Effective, common, good hydride donor.Can be sluggish for secondary amines; quality can vary.The most common choice, but not always the most effective.[5][9][11]
Dimethylamine-borane complex (Me₂NH·BH₃) 40 eq.Highly efficient, minimizes N-allylation.Often superior to PhSiH₃, especially for difficult deprotections.[9][12][13]
Morpholine 20 - 50 eq.Inexpensive and readily available.Generally less efficient than silanes or borane complexes.[9]A classic choice, but often outperformed by modern alternatives.[3]
Dimedone 3 - 5 eq.Effective C-nucleophile.Can be difficult to remove during workup.Useful in specific contexts, particularly in solution-phase synthesis.[3]
Step 3: Reaction Conditions (The Environment)
  • Time and Repetition: Deprotection is often not instantaneous. A single 20-minute treatment may be insufficient.[14] It is standard practice to perform the deprotection step twice. [5][15] Drain the first reaction solution and add a fresh solution of catalyst and scavenger for a second treatment.

  • Temperature: While typically run at room temperature, gentle heating to 40°C can significantly accelerate the reaction without causing degradation. Microwave-assisted deprotection has been shown to be highly effective, often completing the reaction in minutes.[6]

  • Solvent: Dichloromethane (DCM) is the most common and effective solvent for on-resin deprotection.[5] N,N-Dimethylformamide (DMF) can also be used, but the reaction is often slower.

Validated Experimental Protocols

These protocols are designed to be self-validating systems, incorporating best practices to ensure success.

Protocol 1: On-Resin Alloc Deprotection (Robust Method)

This protocol is optimized for solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 20 minutes in a peptide synthesis vessel.

  • Inert Atmosphere: Gently bubble argon or nitrogen through the resin slurry for 5 minutes to displace oxygen.

  • Reagent Preparation: In a separate vial, prepare the deprotection cocktail immediately before use. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.2 eq.) in DCM (~5 mL) and add the chosen scavenger (e.g., 20-40 eq. of PhSiH₃).[5][15]

  • First Deprotection: Drain the DCM from the resin and immediately add the freshly prepared deprotection cocktail.

  • Reaction: Agitate the vessel at room temperature for 30-40 minutes, shielded from direct light.[11][14]

  • Wash: Drain the reaction mixture. Wash the resin thoroughly with DCM (3x), followed by DMF (3x). A wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF can be performed to scavenge residual palladium.[14]

  • Second Deprotection (Trust but Verify): Repeat steps 3-6 to ensure the reaction goes to completion. This is a critical step in a robust protocol.[5]

  • Final Wash: After the second cycle, wash the resin extensively with DCM (5x) and DMF (5x) to prepare for the next step in your synthesis.

  • Validation: Take a small sample of resin beads for a Kaiser test. The appearance of a deep blue color confirms the presence of the free amine.

Protocol 2: Analytical Confirmation by HPLC/LC-MS

This protocol is for analyzing a cleaved sample to quantify deprotection efficiency.

  • Sample Preparation: Cleave a small aliquot of peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC System: Use a reverse-phase C18 column.[1][2]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical analytical gradient is 5-95% Solvent B over 20-30 minutes with a flow rate of 1 mL/min.[1]

  • Analysis:

    • Identify the peak for your starting material (Alloc-protected) and your desired product (deprotected). The product should have a shorter retention time.

    • Look for a peak corresponding to the mass of your product +40 Da, which indicates N-allylation.

    • Integrate the peak areas to determine the percentage of conversion and the purity of your product.

References

Technical Support Center: Synthesis of Mono-Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the common challenges encountered in the selective mono-protection of diamines. This is a critical transformation in organic synthesis, yet it is often plagued by issues of selectivity and yield. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the synthesis of mono-protected diamines.

Q1: What is the primary challenge in synthesizing mono-protected diamines?

A1: The primary challenge, especially with symmetric diamines like ethylenediamine or 1,4-diaminobutane, is achieving selectivity.[1][2] Because both amine groups have identical reactivity, the reaction can easily proceed to form the undesired di-protected byproduct, leading to a mixture of mono-protected, di-protected, and unreacted starting material.[3] Maximizing the yield of the mono-protected product requires careful control of reaction conditions to disfavor the second protection event.

Q2: What are the most common protecting groups for diamines, and how do I choose one?

A2: The choice of protecting group is critical and depends on the overall synthetic strategy. The three most common N-protecting groups are:

  • Boc (tert-Butyloxycarbonyl): This is the most widely used protecting group in non-peptide chemistry due to its stability in a broad range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4]

  • Cbz (Carboxybenzyl): The Cbz group is stable under acidic and basic conditions and is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile, meaning it can be removed with a mild amine base.[4]

The selection of a protecting group is primarily dictated by the need for orthogonality , which means that the chosen protecting group can be removed without affecting other protecting groups in the molecule.[5][6] For example, if your molecule also contains an acid-labile group, you would choose Cbz or Fmoc over Boc.

Q3: Can I use column chromatography to purify my mono-Boc protected diamine? Is the Boc group stable on silica gel?

A3: Yes, in most cases, you can safely use silica gel column chromatography to purify mono-Boc protected diamines. The Boc group is generally stable to the mildly acidic nature of standard silica gel.[7] However, prolonged exposure or the use of very acidic grades of silica or solvent systems could potentially lead to some degradation. If you are concerned about the stability of your compound, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.

Troubleshooting Guide: Improving Yield and Selectivity

This section addresses specific issues that may arise during your experiments and offers strategies for optimization.

Problem 1: Low Yield of Mono-Protected Product and Significant Formation of Di-Protected Byproduct

This is the most common issue. The formation of the di-protected byproduct directly competes with your desired mono-protected product.

Q: I'm getting a mixture of mono- and di-protected products. How can I increase the selectivity for the mono-protected compound?

A: There are several effective strategies to enhance mono-selectivity. The choice of method will depend on the value of your diamine and the scale of your reaction.

Strategy 1: Slow Addition of the Protecting Reagent
  • Causality: The principle here is to maintain a low concentration of the electrophilic protecting reagent (e.g., di-tert-butyl dicarbonate, Boc₂O) throughout the reaction.[2][8] The starting diamine is more nucleophilic than the mono-protected product. By adding the Boc₂O slowly, you ensure that it is more likely to react with the more abundant and more reactive starting diamine rather than the mono-protected intermediate.

  • Experimental Protocol:

    • Dissolve your diamine in a suitable solvent (e.g., dichloromethane, THF).

    • Dissolve the Boc₂O (typically 1.0-1.1 equivalents) in the same solvent.

    • Using a syringe pump or a dropping funnel, add the Boc₂O solution to the diamine solution over a period of several hours.[7]

    • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Strategy 2: Using an Excess of the Diamine
  • Causality: This is a statistical approach. By using a large excess of the diamine (e.g., 5-10 equivalents), you increase the probability that the protecting group will react with an unprotected diamine molecule rather than a mono-protected one.[2]

  • When to use it: This method is effective but can be wasteful if your diamine is expensive or available in limited quantities. It is more suitable for simple, inexpensive diamines like ethylenediamine.[9]

Strategy 3: In Situ Mono-Protonation (The Salt Method)
  • Causality: This is a highly effective and widely cited method for achieving mono-protection.[8][10][11] By adding one equivalent of a strong acid (e.g., HCl, TFA), you can protonate one of the amine groups of the diamine. The resulting ammonium salt is no longer nucleophilic, effectively "protecting" one side of the molecule and allowing the other free amine to react selectively with the protecting reagent.[8][12]

  • Experimental Protocol (using in situ HCl generation):

    • Cool a solution of anhydrous methanol to 0°C.

    • Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) to the methanol. This will generate one equivalent of HCl in situ, avoiding the need to handle HCl gas.[13]

    • To this acidic solution, add one equivalent of your diamine. Stir for 15-30 minutes to allow for the formation of the mono-hydrochloride salt.

    • Add one equivalent of Boc₂O to the reaction mixture.

    • Allow the reaction to proceed, monitoring by TLC.

    • The workup typically involves dilution with water, washing with ether to remove any di-Boc byproduct, basifying the aqueous layer with NaOH to deprotonate the ammonium salt, and then extracting your mono-protected product with an organic solvent like dichloromethane.[13]

The following diagram illustrates the decision-making process for addressing low mono-protection yield.

troubleshooting_workflow start Low Yield of Mono-Protected Product check_diamine Is the diamine precious/expensive? start->check_diamine use_excess Strategy: Use Large Excess of Diamine check_diamine->use_excess No slow_addition Strategy: Slow Addition of Boc₂O check_diamine->slow_addition Yes use_salt Strategy: In Situ Mono-Protonation combine Combine Mono-Protonation and Slow Addition for Maximum Selectivity use_salt->combine slow_addition->use_salt Still low selectivity experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification prep_solvent 1. Add anhydrous MeOH to flask and cool to 0°C add_hcl_source 2. Add 1 eq. Me₃SiCl (in situ HCl generation) prep_solvent->add_hcl_source add_diamine 3. Add 1 eq. diamine (formation of mono-salt) add_hcl_source->add_diamine add_boc 4. Add 1 eq. Boc₂O add_diamine->add_boc react 5. Stir at room temp. Monitor by TLC add_boc->react dilute 6. Dilute with H₂O react->dilute wash_ether 7. Wash with Et₂O (removes di-Boc) dilute->wash_ether basify 8. Basify aqueous layer (pH > 12 with NaOH) wash_ether->basify extract 9. Extract with CH₂Cl₂ basify->extract dry_concentrate 10. Dry & concentrate to yield product extract->dry_concentrate

References

Technical Support Center: Catalyst Poisoning in Allyl Carbamate Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in palladium-catalyzed allyl carbamate (Alloc) cleavage reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this essential deprotection strategy. Here, we provide in-depth, field-proven insights into identifying, mitigating, and resolving issues related to catalyst deactivation to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about catalyst poisoning in the context of Alloc deprotection.

Q1: What is catalyst poisoning in the context of a palladium-catalyzed Alloc cleavage?

A1: Catalyst poisoning is the deactivation of the palladium catalyst by chemical substances, known as poisons, that are present in the reaction mixture.[1] These poisons bind strongly to the active sites of the palladium catalyst, preventing it from participating in the catalytic cycle required for the cleavage of the allyl carbamate. This leads to a significant reduction in the reaction rate or a complete halt of the reaction.

Q2: What are the most common catalyst poisons encountered in these reactions?

A2: Palladium catalysts are susceptible to a range of poisons. The most common include:

  • Sulfur Compounds: Thiols, thioethers, and sulfoxides are potent poisons for palladium.[2][3]

  • Nitrogen-Containing Heterocycles: Substrates or impurities containing pyridine, pyrrole, or similar moieties can strongly coordinate to the palladium center and inhibit catalysis.[4][5]

  • Phosphine Degradation Products: Phosphine ligands, often used in homogeneous catalysis, can oxidize to phosphine oxides, which can act as inhibitors.[6][7]

  • Other Common Poisons: Halides, cyanides, and carbon monoxide can also deactivate palladium catalysts.[1]

Q3: My Alloc deprotection reaction has stalled. How do I know if catalyst poisoning is the cause?

A3: A stalled reaction is a primary indicator of catalyst poisoning. Other signs include a gradual decrease in reaction rate over time and the observation of a color change in the reaction mixture, such as the formation of palladium black (aggregated, inactive palladium). To confirm poisoning, you can perform a simple activity test as described in the Troubleshooting Guide (see Protocol 1).

Q4: Can a poisoned catalyst be regenerated and reused?

A4: In many cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can often be regenerated through specific washing procedures or thermal treatments to remove the adsorbed poisons.[8][9][10][11] Homogeneous catalysts are more challenging to regenerate and are often recovered and reprocessed.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to troubleshooting and resolving issues related to catalyst poisoning in a question-and-answer format.

Issue 1: My Alloc deprotection reaction is sluggish or has completely stopped.

Question: I've set up my Alloc deprotection using a palladium catalyst, but the reaction is either very slow or has stalled completely. What steps should I take to diagnose and fix this?

Answer:

A stalled or sluggish reaction is the most common symptom of catalyst poisoning. The following workflow will guide you through diagnosing the problem and finding a solution.

G cluster_diagnosis Diagnosis cluster_solution Solution Pathway A Reaction Stalled/ Sluggish B Visual Inspection: - Pd Black formation? - Color change? A->B C Check Reagent Purity: - Substrate with S/N heterocycles? - Solvent/reagent quality? B->C D Perform Catalyst Activity Test (Protocol 1) C->D E Poisoning Confirmed D->E Poisoning Likely F Option 1: Purify Starting Materials & Rerun Reaction E->F G Option 2: Use Scavenger Resin (Protocol 2) E->G H Option 3: Increase Catalyst Loading (Use with caution) E->H I Option 4: Regenerate Catalyst (Protocol 3) E->I

Caption: Troubleshooting workflow for a stalled Alloc deprotection reaction.

Step 1: Visual Inspection and Reagent Review

First, visually inspect your reaction. The formation of a black precipitate, known as "palladium black," suggests that the catalyst has aggregated and lost its activity. Also, review all your starting materials and reagents. Are there any potential sources of sulfur or nitrogen-containing heterocycles in your substrate or reagents?[4][5] Even trace amounts from previous steps can be problematic.

Step 2: Confirm Catalyst Deactivation

To definitively determine if your catalyst is inactive, you can perform a simple activity test.

Protocol 1: Catalyst Activity Test

Objective: To quickly assess the activity of a palladium catalyst using a standard reaction.

Materials:

  • Cinnamic acid

  • Methanol (or another suitable solvent)

  • Your potentially poisoned catalyst and a fresh, trusted batch of the same catalyst

  • Hydrogen source (balloon or hydrogenation apparatus)

  • TLC plates and developing solvent

Procedure:

  • Set up two small-scale parallel reactions in separate flasks.

  • To each flask, add a small amount of cinnamic acid and dissolve it in the solvent.

  • To "Flask A," add a catalytic amount of your suspected poisoned catalyst.

  • To "Flask B" (the control), add the same amount of a fresh, reliable batch of the catalyst.

  • Place both flasks under a hydrogen atmosphere (a balloon is sufficient for this test) and stir vigorously.

  • Monitor both reactions by TLC every 15-30 minutes, spotting for the disappearance of the cinnamic acid starting material.

Interpretation:

  • If the reaction in Flask B proceeds to completion while the reaction in Flask A shows little to no conversion, it is highly likely your catalyst has been poisoned.[12][13]

Issue 2: Catalyst poisoning is confirmed. How can I salvage my reaction or prevent it in the future?

Question: I've confirmed my catalyst is poisoned. What are my options now?

Answer:

Once poisoning is confirmed, you have several paths forward, ranging from purifying your materials to regenerating your catalyst.

Solution A: Purification and Scavenging

The most direct approach is to remove the poison from your starting materials.

1. Purification of Starting Materials: If you suspect your substrate or a reagent is the source of the poison, purify it using standard techniques like recrystallization, column chromatography, or distillation.

2. Use of Scavenger Resins: For removing trace amounts of poisons, especially sulfur compounds or residual palladium from previous steps, scavenger resins are highly effective.[14][15]

Protocol 2: Using Thiol-Based Scavenger Resins for Sulfur Removal

Objective: To remove sulfur-based poisons from a solution of starting materials before the reaction.

Materials:

  • Thiol-functionalized silica gel or polymer resin (e.g., Smopex®)[14]

  • Your solution of starting material in a suitable solvent

  • Stir plate and stir bar

Procedure:

  • Choose a thiol-based scavenger resin compatible with your solvent system.

  • Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of impurity) to your solution of starting material.

  • Stir the mixture at room temperature for 4-16 hours. The optimal time may need to be determined empirically.

  • Remove the resin by filtration.

  • The purified solution can now be used in your cleavage reaction with a fresh catalyst.

Table 1: Common Catalyst Poisons and Their Potential Sources

Poison ClassSpecific ExamplesCommon Sources in Synthesis
Sulfur Compounds Thiols, thioethers, disulfides, sulfoxidesReagents from previous steps (e.g., thiourea), sulfur-containing protecting groups, contaminated solvents, natural product isolates.[2][3]
Nitrogen Heterocycles Pyridine, quinoline, indole, imidazoleSubstrates, reagents (e.g., pyridine as a base), products of other reactions.[4][5]
Phosphorus Compounds Triphenylphosphine oxideOxidation of phosphine ligands, especially in reactions exposed to air.[6][7]
Halides Residual Cl⁻, Br⁻, I⁻From previous reaction steps (e.g., hydrohalide salts).
Heavy Metals Mercury, Lead, ArsenicContamination from starting materials, reagents, or equipment.
Solution B: Catalyst Regeneration

For heterogeneous catalysts like Pd/C, regeneration can be a cost-effective option.

Protocol 3: Lab-Scale Regeneration of Poisoned Pd/C

Objective: To restore the activity of a Pd/C catalyst that has been poisoned, primarily by organic residues or weakly coordinating species.

Materials:

  • Poisoned Pd/C catalyst

  • Deionized water

  • Dilute aqueous NaOH solution (e.g., 1 M)

  • Dilute aqueous HCl solution (e.g., 1 M)

  • Methanol or ethanol

  • Filtration apparatus (e.g., Büchner funnel)

Procedure: Safety Note: Do not allow the catalyst to dry completely on the filter paper in the presence of air, as dry Pd/C can be pyrophoric.

  • Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Wash it with the reaction solvent to remove any soluble organic material.

  • Base Wash: Transfer the catalyst to a beaker and suspend it in a dilute NaOH solution. Stir for 30-60 minutes. This can help remove acidic impurities.[8]

  • Water Wash: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

  • Acid Wash: Suspend the catalyst in a dilute HCl solution and stir for 30-60 minutes. This can remove basic impurities.

  • Final Water Wash: Filter the catalyst again and wash extensively with deionized water until the filtrate is neutral.

  • Solvent Exchange: Wash the catalyst with methanol or ethanol to remove water.

  • Storage: Store the regenerated catalyst under a solvent or water to prevent ignition upon drying.

For more stubborn poisons, a treatment with a mixture of chloroform and glacial acetic acid with sonication has been reported to be effective.[10][16] For sulfur poisoning, oxidative treatments with agents like hydrogen peroxide or thermal treatment in air at controlled temperatures (e.g., 250 °C) can be effective but require more specialized setups.[17][18]

Understanding the Mechanism: How Poisons Interfere

To appreciate how poisons disrupt the Alloc deprotection, it's essential to understand the catalytic cycle. The cleavage proceeds via a palladium(0)-catalyzed process.

G cluster_poison Poisoning Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylScav Allylated Scavenger (Nu-Allyl) PoisonedPd Poisoned Catalyst [L₂Pd(0)-P] (Inactive) Pd0->PoisonedPd Deactivation Alloc Allyl Carbamate (R-NH-Alloc) PiAllyl->Pd0 Reductive Elimination Carbamate Carbamate Anion PiAllyl->Carbamate Decarboxylation CO2 CO₂ Carbamate->CO2 Amine Deprotected Amine (R-NH₂) Carbamate->Amine Scavenger Allyl Scavenger (Nu-H) Scavenger->PiAllyl Poison Poison (P) (e.g., Sulfur, N-Heterocycle) Poison->PoisonedPd

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for large-scale carbamate synthesis. As a Senior Application Scientist, I understand the critical challenges faced when scaling up exothermic reactions. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to ensure the safe and efficient execution of your carbamate synthesis projects. The structure of this guide is fluid, mirroring the dynamic nature of chemical synthesis, to best address the multifaceted challenges you may encounter.

Section 1: Foundational Knowledge - Understanding the Exotherm

Before troubleshooting, a solid understanding of the reaction's thermodynamics and kinetics is paramount. Carbamate synthesis, often involving the reaction of isocyanates with alcohols or the Curtius rearrangement, can be highly exothermic.[1][2] Failure to manage the heat generated can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure.[3][4]

FAQ 1: What are the primary drivers of exothermicity in carbamate synthesis?

The high reactivity of isocyanate intermediates is a major contributor to the exotherm. The formation of the carbamate bond is a thermodynamically favorable process, releasing significant energy.[5][6] The specific energy released, or the enthalpy of reaction, can be quantified using reaction calorimetry.[7][8] This data is crucial for safe scale-up, as it allows for the proper design of cooling systems and the determination of safe operating limits.[9]

FAQ 2: How does reaction scale impact thermal risk?

The risk of a thermal runaway increases significantly with scale. This is due to the change in the surface-area-to-volume ratio.[7] In a small-scale laboratory setting, heat generated by the reaction can readily dissipate to the surroundings.[7] However, in a large reactor, the volume of the reaction mixture increases cubically, while the surface area available for heat transfer only increases squarely. This disparity makes it much more challenging to remove heat effectively, increasing the potential for temperature accumulation and runaway.[4]

Section 2: Proactive Management - Preventing Thermal Runaway

Effective management of exothermic reactions is proactive, not reactive. This section details the critical steps and considerations for designing a safe and robust large-scale carbamate synthesis process.

Q&A: Troubleshooting Guide
Problem: Unexpectedly rapid temperature increase during reagent addition.
  • Underlying Cause: This often points to insufficient cooling capacity, poor mixing, or an incorrect reagent addition rate. Inefficient mixing can create localized "hot spots" where the concentration of reactants is high, leading to an accelerated reaction rate and heat generation in that specific area.[1][10]

  • Troubleshooting Steps:

    • Verify Cooling System Performance: Ensure your reactor's cooling jacket or coils are functioning optimally. Check the coolant flow rate and temperature.[3]

    • Assess Mixing Efficiency: Inadequate agitation can lead to poor heat transfer from the reaction mass to the cooling surface.[10] For viscous reaction mixtures, consider using anchor or ribbon impellers to improve bulk movement.[11] Computational Fluid Dynamics (CFD) can be a powerful tool to model and optimize mixing in your specific reactor geometry.[12][13][14]

    • Control Reagent Addition Rate: A slow, controlled addition of the limiting reagent is crucial. This prevents the accumulation of unreacted reagents, which could then react rapidly and overwhelm the cooling system.[8] Consider using a semi-batch process where one reactant is added gradually to control the rate of heat generation.[15]

Experimental Protocol: Determining Maximum Safe Addition Rate

This protocol outlines a method using a reaction calorimeter to determine the maximum safe addition rate of a reagent.

  • Initial Setup: Charge the reactor with the initial reactants and solvent under an inert atmosphere.

  • Calorimetric Monitoring: Begin stirring and bring the reactor contents to the desired initial temperature. Start monitoring the heat flow using the calorimeter.

  • Incremental Reagent Addition: Begin adding the second reagent at a slow, controlled rate.

  • Data Analysis: Continuously monitor the heat release rate. The goal is to maintain a heat release rate that is well within the calculated cooling capacity of your large-scale reactor.

  • Determining the Limit: Gradually increase the addition rate while closely observing the heat flow. The maximum safe addition rate is the rate at which the heat generated can be consistently and safely removed by the cooling system without a significant increase in the batch temperature.

Visualization: Decision Tree for Thermal Runaway Prevention

This diagram illustrates the decision-making process for preventing thermal runaway during large-scale carbamate synthesis.

Thermal_Runaway_Prevention Start Process Hazard Analysis Characterize_Reaction Characterize Reaction (Calorimetry) Start->Characterize_Reaction Assess_Cooling Assess Reactor Cooling Capacity Start->Assess_Cooling Define_Parameters Define Safe Operating Parameters Characterize_Reaction->Define_Parameters Assess_Cooling->Define_Parameters Implement_Controls Implement Process Controls (e.g., Dosing Rate, Temp) Define_Parameters->Implement_Controls Monitor_Reaction Monitor Reaction (Temp, Pressure) Implement_Controls->Monitor_Reaction Deviation Deviation from Safe Limits? Monitor_Reaction->Deviation Corrective_Action Initiate Corrective Action (e.g., Stop Feed, Cool) Deviation->Corrective_Action Yes Continue_Process Continue Process Deviation->Continue_Process No Corrective_Action->Monitor_Reaction Emergency_Response Activate Emergency Response Corrective_Action->Emergency_Response

Caption: Decision workflow for thermal runaway prevention.

Section 3: Reactive Measures - Emergency Response

Even with robust preventative measures, unforeseen circumstances can lead to a loss of control. A well-defined emergency response plan is a critical layer of safety.

FAQ 3: What are the primary methods for stopping a runaway reaction?

The main strategies are quenching and emergency relief.

  • Quenching: This involves rapidly adding a chemical "stopper" or a large volume of a cold, inert solvent to the reactor.[16] The quenching agent can halt the reaction by chemical inhibition, dilution, or rapid cooling.[16][17] The design of a quench system must consider the compatibility of the quench material with the reactants and the rate of mixing.[16]

  • Emergency Relief Systems (ERS): These are passive safety devices, such as rupture discs or safety valves, designed to vent the reactor contents if the pressure exceeds a predetermined limit.[3][18] This prevents a catastrophic vessel rupture.[19] The design of an ERS is complex and must account for the potential for two-phase flow (liquid and vapor) during venting.[20] The Design Institute for Emergency Relief Systems (DIERS) provides a widely recognized methodology for sizing relief devices for reactive systems.[21]

Data Presentation: Comparison of Emergency Shutdown Strategies
StrategyMechanism of ActionKey AdvantagesKey Considerations
Chemical Quenching Reaction inhibition or termination.Can completely stop the reaction.Compatibility of quenching agent; potential for side reactions; requires reliable delivery system.[16]
Thermal Quenching (Crash Cooling) Rapid cooling to slow the reaction rate.Avoids introducing new chemicals.Requires a large volume of cold fluid; may not be fast enough for very rapid runaways.[15]
Emergency Relief Venting Mass removal to control pressure.Prevents vessel rupture.Release of potentially hazardous materials to the environment; does not stop the underlying reaction.[20][22]
Visualization: Emergency Response Workflow

This diagram outlines the steps to take in the event of a thermal runaway.

Emergency_Response_Workflow Runaway_Detected Thermal Runaway Detected (High Temp/Pressure Alarm) Stop_Feed Stop All Reagent Feeds Runaway_Detected->Stop_Feed Maximize_Cooling Maximize Cooling Runaway_Detected->Maximize_Cooling Evacuate Evacuate Personnel Runaway_Detected->Evacuate Initiate_Quench Initiate Quench System Stop_Feed->Initiate_Quench Monitor_Venting Monitor Emergency Relief System Maximize_Cooling->Monitor_Venting Containment Assess Containment and Post-Incident Response Initiate_Quench->Containment Monitor_Venting->Containment

Caption: Workflow for emergency response to a thermal runaway.

Section 4: Advanced Monitoring and Control

Modern process analytical technology (PAT) offers powerful tools for real-time monitoring and control of exothermic reactions.

FAQ 4: What are some advanced methods for temperature monitoring in a large reactor?

While traditional resistance temperature detectors (RTDs) and thermocouples are reliable, they only provide point measurements.[23] Non-invasive techniques can offer a more comprehensive view of the temperature distribution within the reactor.

  • Infrared (IR) Thermography: Can be used to monitor the external surface temperature of the reactor, which can indicate potential internal hot spots.[11][24]

  • Ultrasound Transducers: This emerging technology can provide non-invasive temperature measurements inside the reactor, overcoming the limitations of intrusive probes.[24]

  • Electrical Capacitance Tomography (ECT): ECT is another non-invasive method being explored to monitor temperature distribution in fixed-bed reactors.[25][26]

Q&A: Troubleshooting Guide
Problem: Inconsistent product quality or yield at large scale, possibly linked to thermal gradients.
  • Underlying Cause: Non-uniform temperature distribution within the reactor can lead to variations in reaction rates and the formation of byproducts.[10]

  • Troubleshooting Steps:

    • Implement Multi-point Temperature Sensing: Install multiple temperature probes at different locations within the reactor (e.g., top, middle, bottom, near the wall) to get a better understanding of the temperature profile.[11]

    • Utilize CFD Modeling: As mentioned earlier, CFD can simulate the temperature distribution within the reactor under different operating conditions, helping to identify and mitigate hot or cold spots.[12][27]

    • Optimize Agitator Design and Speed: The type, size, and speed of the agitator play a crucial role in heat and mass transfer.[11] Ensure the agitator is appropriate for the scale and viscosity of your reaction.

References

Technical Support Center: HPLC Purification of Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of Allyl (2-aminoethyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who require a high-purity compound for their work. Here, we provide not just a protocol, but a comprehensive resource including field-proven insights, troubleshooting guides, and answers to frequently asked questions to ensure the success of your purification workflow.

Pre-Analysis Essentials: Understanding the Molecule

Success in HPLC purification begins with a fundamental understanding of the analyte's physicochemical properties. This compound possesses a primary amine, a key functional group that dictates its chromatographic behavior. The primary amine is basic and prone to protonation, which significantly influences its interaction with the stationary phase.

The most critical parameter for method development is the pKa of the primary amine. The pKa value indicates the pH at which the amine is 50% protonated and 50% in its neutral form. Operating the mobile phase at a pH at least 2 units away from the pKa is crucial to ensure the analyte exists in a single ionic state, which is essential for achieving sharp, symmetrical peaks.[1][2][3] For this compound, the estimated pKa of the primary amino group is approximately 10.4. This means that at a low pH (e.g., pH 2-4), the amine will be fully protonated (R-NH3+), and at a high pH (e.g., pH > 12), it will be in its neutral, free base form (R-NH2).

Another key consideration is UV absorbance. The carbamate group provides some UV activity, but the compound lacks a strong chromophore, making detection at low concentrations challenging.

PropertyValue / CharacteristicSignificance for HPLC Purification
Molecular Formula C6H12N2O2[4]Basic information for mass calculations.
Molecular Weight 144.17 g/mol [4]Used for calculating concentrations and loading amounts.
Primary Amine pKa ~10.4 (Estimated)Critical. Dictates mobile phase pH choice to control ionization and peak shape.
UV Absorbance Weak chromophore. Expected λmax ~210-220 nm.Detection requires a lower wavelength. High-purity solvents are essential to minimize baseline noise.
Solubility Soluble in water and polar organic solvents.Facilitates sample preparation in typical reversed-phase mobile phases.

Recommended HPLC Purification Protocol

This protocol is a robust starting point for the reversed-phase HPLC purification of this compound. The core strategy is to maintain a low mobile phase pH to ensure the primary amine is fully protonated. This minimizes undesirable secondary interactions with the silica stationary phase, which are a primary cause of peak tailing for basic compounds.[5][6]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 5-10 mg/mL.

    • If solubility is an issue, a small amount of acetonitrile or methanol can be used, but the final sample solvent should be as weak as possible to prevent peak distortion.[5]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the column or system.[7]

  • HPLC System & Conditions:

    • Column: A C18 reversed-phase column is a suitable choice. For optimal performance with basic compounds, a column with modern, high-purity silica and robust end-capping is highly recommended to reduce silanol interactions.[2]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Rationale for TFA: TFA serves two critical functions: it lowers the mobile phase pH to approximately 2, ensuring the amine is protonated, and it acts as an ion-pairing agent, masking residual active silanols on the stationary phase to improve peak shape.[7][8]

    • Detection: Set the UV detector to 214 nm.

  • Purification Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes or until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the gradient elution as detailed in the table below.

    • Collect fractions corresponding to the main peak of interest using a fraction collector.

  • Post-Purification:

    • Analyze the collected fractions for purity using an analytical version of the same HPLC method.

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Remove the acetonitrile and a majority of the water/TFA using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a stable TFA salt.

Data Summary: Preparative HPLC Gradient
ParameterRecommended SettingRationale & Expert Notes
Column C18, 5 µm, 250 x 21.2 mmStandard preparative scale. Can be adapted based on required loading.
Mobile Phase A 0.1% TFA in WaterLow pH protonates the analyte.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[7]
Flow Rate 20.0 mL/minAdjust based on column dimensions and pressure limits.
Gradient 5% to 40% B over 30 minutesA shallow gradient is recommended to ensure good resolution from impurities.[7]
Detection 214 nmMaximizes sensitivity for a compound with a weak chromophore.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.

Workflow Visualization

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Purification cluster_post Phase 3: Post-Processing SamplePrep Sample Preparation (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject MobilePhase Mobile Phase Preparation (0.1% TFA in Water/ACN) Equilibrate Column Equilibration MobilePhase->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fraction Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Solvent Removal (Lyophilization) Pool->Lyophilize Final High-Purity Compound Lyophilize->Final Troubleshooting Start Problem Observed PeakTailing Peak Tailing? Start->PeakTailing PoorRes Poor Resolution? Start->PoorRes LowRec Low Recovery? Start->LowRec CheckpH Check Mobile Phase pH Is it ~2? PeakTailing->CheckpH ShallowGrad Make Gradient Shallower PoorRes->ShallowGrad CheckCollector Check Fraction Collector Settings LowRec->CheckCollector CheckLoad Reduce Sample Load Did shape improve? CheckpH->CheckLoad Yes CheckCol Assess Column Health (Flush / Replace) CheckpH->CheckCol No CheckLoad->CheckCol No UseIP Use Stronger Ion-Pair Reagent CheckCol->UseIP ChangeSolv Change Organic Solvent (ACN <-> MeOH) ShallowGrad->ChangeSolv ChangeMod Change pH Modifier (TFA -> Formic Acid) ChangeSolv->ChangeMod CheckStability Assess Analyte Stability in Mobile Phase CheckCollector->CheckStability

References

Storage and handling to prevent degradation of Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Allyl (2-aminoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage and handling of this versatile linker to prevent its degradation.

Introduction

This compound is a valuable bifunctional molecule commonly employed as a cleavable linker in bioconjugation, drug delivery systems, and synthetic chemistry. The presence of a primary amine and an allyl carbamate group allows for sequential or orthogonal conjugation strategies. However, the stability of the allyl carbamate moiety is critical for the successful application of this reagent. This guide provides a comprehensive overview of best practices for storage and handling, as well as troubleshooting strategies to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound and its hydrochloride salt should be stored in a cool, dry, and dark environment.[1] Recommended storage is at 4°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric carbon dioxide.[1][2] For solutions in organic solvents, storage at -20°C or -80°C is advisable.[1]

Q2: How should I handle the compound upon receiving it?

It is crucial to handle this compound in a controlled environment, preferably in a glove box or under a stream of inert gas, to minimize exposure to air and moisture.[2] Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.

Q3: Is the hydrochloride salt of this compound more stable?

Yes, the hydrochloride salt form is generally more stable and less prone to degradation than the free amine form during storage. The protonated amine is less nucleophilic and thus less likely to participate in side reactions.

Stability and Degradation

Q4: What are the primary degradation pathways for this compound?

The main degradation pathways involve the carbamate functional group. These include:

  • Hydrolysis: The carbamate bond is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the formation of allyl alcohol, ethylenediamine, and carbon dioxide.[3][4][5]

  • Reaction with Nucleophiles: The primary amine of another molecule of this compound or other nucleophiles present in the reaction mixture can attack the carbamate carbonyl, leading to the formation of urea-type byproducts.

  • Oxidation: The allyl group can be susceptible to oxidation, although this is generally less of a concern under proper storage conditions.

Q5: How does pH affect the stability of this compound?

The stability of the carbamate group is highly pH-dependent. It is most stable at neutral to slightly acidic pH. Alkaline conditions (pH > 8) significantly accelerate the rate of hydrolysis.[4][5] Therefore, it is critical to control the pH during experimental procedures.

Q6: Is this compound sensitive to light?

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the use of this compound.

Guide 1: Low Yield or No Reaction in Bioconjugation

Issue: You are observing low or no yield in your conjugation reaction where this compound is used as a linker.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps and Solutions
Degraded Reagent Verify Reagent Integrity: Confirm that the this compound has been stored and handled correctly. If degradation is suspected, it is recommended to use a fresh batch. You can check for degradation by analytical methods such as HPLC or NMR.[7][8][9][10]
Incompatible Buffer Buffer Composition: Amine-containing buffers (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated species you are trying to conjugate to the primary amine of the linker.[11] Solution: Use amine-free buffers such as PBS, HEPES, or borate buffer.[12]
Incorrect pH Optimize Reaction pH: The primary amine of this compound requires a neutral to slightly basic pH (typically 7.2-8.5) to be sufficiently nucleophilic for conjugation reactions. However, a higher pH can promote carbamate hydrolysis. Solution: Perform a pH optimization study for your specific reaction.
Presence of Nucleophiles Check for Contaminants: Other nucleophilic contaminants in your reaction mixture can compete with the desired reaction. Solution: Ensure all components of your reaction are pure.
Guide 2: Unexpected Side Products

Issue: You are observing unexpected side products in your reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps and Solutions
Carbamate Hydrolysis Monitor pH and Temperature: As mentioned, alkaline pH and elevated temperatures can lead to the hydrolysis of the carbamate. Solution: Maintain a neutral to slightly acidic pH and run the reaction at the lowest effective temperature.
Urea Formation Control Stoichiometry and Concentration: High concentrations of the linker or the presence of other primary amines can lead to the formation of urea byproducts. Solution: Use an appropriate molar ratio of reactants and consider adding the linker in a controlled manner (e.g., dropwise addition).
Reaction with the Allyl Group Avoid Radical Initiators and Strong Oxidants: The double bond of the allyl group can undergo side reactions. Solution: Ensure your reaction conditions are free from radical initiators and strong oxidizing agents unless a specific reaction with the allyl group is intended.

Experimental Protocols

Protocol 1: Monitoring Degradation by HPLC

This protocol provides a general method for assessing the stability of this compound under different conditions.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at a specific temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC system.

  • Monitor the disappearance of the main peak corresponding to this compound and the appearance of any new peaks corresponding to degradation products.

  • Quantify the percentage of remaining compound at each time point to determine the degradation rate.

Visualizations

Diagram 1: Key Degradation Pathways

G A This compound B Hydrolysis (Alkaline pH, Heat) A->B D Reaction with Nucleophile (R-NH2) A->D C Allyl Alcohol + Ethylenediamine + CO2 B->C E Urea Byproduct D->E

Caption: Major degradation routes for this compound.

Diagram 2: Troubleshooting Workflow for Low Conjugation Yield

G Start Low/No Conjugation Yield CheckReagent Check Reagent Quality & Storage Start->CheckReagent CheckBuffer Analyze Buffer Composition CheckReagent->CheckBuffer Good UseFresh Use Fresh Reagent CheckReagent->UseFresh Degraded CheckpH Verify Reaction pH CheckBuffer->CheckpH Amine-Free SwitchBuffer Switch to Amine-Free Buffer CheckBuffer->SwitchBuffer Amine-Present OptimizepH Optimize pH (7.2-8.5) CheckpH->OptimizepH Sub-optimal Success Successful Conjugation CheckpH->Success Optimal UseFresh->CheckBuffer SwitchBuffer->CheckpH OptimizepH->Success

Caption: A step-by-step guide to troubleshoot low bioconjugation yields.

References

Avoiding epimerization in peptide synthesis with Alloc protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of the allyloxycarbonyl (Alloc) protecting group, with a specific focus on mitigating epimerization. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure your success in synthesizing high-purity peptides.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding epimerization and the strategic use of Alloc protection in Solid-Phase Peptide Synthesis (SPPS).

Q1: What is epimerization in the context of peptide synthesis, and why is it a critical issue?

A: Epimerization is a chemical process where the stereochemistry at a single chiral center of a molecule is inverted.[1][2] In peptide synthesis, this typically occurs at the α-carbon of an amino acid residue, converting an L-amino acid into a D-amino acid. This is a significant problem because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] The introduction of a D-amino acid where an L-amino acid should be can alter the peptide's conformation, leading to reduced or completely different biological activity.[1][2] Furthermore, the resulting diastereomeric peptides are often very difficult to separate by standard purification techniques like reverse-phase HPLC due to their similar physical properties.[1][2]

Q2: What are the primary mechanisms that cause epimerization during peptide synthesis?

A: There are two main mechanisms responsible for epimerization during peptide synthesis:

  • Oxazolone Formation: This is considered the most common pathway for epimerization.[1] During the activation of the C-terminal carboxylic acid of an N-protected amino acid, an oxazol-5(4H)-one intermediate can form.[1] The α-proton of this intermediate is acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either side, leading to a mixture of L- and D-isomers.[1]

  • Direct Enolization (Hα Abstraction): In this mechanism, a base directly abstracts the α-proton of the activated amino acid residue to form a carbanion.[1] Reprotonation of this intermediate can also lead to epimerization. This pathway is more prevalent for amino acid residues with a more acidic α-proton.[1]

Q3: How does the choice of coupling reagents and bases influence the rate of epimerization?

A: The selection of coupling reagents and bases is critical in controlling epimerization.

  • Coupling Reagents: Carbodiimide-based reagents like DCC and EDC are known to cause more epimerization than phosphonium or uronium salts like HBTU and HATU, especially when used without additives.[3][4] Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial as they react with the activated amino acid to form an active ester, which is less prone to oxazolone formation and subsequent epimerization.[5][6] HOAt is generally more effective than HOBt in suppressing epimerization.[3][6]

  • Bases: Tertiary amines are commonly used during the coupling step. The steric hindrance of the base plays a significant role; highly hindered bases like diisopropylethylamine (DIEA) are generally preferred over less hindered ones because they are less likely to abstract the α-proton.[1] For particularly sensitive couplings, even weaker bases like 2,4,6-collidine (TMP) may be employed to further minimize epimerization.[7]

Q4: What is the Alloc protecting group, and what makes it a valuable tool in peptide synthesis?

A: The allyloxycarbonyl (Alloc) group is an amine-protecting group that is particularly useful in complex peptide synthesis.[8] Its primary advantage lies in its unique deprotection mechanism, which is orthogonal to the most common protection strategies used in SPPS: the acid-labile Boc/Bzl strategy and the base-labile Fmoc/tBu strategy.[8][9][10] The Alloc group is stable to both acidic (like TFA) and basic (like piperidine) conditions used to remove Boc and Fmoc groups, respectively.[8][11] It is selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[8][12] This orthogonality allows for selective deprotection of a specific amino group on a growing peptide chain, enabling modifications like side-chain cyclization, branching, or the attachment of labels.[13][14][15]

Q5: How can using an Alloc group for Nα-protection help in minimizing epimerization during difficult couplings?

A: While the Fmoc group is widely used, its removal with a base like piperidine can sometimes be problematic. For sequences prone to aggregation, Fmoc deprotection can be slow or incomplete.[5] In segment condensation strategies, where pre-formed peptide fragments are coupled, the risk of epimerization at the C-terminal residue of the activated fragment is very high. By using an Nα-Alloc protecting group on the amino acid to be coupled, the deprotection step is performed under neutral conditions, avoiding the basic conditions that can promote epimerization.[16][17] A tandem deprotection-coupling strategy can be employed where the Alloc group is removed in situ, and the newly freed amine is immediately coupled to the activated carboxyl component, which can be particularly beneficial for labile amino acids.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during peptide synthesis involving Alloc protection.

Problem 1: Incomplete Alloc deprotection.
  • Symptoms: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the Alloc-protected peptide.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to air and can oxidize over time, losing its activity.[13]

      • Solution: Use fresh, high-quality Pd(PPh₃)₄ for each reaction. If possible, handle the catalyst in an inert atmosphere (e.g., a glovebox).

    • Insufficient Catalyst or Scavenger: The amounts of catalyst and scavenger may be insufficient for complete deprotection.

      • Solution: Increase the equivalents of both the palladium catalyst and the scavenger. Perform the deprotection step multiple times (e.g., 2-3 cycles) with fresh reagents.[12]

    • Poor Resin Swelling: The peptide-resin may not be adequately swollen, preventing the reagents from accessing the Alloc groups.

      • Solution: Ensure the resin is properly swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) before adding the deprotection cocktail.

Problem 2: Side reactions observed after Alloc deprotection.
  • Symptoms: Mass spectrometry reveals unexpected side products, such as the peptide with an attached allyl group (+40 Da).

  • Possible Causes & Solutions:

    • Inefficient Scavenger: The scavenger is not effectively trapping the π-allyl-palladium intermediate, leading to re-allylation of the deprotected amine or other nucleophilic side chains.

      • Solution: Choose a more effective scavenger. While phenylsilane (PhSiH₃) is commonly used, other scavengers like morpholine, dimethylamine-borane complex (Me₂NH·BH₃), or Meldrum's acid can be more efficient in certain contexts.[18][19][20] The choice of scavenger can be critical to avoid side reactions.[18]

ScavengerTypical EquivalentsNotes
Phenylsilane (PhSiH₃)20-24Commonly used, but can sometimes be sluggish.[12][14]
Morpholine40+Can be effective but may be less efficient than other options.[19]
Amine-borane complexes (e.g., Me₂NH·BH₃)6-40Highly efficient and leads to fast deprotection under near-neutral conditions without allylamine side-formation.[16][18][19]
Meldrum's acid/TES-H/DIPEA1:1:1A recently developed scavenger system for open-flask protocols.[20]
  • Catalyst Poisoning: Certain amino acids, particularly those with sulfur-containing side chains (Cys, Met), can poison the palladium catalyst.

    • Solution: Increase the catalyst loading when synthesizing peptides containing these residues. Ensure that sulfur-containing side chains are appropriately protected.

Problem 3: Significant epimerization detected in the final peptide.
  • Symptoms: Chiral HPLC or LC-MS analysis shows a diastereomeric impurity peak close to the main product peak.[6][21][22]

  • Possible Causes & Solutions:

    • Inappropriate Coupling Conditions: The coupling reaction itself is the most likely source of epimerization.

      • Solution 1 (Reagent Choice): Switch to a coupling reagent known for low epimerization, such as HATU or HCTU, in combination with an additive like HOAt.[6] Avoid pre-activation times, especially with carbodiimide reagents.

      • Solution 2 (Base Selection): Use a sterically hindered and weaker base. Replace DIEA with 2,4,6-collidine (TMP), especially for sensitive amino acids.[7]

      • Solution 3 (Solvent Effects): Polar aprotic solvents like DMF can sometimes increase the rate of epimerization compared to less polar solvents like DCM.[3] Consider using a solvent mixture or switching to a less polar solvent if the solubility of the reagents allows.

    • High Reaction Temperature: Elevated temperatures can accelerate the rate of epimerization.

      • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While microwave synthesis can be beneficial for overcoming aggregation, it can also increase epimerization if not carefully controlled.[23]

Experimental Protocols & Workflows

Protocol 1: On-Resin Alloc Deprotection

This protocol describes a standard method for removing the Alloc group from a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes.

  • Reagent Preparation: In a separate vial, prepare the deprotection cocktail. For every 1 equivalent of peptide on resin, add Pd(PPh₃)₄ (0.25-0.5 equivalents) and phenylsilane (20-24 equivalents) to anhydrous DCM.[12][14][15] Note: The catalyst should be added last, just before adding the solution to the resin.

  • Deprotection Reaction: Drain the swelling solvent from the reaction vessel. Add the deprotection cocktail to the resin and gently agitate under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes at room temperature.[12]

  • Repetition: Drain the reaction mixture and repeat the deprotection step 1-2 more times with a fresh cocktail to ensure complete removal.[12]

  • Washing: Wash the resin thoroughly with DCM (3x), 0.5% DIEA in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF (3x) and DCM (3x).[12]

Protocol 2: Analysis of Epimerization by Chiral RP-HPLC

This workflow outlines the steps to quantify the level of epimerization in a crude peptide sample.

  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[6]

  • Chromatography:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptide separations.

    • Mobile Phase A: 0.1% TFA in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

    • Gradient: A shallow gradient is often required to separate the diastereomers (e.g., 5-50% B over 45 minutes).[6]

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.[6]

    • Detection: UV detection at 214 nm or 220 nm.[6]

  • Quantification: Integrate the peak areas of the desired peptide and its epimeric impurity. The percentage of epimerization is calculated as: % Epimerization = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100

Visual Guides

Mechanism of Epimerization via Oxazolone Formation

Epimerization cluster_activation Carboxyl Activation cluster_oxazolone Oxazolone Formation & Epimerization cluster_coupling Peptide Coupling Activated_AA Activated Amino Acid (e.g., with Carbodiimide) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ Peptide_L Desired L-Peptide Oxazolone->Peptide_L + Amine (Coupling) Epimerized_Oxazolone Epimerized Oxazolone Enolate->Epimerized_Oxazolone + H+ (Reprotonation) Peptide_D Epimerized D-Peptide Epimerized_Oxazolone->Peptide_D + Amine (Coupling)

Caption: The primary pathway for epimerization during peptide coupling.

Workflow for On-Resin Alloc Deprotection

Alloc_Deprotection_Workflow Start Start: Alloc-Protected Peptide on Resin Swell Swell Resin in DCM Start->Swell Prepare Prepare Deprotection Cocktail (Pd(PPh₃)₄ + Scavenger in DCM) Swell->Prepare React Add Cocktail to Resin Agitate under Inert Gas Prepare->React Wash_DCM Wash with DCM React->Wash_DCM Wash_Scavenge Wash to Remove Palladium (e.g., with Dithiocarbamate) Wash_DCM->Wash_Scavenge Wash_Final Final Washes (DMF, DCM) Wash_Scavenge->Wash_Final End End: Deprotected Peptide Ready for Next Step Wash_Final->End

Caption: Step-by-step workflow for the removal of the Alloc protecting group.

References

Technical Support Center: Characterization of Impurities in Allyl (2-aminoethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of Allyl (2-aminoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing impurities, ensuring the quality and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Impurities can originate from starting materials, side-reactions, or subsequent degradation. They are broadly classified as organic, inorganic, and residual solvents.[1] For this specific synthesis, the most common impurities include:

  • Di-allyloxycarbonyl-ethylenediamine: Formed by the reaction of both amine groups of ethylenediamine with allyl chloroformate.

  • Unreacted Ethylenediamine: A starting material that may remain if the reaction does not go to completion.

  • N,N'-diallylurea: Can form from the reaction of the product or starting amine with any isocyanate intermediates, which may arise from side reactions.[2]

  • Allyl alcohol: A potential degradation product of allyl chloroformate, especially in the presence of moisture.

  • Ethylenediamine-derived cyclic impurities: Such as piperazine, which can be a known impurity in ethylenediamine.[3]

  • Residual Solvents: Volatile organic compounds used during the synthesis or workup.[1]

Q2: My final product shows a lower than expected pH. What could be the cause?

A2: A lower pH in your final product is likely due to the presence of acidic impurities. A primary suspect is hydrochloric acid, a byproduct of the reaction between ethylenediamine and allyl chloroformate. If the neutralization and washing steps are incomplete, residual HCl can remain. The hydrochloride salt of your product or any unreacted ethylenediamine can also contribute to a lower pH.[4]

Q3: I am observing an unexpected peak in my HPLC analysis. How do I begin to identify it?

A3: Identifying an unknown peak requires a systematic approach. Start by considering the potential impurities mentioned in Q1. The first step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity.[5] This information, combined with knowledge of the reaction, will allow you to propose potential structures. Further characterization using techniques like NMR and tandem MS (MS/MS) will be necessary for definitive structural elucidation.

Q4: How critical is it to use anhydrous conditions for this synthesis?

A4: Maintaining anhydrous conditions is crucial. Allyl chloroformate is highly sensitive to moisture and can hydrolyze to allyl alcohol and HCl.[6][7] Furthermore, the presence of water can promote the formation of symmetrical urea byproducts.[2] Using dry solvents and an inert atmosphere (like nitrogen or argon) will significantly minimize these side reactions and improve the purity of your product.

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific issues you may encounter during your synthesis and analysis.

Issue 1: Low Yield and a Complex Mixture of Byproducts Observed by TLC/LC-MS
  • Potential Cause 1: Inadequate Control of Reaction Stoichiometry. The reaction of ethylenediamine with allyl chloroformate can lead to the desired mono-substituted product or the di-substituted impurity. The ratio of reactants is a critical parameter.

  • Troubleshooting & Optimization:

    • Excess Ethylenediamine: Employing a significant excess of ethylenediamine can statistically favor the formation of the mono-allyloxycarbonyl product.

    • Slow Addition of Allyl Chloroformate: Adding the allyl chloroformate dropwise to a cooled solution of ethylenediamine helps to maintain a low concentration of the chloroformate, further minimizing the formation of the di-substituted product.[2]

  • Potential Cause 2: Reaction Temperature Too High. Higher temperatures can accelerate side reactions, leading to a more complex impurity profile.

  • Troubleshooting & Optimization:

    • Maintain Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and suppress the formation of byproducts.[2][8]

Issue 2: Presence of a High Molecular Weight Impurity Detected by MS
  • Symptom: Your mass spectrometry data shows a peak with a mass corresponding to the di-substituted product, N,N'-bis(allyloxycarbonyl)ethylenediamine.

  • Characterization Workflow:

    • Confirm Molecular Weight: Ensure the observed mass matches the calculated exact mass of the suspected di-substituted impurity.

    • Tandem MS (MS/MS) Analysis: Isolate the impurity peak and perform fragmentation analysis. The fragmentation pattern should be consistent with the proposed structure.

    • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will provide definitive structural confirmation. The molecule is symmetrical, which will be reflected in the number of signals in the NMR spectra.

Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway and the formation of the major di-substituted impurity.

impurity_formation Ethylenediamine Ethylenediamine This compound This compound Ethylenediamine->this compound + Allyl Chloroformate Allyl Chloroformate Allyl Chloroformate Di-substituted Impurity Di-substituted Impurity This compound->Di-substituted Impurity + Allyl Chloroformate

Caption: Synthesis of this compound and a key byproduct.

Experimental Protocols for Impurity Characterization

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol outlines a general method for separating and detecting impurities in a sample of this compound.

Parameter Condition
Column C18 reverse-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS Detector Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 50-500

Justification: A C18 column is a good starting point for separating compounds of varying polarity. The formic acid in the mobile phase aids in the ionization of the amine-containing compounds for better MS detection.[9]

Protocol 2: Sample Preparation for NMR Analysis
  • Isolate the Impurity: If possible, isolate the impurity of interest using preparative HPLC.

  • Dry the Sample: Lyophilize or dry the isolated fraction under high vacuum to remove all traces of solvent.

  • Dissolve in Deuterated Solvent: Dissolve the dried sample in an appropriate deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will depend on the solubility of the impurity.

  • Acquire Spectra: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to elucidate the structure.

Analytical Techniques Workflow

The following diagram illustrates a logical workflow for the characterization of an unknown impurity.

characterization_workflow cluster_0 Initial Detection cluster_1 Preliminary Identification cluster_2 Structural Elucidation HPLC_UPLC HPLC/UPLC Analysis LC_MS LC-MS Analysis (Molecular Weight) HPLC_UPLC->LC_MS Isolation Isolation (Prep-HPLC/SFC) LC_MS->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR HRMS High-Resolution MS (Elemental Composition) Isolation->HRMS

Caption: Workflow for impurity identification and characterization.

References

Technical Support Center: Enhancing the Solubility of Carbamate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical strategies for overcoming solubility challenges with carbamate intermediates. Carbamate moieties are integral to a vast range of pharmaceuticals and agrochemicals, yet their unique physicochemical properties can often lead to solubility issues during synthesis, purification, and formulation.[1] This resource is designed to provide you with the causal understanding and actionable protocols needed to address these challenges effectively.

Frequently Asked Questions (FAQs) about Carbamate Solubility

Q1: Why do some carbamate intermediates exhibit poor solubility?

A1: The solubility of a carbamate intermediate is a complex interplay of its structural features and the surrounding solvent environment. Several factors can contribute to poor solubility:

  • Molecular Structure: The substituents on both the nitrogen and oxygen atoms of the carbamate group significantly influence its polarity and ability to form intermolecular interactions.[1] Large, nonpolar (lipophilic) groups can lead to poor solubility in aqueous or polar organic solvents.

  • Crystalline Structure: Carbamates can form stable, ordered crystal lattices. The strength of these lattices, dictated by intermolecular forces like hydrogen bonding and van der Waals interactions, must be overcome by the solvent for dissolution to occur. The carbamate functionality itself can participate in hydrogen bonding, contributing to this stability.[2][3]

  • Protecting Groups: In organic synthesis, carbamates are frequently used as protecting groups for amines (e.g., Boc, Cbz, Fmoc).[4][5] The nature of these protecting groups can drastically alter the solubility profile of the molecule. For instance, a bulky, nonpolar protecting group can decrease solubility in polar solvents.

Q2: What are the general principles for improving the solubility of a carbamate intermediate?

A2: The fundamental principle of solubility is "like dissolves like." To improve the solubility of a carbamate intermediate, you can either modify the compound to make it more "like" the solvent or change the solvent to be more "like" the compound. The primary strategies revolve around disrupting the crystal lattice of the carbamate and enhancing its interaction with the solvent. This can be achieved through several approaches, including solvent optimization, structural modification, and physical processing techniques.[6][7]

Troubleshooting Guide: Common Solubility Issues and Solutions

Q3: My carbamate intermediate is precipitating out of the reaction mixture. What are my immediate options?

A3: Precipitation during a reaction indicates that the concentration of your intermediate has exceeded its solubility limit in the current solvent system. Here’s a decision-making workflow to address this:

G start Precipitation Observed add_cosolvent Add a Co-solvent start->add_cosolvent Quickest Fix increase_temp Increase Reaction Temperature start->increase_temp If thermally stable dilute Dilute the Reaction start->dilute If concentration is high end Issue Resolved add_cosolvent->end increase_temp->end change_solvent Change Primary Solvent dilute->change_solvent If precipitation persists dilute->end change_solvent->end

Caption: Decision workflow for addressing in-reaction precipitation.

  • Introduce a Co-solvent: This is often the most effective initial step. A co-solvent is a water-miscible organic solvent added in small amounts to a primary solvent to increase the solubility of a compound.[8][9] For non-polar carbamates in a polar solvent, adding a less polar co-solvent like tetrahydrofuran (THF) or 1,4-dioxane can be beneficial. Conversely, for more polar carbamates in a non-polar solvent, a more polar co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be effective.[10][11] The presence of a co-solvent can disrupt the primary solvent's structure, making it more accommodating to the solute.[12]

  • Increase the Temperature: If the carbamate and other reactants are thermally stable, increasing the reaction temperature can significantly enhance solubility. However, be mindful that this could also accelerate side reactions.

  • Dilute the Reaction: Simply adding more of the primary solvent can sometimes resolve the issue if the problem is purely concentration-dependent.

Q4: My carbamate product has poor solubility in common workup and purification solvents. How can I improve its handling?

A4: This is a frequent challenge, especially during extraction and chromatography.

  • Solvent Screening for Extraction: Before committing to a large-scale workup, perform a small-scale solvent screen. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, acetonitrile, THF). A binary solvent mixture may offer synergistic solvation, where the solubility is greater than in either individual solvent.[13]

  • Co-solvents in Chromatography: If your product is poorly soluble in the mobile phase for column chromatography, consider adding a small percentage of a stronger, more solubilizing solvent. For example, if using a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol could improve solubility without drastically altering the retention factor.

Detailed Protocols for Solubility Enhancement

Protocol 1: Systematic Co-solvent Screening

This protocol provides a structured approach to identifying an effective co-solvent system.

  • Preparation: Dispense a small, known amount of your dry carbamate intermediate into several vials (e.g., 1-2 mg per vial).

  • Primary Solvent Addition: To each vial, add a measured volume of your primary reaction or processing solvent (e.g., 100 µL).

  • Co-solvent Titration: Create a panel of co-solvents with varying polarities (e.g., THF, acetonitrile, DMF, DMSO, ethanol). Add one co-solvent to each vial in small, incremental volumes (e.g., 10 µL at a time), vortexing after each addition.

  • Observation: Record the volume of co-solvent required to achieve complete dissolution. The co-solvent that dissolves the compound with the smallest volume percentage is often the most effective.

  • Optimization: Once an effective co-solvent is identified, you can optimize its percentage in the solvent system to balance solubility with other experimental requirements (e.g., reaction kinetics, purification).

Protocol 2: pH Adjustment and Salt Formation

For carbamate intermediates with ionizable functional groups (acidic or basic moieties), altering the pH can dramatically increase aqueous solubility.[7][14] Salt formation is a highly effective method for enhancing the solubility and dissolution rate of such compounds.[15][16]

  • pKa Determination: If not already known, determine the pKa of the ionizable group on your carbamate intermediate.

  • pH Adjustment:

    • For a basic functional group, adjusting the pH to be at least 2 units below its pKa will ensure it is in its protonated, more soluble salt form. Use a suitable acid (e.g., HCl, H₂SO₄) for this adjustment.

    • For an acidic functional group, adjusting the pH to be at least 2 units above its pKa will result in its deprotonated, more soluble salt form. Use a suitable base (e.g., NaOH, KOH) for this.

  • Salt Screening: To form a stable, crystalline salt, screen a variety of counterions.[17]

    • For basic carbamates , common counterions include hydrochloride, hydrobromide, mesylate, and sulfate.[17]

    • For acidic carbamates , common counterions include sodium, potassium, and calcium.[17]

  • Procedure: Dissolve the carbamate in a suitable organic solvent. Add a solution of the chosen acid or base (the counterion source), often in a 1:1 molar ratio. The salt may precipitate, or you may need to induce crystallization by cooling or adding an anti-solvent.

Table 1: Impact of pH on the Solubility of an Exemplary Carbamate with a Basic Moiety (pKa = 8.5)

pHPredominant FormRelative Aqueous Solubility
2.0Protonated (Salt)High
6.5Protonated (Salt)High
8.550% Salt / 50% Free BaseModerate
10.5Free BaseLow
Protocol 3: Structural Modification via a Prodrug Approach

A prodrug is a chemically modified version of a drug that is inactive until it is metabolized in the body.[1][18] This strategy can be adapted to transiently improve the solubility of an intermediate. By attaching a polar, ionizable, or otherwise solubilizing promoiety to the carbamate, its solubility can be significantly enhanced.[19][20][21]

G start Poorly Soluble Carbamate Intermediate add_promoiety Attach Solubilizing Promoiety (e.g., amino acid, polyethylene glycol) start->add_promoiety soluble_prodrug Highly Soluble Prodrug Intermediate add_promoiety->soluble_prodrug process Perform Desired Reaction/Purification soluble_prodrug->process cleave Cleave Promoiety process->cleave end Final Carbamate Product cleave->end

Caption: Prodrug strategy for transient solubility enhancement.

  • Identify an Attachment Point: Find a suitable functional group on your carbamate intermediate (e.g., a hydroxyl or carboxylic acid group) where a promoiety can be attached.

  • Select a Promoiety: Choose a promoiety that will impart the desired solubility characteristics. Examples include:

    • Amino acids: Introduce ionizable groups.[19]

    • Polyethylene glycol (PEG): Increases hydrophilicity.[21]

    • Phosphate esters: Highly water-soluble.[1]

  • Synthesis: Synthesize the prodrug intermediate by coupling the promoiety to your carbamate.

  • Processing: With the enhanced solubility, carry out the necessary synthetic steps or purification.

  • Cleavage: Once the challenging step is complete, cleave the promoiety to regenerate the original carbamate structure. The conditions for cleavage should be chosen such that they do not affect the rest of the molecule.

Advanced Strategies

For particularly challenging cases, especially in later-stage drug development, more advanced techniques can be employed:

  • Particle Size Reduction: Decreasing the particle size of the carbamate solid increases its surface area, which can enhance the dissolution rate.[22][23][24] Techniques include micronization and nanosizing.

  • Amorphous Solid Dispersions: Dispersing the carbamate in a polymer matrix can create an amorphous, high-energy state that has a higher apparent solubility than the crystalline form.[25][26]

  • Lipid-Based Formulations: For highly lipophilic carbamates, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve their solubilization in aqueous environments.[26][27]

By systematically applying these troubleshooting guides and protocols, you can effectively diagnose and overcome the solubility challenges posed by carbamate intermediates, leading to more efficient and successful experimental outcomes.

References

Validation & Comparative

A Head-to-Head Comparison: Alloc vs. Boc Protecting Groups in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate discipline of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing the yield, purity, and feasibility of synthesizing complex peptide architectures. Among the repertoire of amine-protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group has been a foundational workhorse. However, the synthesis of increasingly complex peptides, such as cyclic, branched, or otherwise modified structures, necessitates a more nuanced approach to orthogonal protection strategies. Herein, the allyloxycarbonyl (Alloc) group emerges as a powerful alternative, offering a distinct deprotection chemistry that provides an additional layer of orthogonality.

This in-depth guide provides a comprehensive comparison of the Alloc and Boc protecting groups, focusing on their application for side-chain protection in Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

At a Glance: Key Differences in Performance and Application

FeatureAlloc (Allyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Deprotection Chemistry Palladium(0)-catalyzed allylic cleavage[1]Acidolysis (e.g., Trifluoroacetic Acid - TFA)[2]
Deprotection Conditions Mild, neutral pH[1]Strongly acidic[2]
Orthogonality Orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups[1]Quasi-orthogonal to Benzyl (Bzl)-based groups (requires graded acid lability); Orthogonal to Fmoc[3]
Primary Application Side-chain protection for on-resin cyclization, branching, and site-specific modifications[1][4]Nα-protection in Boc-SPPS; Side-chain protection in Fmoc-SPPS[3]
Key Advantage Enables complex, multi-dimensional orthogonal protection schemes[5]Robust, well-established chemistry with extensive literature[2]
Primary Disadvantage Requires a transition metal catalyst (Palladium), which can be costly and requires thorough removal[1]Harsh acidic deprotection can lead to side reactions; requires a neutralization step in SPPS[3]
Typical Reagents Pd(PPh₃)₄, Phenylsilane (PhSiH₃) or other scavengers[4]25-50% TFA in Dichloromethane (DCM)[6]

The Chemistry of Protection and Deprotection: A Mechanistic Look

The fundamental difference between Alloc and Boc lies in their cleavage mechanisms, which dictates their orthogonality and, consequently, their strategic application in peptide synthesis.

The Boc Group: An Acid-Labile Workhorse

The Boc group is a carbamate that is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen by a strong acid like TFA, followed by the loss of a stable tert-butyl cation to form a carbamic acid. This intermediate spontaneously decarboxylates to liberate the free amine.

Boc_Deprotection Boc_Amine R-NH-Boc Protonated R-NH-Boc(H+) Boc_Amine->Protonated + H+ (TFA) Carbamic_Acid [R-NH-COOH] Protonated->Carbamic_Acid - tBu+ Byproducts CO2 + Isobutylene Protonated->Byproducts Free_Amine R-NH3+ Carbamic_Acid->Free_Amine - CO2 Alloc_Deprotection Alloc_Amine R-NH-Alloc Pi_Allyl [R-NH-COO...Pd(0)...Allyl] Alloc_Amine->Pi_Allyl + Pd(PPh3)4 Carbamic_Acid [R-NH-COOH] Pi_Allyl->Carbamic_Acid + Scavenger (e.g., PhSiH3) Scavenger_Complex Allyl-Scavenger Pi_Allyl->Scavenger_Complex Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Coupling (Next Boc-AA, Activator, Base) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection n-1 times Alloc_Deprotection_Workflow Start Peptide-Resin with Lys(Alloc) Preparation 1. Swell and Wash Resin (DCM) Start->Preparation Deprotection 2. Alloc Deprotection (Pd(PPh3)4, PhSiH3 in DCM) Preparation->Deprotection Wash 3. Extensive Washing (DCM, DIEA, Chelating Agent) Deprotection->Wash Modification 4. On-Resin Modification (e.g., Acylation, Branching) Wash->Modification Continue_SPPS 5. Continue SPPS or Cleave Modification->Continue_SPPS

References

A Senior Application Scientist's Guide to Orthogonal Deprotection Strategies for Alloc, Boc, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of multi-step organic synthesis, particularly in the construction of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is fundamental.[1][2] It is not merely about masking a reactive functional group but about orchestrating a sequence of reactions with precision. The pinnacle of this strategic control is the principle of orthogonal protection , a system where multiple classes of protecting groups coexist in a single molecule, each selectively cleavable under distinct chemical conditions without affecting the others.[2][3][4]

This guide provides an in-depth comparison of three cornerstone amine-protecting groups—Alloc (allyloxycarbonyl), Boc (tert-butyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl). We will move beyond simple procedural lists to explore the mechanistic rationale behind their deprotection, offer field-proven experimental insights, and present the quantitative data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic designs.

The Principle of Orthogonality: A Visualized Workflow

At its core, an orthogonal strategy allows for the selective demasking of one functional group while others remain intact. The Alloc, Boc, and Fmoc groups form a powerful triad, as their cleavage conditions are mutually exclusive: metal-catalyzed, acidic, and basic, respectively. This relationship is crucial for complex synthetic routes, such as those involving side-chain modifications or on-resin cyclization.

Orthogonality ProtectedMolecule Peptide-NH-PG (Side-Chains Protected) Alloc Alloc ProtectedMolecule->Alloc N-Protection Boc Boc ProtectedMolecule->Boc N-Protection Fmoc Fmoc ProtectedMolecule->Fmoc N-Protection Alloc->Boc Stable Alloc->Fmoc Stable Deprotected_Alloc Free Amine Alloc->Deprotected_Alloc  Pd(0) Catalyst  Scavenger Boc->Alloc Stable Boc->Fmoc Stable Deprotected_Boc Free Amine Boc->Deprotected_Boc  Strong Acid (TFA)  Scavenger Fmoc->Alloc Stable Fmoc->Boc Stable Deprotected_Fmoc Free Amine Fmoc->Deprotected_Fmoc  Base (Piperidine)

Caption: Orthogonal relationship of Alloc, Boc, and Fmoc protecting groups.

The Boc (tert-Butyloxycarbonyl) Group: Acid-Labile Protection

The Boc group is a pillar of amine protection, particularly in the early days of solid-phase peptide synthesis (SPPS), and remains invaluable in solution-phase synthesis. Its defining feature is its stability to a wide range of conditions, including bases and hydrogenolysis, yet its facile removal with strong acid.[5][6][7]

Mechanism of Deprotection

Boc cleavage is an acid-catalyzed process that proceeds through a stable tertiary carbocation intermediate.[8][9]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).[6][8]

  • C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[8][10][11]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[8][9][12]

  • Amine Salt Formation: The newly liberated amine is protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate salt).[6]

Boc_Deprotection BocProtected R-NH-Boc ProtonatedBoc Protonated Boc Group BocProtected->ProtonatedBoc + H+ (TFA) CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Cleavage tBuCation tert-Butyl Cation (t-Bu+) ProtonatedBoc->tBuCation FreeAmine Free Amine (R-NH3+) CarbamicAcid->FreeAmine - CO2 Scavenger Scavenger (e.g., TIS) tBuCation->Scavenger Alkylation Risk TrappedCation Trapped Cation Scavenger->TrappedCation Traps Cation

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Expertise in Practice: The Critical Role of Scavengers

The primary cause of side reactions during Boc deprotection is the highly reactive tert-butyl cation intermediate.[10][13][14] This electrophile will readily attack any available nucleophile. In peptide synthesis, the side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly vulnerable to alkylation, leading to a +56 Da mass shift in the final product.[10][14]

Causality: This is why the inclusion of scavengers is not merely optional but a critical component of a robust protocol. Scavengers are nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues, effectively intercepting the carbocations before they can cause damage.[10]

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger.

  • Water: Can act as a scavenger and helps suppress side reactions.

  • Thioanisole/1,2-Ethanedithiol (EDT): Particularly useful for protecting Trp and Met residues.[10][15]

Standard Protocol: Solution-Phase Boc Deprotection

This protocol is a general guideline for deprotecting a Boc-amine in solution.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[6][8]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of mixing the acid.

  • Scavenger Addition (If necessary): If the substrate contains sensitive residues (Trp, Met, etc.), add an appropriate scavenger (e.g., 2.5-5% v/v Triisopropylsilane).

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is 1:1 TFA:DCM (50% v/v).[8][16][17]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[6][8]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting residue is the amine trifluoroacetate salt, which can often be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[6][17] Caution: Neutralization evolves CO₂ gas.

The Fmoc (9-Fluorenylmethoxycarbonyl) Group: Base-Labile Protection

The Fmoc group is the dominant protecting group for the Nα-amine in modern SPPS.[18] Its key advantage is its stability to acid, allowing for acid-labile protecting groups (like tBu, Trt) to be used on side chains, which are then cleaved simultaneously with the peptide's release from the resin.[1][3] The Fmoc group itself is removed under mild basic conditions.[12][19]

Mechanism of Deprotection

Fmoc removal is a base-catalyzed β-elimination (E1cB mechanism).[18][20]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[18] This is the rate-determining step. The resulting carbanion is stabilized by the aromatic system.[21]

  • β-Elimination: The carbanion intermediate rapidly collapses, leading to β-elimination. This releases the free N-terminal amine of the peptide and forms the highly electrophilic intermediate, dibenzofulvene (DBF).[18][20]

  • Scavenging: A second molecule of the base acts as a nucleophilic scavenger, adding to the DBF via a Michael-type addition. This forms a stable, soluble DBF-base adduct, which prevents the DBF from reacting with the newly deprotected amine and drives the equilibrium towards completion.[18][20]

Fmoc_Deprotection FmocProtected Fmoc-NH-Peptide Carbanion Carbanion Intermediate FmocProtected->Carbanion + Piperidine (Base) FreeAmine H2N-Peptide Carbanion->FreeAmine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF PiperidineScavenger Piperidine (Scavenger) DBF->PiperidineScavenger Michael Addition PiperidineBase Piperidine (Base) DBFAdduct DBF-Piperidine Adduct PiperidineScavenger->DBFAdduct Forms Adduct Alloc_Deprotection cluster_cycle Catalytic Cycle AllocProtected Alloc-NH-R PiAllylComplex π-Allyl Pd(II) Complex AllocProtected->PiAllylComplex + Pd(0) Pd0 Pd(0)L_n FreeAmine H2N-R PiAllylComplex->FreeAmine Decarboxylation (-CO2) Scavenger Scavenger (e.g., PhSiH3) PiAllylComplex->Scavenger Nucleophilic Attack AllylScavenger Allyl-Scavenger Scavenger->AllylScavenger AllylScavenger->Pd0 Regenerates Catalyst

References

A Senior Application Scientist's Guide to Cleavable Linkers: Allyl Carbamate vs. Conventional Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the linker is not merely a bridge but a critical determinant of a targeted therapeutic's success. Its ability to remain steadfast in systemic circulation and cleave precisely at the target site dictates the balance between efficacy and toxicity.[1] This guide provides an in-depth comparison of a bio-orthogonal cleavable system, allyl (2-aminoethyl)carbamate, against established linker technologies, supported by mechanistic insights and comparative data to inform rational drug design.

The Central Role of Cleavable Linkers

In advanced therapeutics like Antibody-Drug Conjugates (ADCs), the linker connects a potent payload to a targeting moiety, such as a monoclonal antibody. Linkers fall into two broad categories: non-cleavable and cleavable.[2] Non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody, a process that is highly dependent on the biology of the target cell.[2] Cleavable linkers, the focus of this guide, are engineered to break apart in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[3][4] This mechanism allows for more defined drug release and the potential for a "bystander effect," where the released payload can kill adjacent, antigen-negative tumor cells.[5]

This guide will dissect four major classes of cleavable linkers:

  • Bio-orthogonal Linkers: Exemplified by this compound.

  • pH-Sensitive Linkers: Primarily hydrazones.

  • Redox-Sensitive Linkers: Disulfide-based systems.

  • Enzyme-Sensitive Linkers: Peptide-based linkers like Val-Cit.

Focus: Allyl Carbamate - A Bio-orthogonal Approach to Payload Release

The allyl carbamate linker represents a paradigm shift from relying on endogenous triggers to employing an externally controlled, bio-orthogonal cleavage reaction.[6][7] Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes, offering an unparalleled level of control.[8][9]

Mechanism of Cleavage

The cleavage of the allyl carbamate bond is catalyzed by a palladium(0) complex. This reaction is typically rapid and occurs under mild, aqueous conditions compatible with biological systems.[10][11] The process involves the formation of a palladium π-allyl complex, which leads to the decarboxylation of the resulting carbamic acid to release the free amine of the payload.[12][13][14]

G cluster_0 Allyl Carbamate Cleavage Payload_NH_Alloc Payload-NH-COO-Allyl Pd_pi_allyl [Payload-NH-COO]⁻ + [Pd-π-allyl]⁺ Payload_NH_Alloc->Pd_pi_allyl Pd(0) Catalyst Payload_NH2 Payload-NH₂ Pd_pi_allyl->Payload_NH2 Decarboxylation CO2 CO₂ Pd_pi_allyl->CO2 Decarboxylation

Caption: Palladium-catalyzed cleavage of an allyl carbamate linker.

Core Advantages & Field Insights
  • Exceptional Stability and Control: In the absence of the palladium catalyst, the allyl carbamate bond is exceptionally stable in biological media, preventing premature payload release.[15] This bio-orthogonality provides exquisite spatiotemporal control; the drug is released only when and where the catalyst is introduced.[6][16]

  • Rapid and Efficient Release: The deallylation reaction is known for its fast kinetics, often completing within minutes, ensuring rapid payload activation upon catalyst introduction.[10]

Practical Challenges

The primary hurdle for the in vivo application of this technology is the targeted delivery and potential toxicity of the palladium catalyst.[11] Current research focuses on encapsulating palladium into biocompatible nanoparticles or developing targeted delivery systems to concentrate the catalyst at the tumor site, thereby maximizing efficacy and minimizing systemic exposure.[17]

Comparative Analysis: Allyl Carbamate vs. Conventional Linkers

The choice of a linker is a trade-off between stability, release kinetics, and the specificity of the trigger. Below, we compare allyl carbamate to the three most common classes of cleavable linkers used in ADC development.

pH-Sensitive Linkers (e.g., Hydrazone)

These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the acidic compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[][19]

  • Mechanism: The hydrazone bond is stable at physiological pH but undergoes rapid acid-catalyzed hydrolysis in acidic environments to release the payload.[20][21]

  • Causality in Design: The elegance of this approach lies in its simplicity, leveraging a natural biological pathway (endocytosis and trafficking to acidic organelles). However, this reliance on an endogenous trigger is also its main weakness.

  • Performance vs. Allyl Carbamate:

    • Stability: Hydrazone linkers can be susceptible to hydrolysis in circulation, leading to off-target toxicity.[1][] Their stability can be tuned by modifying adjacent chemical structures, but a delicate balance must be struck.[21][22] Allyl carbamates offer far superior plasma stability.

    • Specificity: While tumors often have an acidic microenvironment, other physiological and pathological states, like inflammation, also exhibit lower pH, which can lead to non-specific drug release.[19] The external trigger for allyl carbamate cleavage provides higher specificity.

G cluster_1 Hydrazone Linker Cleavage Payload_Hydrazone Payload-N-N=R Protonation Payload-N-NH⁺=R Payload_Hydrazone->Protonation H⁺ (Low pH) Hydrolysis Payload-NH-NH₂ + O=R Protonation->Hydrolysis + H₂O

Caption: Acid-catalyzed hydrolysis of a hydrazone linker.

Glutathione-Sensitive Linkers (e.g., Disulfide)

This class of linkers leverages the significant difference in redox potential between the extracellular and intracellular environments.

  • Mechanism: Disulfide bonds are cleaved by thiol-disulfide exchange. They remain relatively stable in the oxidizing environment of the bloodstream but are readily reduced inside the cell, where the concentration of glutathione (GSH) is approximately 1000-fold higher.[5][]

  • Causality in Design: This strategy exploits a fundamental biochemical difference between the intra- and extracellular spaces. However, the stability in plasma is not absolute.

  • Performance vs. Allyl Carbamate:

    • Stability: A significant challenge for disulfide linkers is premature cleavage in circulation due to exchange with free thiols on proteins like albumin.[][24] To counteract this, steric hindrance is often engineered around the disulfide bond to improve plasma stability, but this can sometimes slow the desired intracellular release.[24][25]

    • Specificity: The release is confined to the reducing environment of the cytosol, which is a highly reliable trigger. However, the lack of absolute plasma stability remains a key differentiator compared to the inertness of the allyl carbamate bond.

G cluster_2 Disulfide Linker Cleavage Payload_SS_Linker Payload-S-S-Linker Cleavage Payload-SH + HS-Linker Payload_SS_Linker->Cleavage 2 GSH (Glutathione)

Caption: Reductive cleavage of a disulfide linker by glutathione.

Enzyme-Cleavable Linkers (e.g., Val-Cit)

These are among the most successful linkers in clinically approved ADCs, designed to be substrates for enzymes overexpressed in tumor cells.[3][26]

  • Mechanism: The most common motif is the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by the lysosomal protease Cathepsin B.[27] This cleavage typically unmasks a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which then fragments to release the unmodified payload.[][29]

  • Causality in Design: This approach targets a hallmark of cancer—upregulated protease activity. The specificity is derived from the enzyme's substrate preference.

  • Performance vs. Allyl Carbamate:

    • Stability: Val-Cit linkers generally exhibit excellent stability in human plasma.[27][30] A major experimental caveat, however, is their instability in rodent plasma due to cleavage by the carboxylesterase 1c (Ces1c) enzyme, which complicates preclinical evaluation and translation to human studies.[30][31][32] Allyl carbamates are not susceptible to enzymatic degradation and thus do not face this species-specific issue.

    • Specificity: While Cathepsin B is upregulated in many tumors, it is not exclusively expressed there. Off-target cleavage by other proteases, such as human neutrophil elastase, has been reported and is believed to contribute to certain toxicities.[30][32]

G cluster_3 Enzyme-Cleavable Linker Release Payload_VC_PABC Payload-PABC-Val-Cit Cleavage Payload-PABC + Val-Cit Payload_VC_PABC->Cleavage Cathepsin B Release Payload + Spacer Fragments Cleavage->Release Self-Immolation

Caption: Enzymatic cleavage and self-immolation of a Val-Cit-PABC linker.

Quantitative Data Summary & Experimental Protocols

A direct, quantitative comparison across different studies can be challenging due to variations in antibodies, payloads, and experimental models.[1][4] However, we can summarize the key performance characteristics based on established principles.

Table 1: Comparative Overview of Cleavable Linker Technologies

FeatureAllyl CarbamateHydrazone (pH-Sensitive)Disulfide (Redox-Sensitive)Val-Cit (Enzyme-Sensitive)
Cleavage Trigger Exogenous (Palladium)Endogenous (Low pH)Endogenous (High Glutathione)Endogenous (Cathepsin B)
Primary Site Target site (catalyst-defined)Endosome/LysosomeCytosolLysosome
Plasma Stability ExcellentModerate to Good (structure-dependent)Moderate (susceptible to thiol exchange)Excellent (in human plasma)
Specificity Excellent (Bio-orthogonal)Moderate (pH is not unique to tumors)Good (relies on redox potential)Good (relies on enzyme overexpression)
Key Limitation In vivo catalyst deliveryPremature release in circulationPlasma instability, slow releaseSpecies-specific instability (rodents)
Experimental Protocol: Comparative In Vitro Plasma Stability Assay

This protocol provides a self-validating system to assess and compare the stability of different linker technologies in a head-to-head manner. The primary endpoint is the change in the average Drug-to-Antibody Ratio (DAR) over time, a direct measure of linker stability.[33][34]

Objective: To determine the rate of premature payload release from an ADC in plasma.

Materials:

  • Test ADCs (conjugated with different linkers)

  • Control Buffer (PBS, pH 7.4)

  • Frozen Plasma (Human, Mouse, Rat - commercially available)

  • Incubator at 37°C

  • Analysis System: Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred for DAR measurement.[33] ELISA can also be used.[33]

Methodology:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.[31]

  • Incubation Setup:

    • Spike each test ADC into separate aliquots of plasma to a final concentration of 100 µg/mL.[31]

    • As a stability control, spike each ADC into the PBS control buffer. This control validates that any observed drug loss in plasma is due to instability and not other factors.

  • Time Course: Incubate all samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[33] Immediately freeze collected aliquots at -80°C to quench any reaction.

  • Sample Preparation for LC-MS:

    • Thaw samples on ice.

    • If necessary, use an affinity capture method (e.g., Protein A beads) to isolate the ADC from other plasma proteins.[4][34]

    • Elute the ADC and prepare for LC-MS analysis. For intact mass analysis, the sample may be deglycosylated to simplify the resulting spectra.

  • Data Analysis:

    • Perform LC-MS analysis to separate the different drug-loaded antibody species.

    • Deconvolute the mass spectra to determine the relative abundance of each species (e.g., DAR0, DAR2, DAR4, etc.).[31]

    • Calculate the average DAR for each sample at each time point.

    • Plot the average DAR versus time. A steep negative slope indicates poor plasma stability.

References

Evaluating the efficiency of different palladium catalysts for Alloc cleavage

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Palladium Catalysts for Alloc Cleavage

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecular architectures, the strategic use of protecting groups is fundamental. The allyloxycarbonyl (Alloc) group stands out as a versatile amine protecting group due to its orthogonality with the commonly used Boc/Bzl and Fmoc/tBu strategies.[1][2] Its selective removal under mild, palladium-catalyzed conditions allows for intricate molecular manipulations, such as on-resin cyclization and branched peptide synthesis.[3][4]

However, the efficiency of Alloc cleavage is critically dependent on the choice of the palladium catalyst and the reaction conditions. This guide provides an in-depth, objective comparison of different palladium catalysts for Alloc deprotection, supported by experimental data, to empower researchers in selecting the optimal catalytic system for their specific synthetic needs.

The Mechanism of Palladium-Catalyzed Alloc Cleavage

The removal of the Alloc group proceeds via a palladium(0)-catalyzed allylic substitution reaction, often referred to as a Tsuji-Trost-type reaction.[5] The generally accepted mechanism involves several key steps:

  • Ligand Dissociation: The pre-catalyst, typically a Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), first dissociates one or more ligands in solution to generate a more catalytically active, coordinatively unsaturated species.[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the allyl system of the Alloc group, forming a η³-allyl palladium(II) complex. This is the key step where the carbon-oxygen bond of the carbamate is cleaved.[5]

  • Nucleophilic Attack (Scavenger): A nucleophilic "scavenger" attacks the π-allyl palladium complex. This can occur either at the allyl carbon or at the palladium center. The role of the scavenger is to trap the allyl group, preventing side reactions like the re-allylation of the deprotected amine, and to regenerate the Pd(0) catalyst for the next catalytic cycle.[5][6]

  • Decarboxylation: Upon cleavage, the resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

Alloc_Cleavage_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)2 Pd(PPh3)2 Pd(PPh3)4->Pd(PPh3)2 -2 PPh3 Alloc_Substrate R-NH-Alloc Pi_Allyl_Complex [R-NH-CO2-Pd(II)(allyl)(PPh3)2]+ Alloc_Substrate->Pi_Allyl_Complex Oxidative Addition Deprotected_Amine R-NH2 + CO2 Pi_Allyl_Complex->Deprotected_Amine Nucleophilic Attack (Scavenger) Allyl_Scavenger_Product Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger_Product Allyl_Scavenger_Product->Pd(PPh3)2 Regeneration

Figure 1: Simplified mechanism of Pd-catalyzed Alloc deprotection.

Comparison of Palladium Catalysts

While Tetrakis(triphenylphosphine)palladium(0) is the most frequently cited catalyst for Alloc cleavage, other palladium sources, including both Pd(0) and Pd(II) pre-catalysts, have been employed. The choice of catalyst can influence reaction kinetics, stability, and substrate compatibility.

CatalystFormulaOxidation StateKey Characteristics
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄0The most common and well-established catalyst for Alloc deprotection.[1][2] It is generally effective but can be sensitive to air and may require an inert atmosphere for optimal performance.[7]
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Pd(dppf)Cl₂+2A Pd(II) pre-catalyst that is more air-stable than Pd(PPh₃)₄.[8] It requires in-situ reduction to the active Pd(0) species. The bulky dppf ligand can influence reactivity and selectivity.
Bis(triphenylphosphine)palladium(II) dichloride Pd(PPh₃)₂Cl₂+2Another air-stable Pd(II) pre-catalyst. It is often used in situations where the air-sensitivity of Pd(PPh₃)₄ is a concern.

It is important to note that direct, side-by-side quantitative comparisons of these catalysts for Alloc deprotection under identical conditions are not extensively documented in the literature. However, we can infer performance characteristics from their applications in various synthetic contexts. Pd(PPh₃)₄ remains the go-to catalyst for its proven reliability and the wealth of available protocols.[4] Pd(II) pre-catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₂Cl₂ offer the advantage of enhanced stability, which can be beneficial for automated synthesis or when stringent inert atmosphere techniques are not feasible.[9]

The Critical Role of the Allyl Scavenger

The scavenger is a crucial component of the reaction mixture, and its choice can significantly impact the efficiency and cleanliness of the Alloc deprotection. Different scavengers operate via different mechanisms and may be more or less effective depending on the substrate and reaction conditions.

ScavengerKey Features
Phenylsilane (PhSiH₃) A mild and effective scavenger that is widely used.[2][4] It is considered a hard nucleophile and is efficient at preventing side reactions.[5]
Dimethylamine borane (Me₂NH·BH₃) A highly effective scavenger that can lead to quantitative removal of the Alloc group without the formation of allyl back-alkylation byproducts.[3]
Tributyltin hydride (Bu₃SnH) A classical scavenger for Alloc deprotection, though its use has somewhat diminished due to the toxicity and difficulty in removing tin byproducts.[10][11]
Morpholine A basic scavenger that can be effective but may be less efficient than other options.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for Alloc cleavage using different palladium catalysts on a solid support.

Protocol 1: On-Resin Alloc Deprotection using Pd(PPh₃)₄

This protocol is a standard method for the removal of the Alloc group from a peptide resin.[2]

Materials:

  • Alloc-protected peptide-resin

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM or DMF in a suitable reaction vessel.

  • In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

  • To the palladium solution, add phenylsilane (20 equivalents relative to resin loading).

  • Add the catalyst/scavenger solution to the swollen resin.

  • Gently agitate the resin suspension under an inert atmosphere for 20-40 minutes at room temperature.

  • Drain the reaction mixture. For complete deprotection, it is often recommended to repeat the treatment (steps 4-5) with a fresh solution of the catalyst and scavenger.

  • Wash the resin thoroughly with DCM (5x) and DMF (3x) to remove all traces of the catalyst, scavenger, and byproducts.

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: On-Resin Alloc Deprotection using an Air-Stable Pd(II) Pre-catalyst (e.g., Pd(dppf)Cl₂)

Materials:

  • Alloc-protected peptide-resin

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Phenylsilane (PhSiH₃)

  • A mild base (e.g., N,N-Diisopropylethylamine - DIPEA, optional)

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM or DMF.

  • In a separate flask, dissolve Pd(dppf)Cl₂ (0.1-0.25 equivalents) in DCM or DMF.

  • Add phenylsilane (20 equivalents) to the palladium solution. If desired, a small amount of a mild base like DIPEA can be added to facilitate the reduction of Pd(II) to Pd(0).

  • Add the prepared solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by taking small aliquots of the resin for analysis.

  • Drain the reaction solution and repeat the deprotection step if necessary.

  • Thoroughly wash the resin with DCM and DMF to remove all reagents and byproducts.

Experimental_Workflow Start Start: Alloc-Protected Peptide-Resin Swell_Resin 1. Swell Resin (DCM or DMF) Start->Swell_Resin Prepare_Reagents 2. Prepare Catalyst/ Scavenger Solution Swell_Resin->Prepare_Reagents Deprotection 3. Add Reagents to Resin & Agitate Prepare_Reagents->Deprotection Wash_Resin 4. Drain and Wash Resin (DCM/DMF) Deprotection->Wash_Resin Repeat Repeat Deprotection? Wash_Resin->Repeat Repeat->Deprotection Yes Final_Wash 5. Final Extensive Wash Repeat->Final_Wash No End End: Deprotected Peptide-Resin Final_Wash->End

Figure 2: General experimental workflow for on-resin Alloc deprotection.

Microwave-Assisted Alloc Cleavage

For applications requiring accelerated reaction times, microwave irradiation can be a powerful tool. Microwave-assisted Alloc deprotection can significantly shorten reaction times from 30-60 minutes to as little as 5 minutes.[12][13] The general protocols are similar to those described above, with the reaction vessel being placed in a microwave synthesizer and irradiated at a controlled temperature (e.g., 38°C) for a short duration.[12] This can be particularly advantageous in high-throughput synthesis settings.

A Metal-Free Alternative

Recent advancements have led to the development of a metal-free method for Alloc deprotection using a simple iodine-water system.[9] This approach avoids the use of palladium catalysts, which can be advantageous in terms of cost, sustainability, and avoiding potential metal contamination of the final product. While promising, this method may require further optimization for broad applicability across different peptide sequences.

Conclusion

The palladium-catalyzed cleavage of the Alloc protecting group is a robust and indispensable tool in modern peptide synthesis. While Tetrakis(triphenylphosphine)palladium(0) remains the most widely used and well-documented catalyst, air-stable Pd(II) pre-catalysts such as Pd(dppf)Cl₂ and Pd(PPh₃)₂Cl₂ offer practical advantages in terms of handling and stability. The choice of catalyst, in conjunction with an efficient scavenger like phenylsilane or dimethylamine borane , should be tailored to the specific requirements of the synthesis. For accelerated reactions, microwave-assisted deprotection presents a highly effective option. As the field moves towards more sustainable practices, emerging metal-free alternatives are also gaining traction and warrant consideration. By carefully evaluating these factors, researchers can optimize their Alloc deprotection strategy to achieve high yields and purity in the synthesis of complex and innovative peptide-based molecules.

References

A-Senior Application Scientist's Guide to Kinetic Studies of Alloc Deprotection with Different Scavengers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount. The allyloxycarbonyl (Alloc) group is a cornerstone of modern synthetic strategies, prized for its unique orthogonality to widely-used acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups.[1] This orthogonality allows for the selective deprotection of specific sites within a molecule, enabling the synthesis of complex structures such as cyclic peptides, branched peptides, and other intricate drug candidates.

The removal of the Alloc group is typically achieved under mild, neutral conditions via palladium(0)-catalyzed allylic cleavage.[1] However, the success of this deprotection is critically dependent on the presence of a "scavenger." This guide provides an in-depth analysis of the kinetic performance of various scavengers used in Alloc deprotection, offering a comparative look at their efficiency and providing the experimental framework for researchers to conduct their own kinetic studies.

The Mechanism of Alloc Deprotection and the Indispensable Role of Scavengers

The deprotection of an Alloc-protected amine is a catalytic cycle initiated by a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The process can be broken down into three key steps:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl group and undergoes oxidative addition, cleaving the allyl-oxygen bond to form a π-allyl palladium(II) complex.

  • Decarboxylation: The resulting carbamate is unstable and spontaneously decarboxylates to release the free amine.

  • Reductive Elimination & Catalyst Regeneration: This is where the scavenger plays its crucial role. The scavenger attacks the π-allyl palladium(II) complex, transferring the allyl group to the scavenger and reducing Pd(II) back to the catalytically active Pd(0). This regenerates the catalyst, allowing it to participate in another deprotection cycle.

Without an effective scavenger, the π-allyl palladium complex can be intercepted by other nucleophiles in the reaction mixture, including the newly deprotected amine. This can lead to undesired side reactions, such as N-allylation, and can also stall the catalytic cycle, resulting in incomplete deprotection. Therefore, the choice of scavenger and its concentration are critical parameters that directly influence the rate and cleanliness of the Alloc deprotection.

Alloc_Deprotection_Mechanism cluster_0 Catalytic Cycle Alloc-Protected_Amine R-NH-Alloc Pi-Allyl_Complex [π-Allyl-Pd(II)(PPh₃)₂]⁺ Alloc-Protected_Amine->Pi-Allyl_Complex + Pd(0) Oxidative Addition Pd(0) Pd(PPh₃)₄ Pi-Allyl_Complex->Pd(0) + Scavenger Reductive Elimination Deprotected_Amine R-NH₂ + CO₂ Pi-Allyl_Complex->Deprotected_Amine Decarboxylation Allyl-Scavenger Allyl-Scavenger Pi-Allyl_Complex->Allyl-Scavenger Allyl Transfer Scavenger Scavenger Scavenger->Allyl-Scavenger

Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.

Comparative Analysis of Common Scavengers

ScavengerChemical StructureTypical ConditionsAdvantagesDisadvantages
Phenylsilane (PhSiH₃) Ph-SiH₃20 equiv., 2 x 20 minEffective for many substrates.Can be slow for sterically hindered or secondary amines.[2][3]
Dimethylamine borane (Me₂NH·BH₃) (CH₃)₂NH·BH₃40 equiv., 40 minHighly efficient, especially for secondary amines; often provides quantitative removal.[2][3]Requires a larger excess compared to other scavengers.
Morpholine C₄H₉NOVariesInexpensive.Generally less effective than silanes and borane complexes; can lead to N-allylation side products.[2]
N,N'-Dimethylbarbituric Acid (DMBA) C₆H₈N₂O₃VariesEffective acidic scavenger.Can be less efficient than borane complexes.
Dimedone C₈H₁₂O₂VariesClassic carbon-based nucleophilic scavenger.Can be less efficient and require longer reaction times.

From the existing literature, dimethylamine borane complex (Me₂NH·BH₃) is frequently highlighted as a superior scavenger, particularly for the challenging deprotection of Alloc from secondary amines, where it has been shown to provide quantitative removal in a relatively short time frame.[2][3] Phenylsilane is also a widely used and effective scavenger, though it may require repeated treatments for complete deprotection in some cases.[2] Morpholine is generally considered less effective and more prone to side reactions.

Experimental Design for a Kinetic Study of Alloc Deprotection

To rigorously compare the efficacy of different scavengers, a well-designed kinetic study is essential. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for monitoring the progress of the deprotection reaction, as it allows for the separation and quantification of the starting material, the deprotected product, and any potential side products.

Workflow for Kinetic Analysis

Kinetic_Study_Workflow cluster_workflow Kinetic Study Experimental Workflow A 1. Substrate Preparation (Alloc-protected peptide on resin) B 2. Reaction Initiation (Add Pd(0) catalyst and scavenger) A->B C 3. Time-Point Sampling (Quench aliquots at t=0, 5, 10, 20, 40, 60 min) B->C D 4. Sample Workup (Cleave peptide from resin) C->D E 5. HPLC Analysis (Quantify starting material and product) D->E F 6. Data Analysis (Plot % conversion vs. time) E->F

Caption: General workflow for a kinetic study of Alloc deprotection.

Detailed Experimental Protocol: Monitoring On-Resin Alloc Deprotection by RP-HPLC

This protocol provides a framework for comparing the kinetics of different scavengers in the deprotection of an Alloc-protected amino acid residue within a peptide synthesized on a solid support.

1. Materials and Reagents:

  • Alloc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavengers to be tested (e.g., Phenylsilane, Dimethylamine borane, Morpholine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC grade water and acetonitrile (ACN)

  • Small reaction vessels

  • Syringes and needles

  • HPLC system with a C18 column

2. Procedure:

  • Resin Preparation: Swell a known amount of the Alloc-protected peptide-resin in DCM in a reaction vessel for at least 30 minutes.

  • Deprotection Cocktail Preparation: In separate vials, prepare the deprotection cocktails for each scavenger to be tested. For example:

    • Cocktail A (Phenylsilane): Dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in DCM. Add phenylsilane (20 equivalents).

    • Cocktail B (Dimethylamine borane): Dissolve Pd(PPh₃)₄ (0.25 equivalents) in DCM. Add dimethylamine borane (40 equivalents).

  • Reaction Initiation and Sampling:

    • To the swollen resin, add the deprotection cocktail. Start a timer immediately.

    • At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 40, 60 minutes), withdraw a small aliquot of the resin slurry using a wide-bore pipette tip.

    • Immediately quench the reaction in the aliquot by washing with DCM to remove the catalyst and scavenger.

  • Cleavage from Resin:

    • To each quenched resin sample, add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and allow it to react for 1-2 hours to cleave the peptide from the solid support.

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dry the peptide pellet under a stream of nitrogen.

  • HPLC Analysis:

    • Dissolve the dried peptide from each time point in a suitable solvent (e.g., 50% ACN/water).

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient to separate the Alloc-protected starting material from the deprotected product.

    • Integrate the peak areas of the starting material and the product at each time point.

  • Data Analysis:

    • Calculate the percentage conversion at each time point using the formula: % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100

    • Plot the % conversion against time for each scavenger to generate kinetic profiles. From these plots, you can determine initial reaction rates and reaction half-lives for a quantitative comparison of scavenger performance.

Conclusion

The selection of an appropriate scavenger is a critical determinant for the successful implementation of the Alloc protecting group in complex chemical syntheses. While qualitative reports suggest the superiority of scavengers like dimethylamine borane complex, particularly for challenging substrates, a rigorous kinetic analysis provides the definitive data needed to optimize deprotection protocols. By employing systematic kinetic studies, researchers can make informed decisions on scavenger selection, leading to improved reaction efficiency, higher yields, and purer products in their synthetic endeavors. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry, empowering them to harness the full potential of the Alloc protecting group.

References

A Senior Application Scientist's Guide to Carbamate Linkers for Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the comparative analysis of carbamate linkers for antibody-drug conjugates (ADCs). As researchers, scientists, and drug development professionals, our collective goal is to engineer ADCs with an optimal therapeutic window—maximizing efficacy against target cells while minimizing systemic toxicity. The linker, the chemical bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's success.[1][2] Among the diverse linker technologies available, carbamate-based linkers have emerged as a versatile and robust platform, offering a fine balance between stability in circulation and controlled payload release.[3][4]

This guide provides a detailed comparison of the primary classes of carbamate linkers, supported by experimental data and validated protocols. We will dissect their mechanisms of action, evaluate their stability profiles, and explore the causal relationships that should guide your selection process, ensuring your ADC design is both rational and empirically sound.

The Central Role of the Carbamate Bond in ADC Linker Design

The carbamate linkage is prized for its relative stability, which can be modulated based on its chemical environment. This tunability allows for the design of linkers that are cleaved by specific physiological triggers within the target cell, such as enzymes or acidic pH, or as part of a larger, non-cleavable construct.[3][4][] The choice of cleavage strategy is a pivotal decision that directly influences the ADC's mechanism of action, potency, and safety profile.

Enzymatically-Cleavable Carbamate Linkers: The Protease-Sensitive Workhorse

This class of linkers is designed to be selectively cleaved by enzymes, most notably lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4][] This targeted release mechanism is a cornerstone of modern ADC design.

Mechanism of Action: The Val-Cit-PABC Paradigm

The most prominent example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system.[][7] Upon ADC internalization and trafficking to the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and PABC moieties. This cleavage is the initiating trigger for a subsequent, rapid self-immolative cascade. The PABC spacer undergoes a 1,6-elimination reaction, cleanly releasing the unmodified, fully active payload.[4][][8][9]

cluster_ADC Antibody-Drug Conjugate Ab Antibody Linker Maleimide-Val-Cit-PABC Linker Ab->Linker Payload Payload (Drug) Linker->Payload

Caption: Structure of an ADC with a Val-Cit-PABC carbamate linker.

The elegance of this system lies in its traceless release; the linker excises itself without leaving a chemical remnant on the drug, ensuring the payload's intrinsic potency is restored within the target cell.

ADC Val-Cit-PABC-Payload (in Lysosome) Intermediate Unstable Intermediate (HO-PABC-Payload) ADC->Intermediate Cathepsin B Cleavage Payload Free Payload (Active) Intermediate->Payload 1,6-Elimination Spacer Self-Immolated Spacer Intermediate->Spacer 1,6-Elimination

Caption: Cleavage mechanism of a Val-Cit-PABC carbamate linker.[4]

Comparative Stability and Performance Data

An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release. While Val-Cit-PABC linkers demonstrate good stability in human plasma, a critical consideration for preclinical development is their documented instability in murine models due to susceptibility to carboxylesterase 1C (Ces1C).[7][10] This can lead to rapid payload deconjugation, complicating the interpretation of efficacy and toxicity studies in mice. To address this, linker variants have been developed with improved stability profiles.

Table 1: Comparative Stability of Enzymatically-Cleavable Carbamate Linkers

Linker Type Model System/Drug Medium Condition % Release / Stability Reference
Val-Cit-PABC Uncialamycin Human Serum 24 h Stable [3]
Val-Cit-PABC Uncialamycin Mouse Serum 24 h 100% release [3]
m-amide-PABC (MA-PABC) Uncialamycin Mouse Serum 24 h Dramatically improved stability vs. Val-Cit-PABC [3][10][11]
N-(2-aminoethyl)-m-amide-PABC Uncialamycin Mouse Serum 24 h 3% hydrolysis [3]
Val-Ala MMAE Mouse Plasma >1 h More stable than Val-Cit [12]

| Sulfatase-cleavable | MMAE | Mouse Plasma | >7 days | Highly stable |[12] |

Note: Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions, payloads, and antibodies.

The data clearly illustrate the species-specific stability issue with the standard Val-Cit-PABC linker and the significant improvements achieved with structural modifications, such as the m-amide PABC spacer, which enhances stability in mouse serum without compromising the desired enzymatic cleavage within the lysosome.[11]

Table 2: Representative In Vitro Potency of ADCs with Enzymatically-Cleavable Linkers

Antibody Target Linker-Payload Cell Line IC50 (pM) Reference
Anti-HER2 HER2 Val-Cit-MMAE HER2+ cells 92 [12]
Anti-HER2 HER2 Sulfatase-MMAE HER2+ cells 61 [12]

| Anti-Mesothelin | Mesothelin | Cit-Val-Tubulysin | H226 (Mesothelin+) | Potent & Specific |[13][14] |

pH-Sensitive Carbamate Linkers: Exploiting the Acidic Tumor Environment

This class of linkers leverages the pH differential between the bloodstream (pH ~7.4) and the more acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][]

Mechanism of Action

Acid-labile linkers, such as hydrazones, have been used in early ADCs.[2][16] However, newer systems offer more controlled and tunable release kinetics. For example, linkers incorporating an orthoester or an N-acyl carbamate can be designed to be stable at neutral pH but undergo rapid hydrolysis under acidic conditions.[3][17][18] This acid-triggered cleavage can unmask a functional group that initiates a 1,6 self-immolative elimination cascade, similar to the PABC system, to release the payload.[17]

ADC Orthoester-PABC-Payload (pH 7.4, Stable) Internalized ADC in Endosome (pH ~5.5) ADC->Internalized Internalization Intermediate Unstable Intermediate (HO-PABC-Payload) Internalized->Intermediate Acid Hydrolysis of Orthoester Payload Free Payload Intermediate->Payload 1,6-Elimination

Caption: pH-triggered release from an orthoester-based carbamate linker.

Comparative Stability and Performance Data

The key performance metric for pH-sensitive linkers is the differential stability between physiological and acidic pH. The goal is to maximize the stability half-life in plasma while minimizing it at the target site to ensure rapid drug release post-internalization.

Table 3: Comparative Stability of pH-Sensitive Linkers

Linker Type Model System/Drug Medium Condition Half-life (t½) / % Release Reference
Acylhydrazone Doxorubicin ADC Buffer pH 7.0 > 2.0 h [3]
Acylhydrazone Doxorubicin ADC Buffer pH ~5.0 2.4 min [3]
Benzylic N-acyl carbamate - Plasma - Stable [3][18]
Benzylic N-acyl carbamate - Buffer pH 5.5 (24 h) > 80% release [3][18]
Orthoester Derivative (HMPO) Doxorubicin Plasma / pH 7.4 24 h Stable [17]
Orthoester Derivative (HMPO) Doxorubicin Buffer pH 5.5 Releases payload [17]

| Carbonate | SN-38 | Serum | - | ~36 h |[3][19] |

The tunability of these linkers is a significant advantage; medicinal chemists can modify the linker structure to precisely control the rate of hydrolysis, tailoring the release profile to the specific ADC and its target.[][20]

Non-Cleavable Carbamate-Containing Linkers: The Stability-First Approach

In contrast to cleavable linkers, non-cleavable linkers do not contain a specific chemical trigger for payload release.[][12] Instead, the payload is liberated only after the entire ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[21][22]

Mechanism of Action

The released active metabolite is not the payload alone, but rather the payload with the linker and the conjugating amino acid (e.g., lysine or cysteine) still attached.[12][22] This has profound implications. The primary advantage is exceptional plasma stability, which often translates to lower off-target toxicity and a better safety profile.[][21] However, because the active metabolite is charged and less membrane-permeable, non-cleavable ADCs typically lack a "bystander effect"—the ability to kill neighboring antigen-negative tumor cells.[1][21] This can limit their efficacy in treating heterogeneous tumors.

cluster_ADC Non-Cleavable ADC Ab Antibody Linker SMCC Linker Ab->Linker Payload Payload (DM1) Linker->Payload

Caption: Structure of an ADC with a non-cleavable SMCC linker.

Experimental Protocols: A Framework for Self-Validation

To ensure the trustworthiness of any comparative analysis, the underlying experimental protocols must be robust and reproducible. The following methods provide a framework for evaluating the critical attributes of carbamate linkers.

cluster_input Input cluster_invitro In Vitro Stability Assessment cluster_functional Functional Assessment cluster_output Data Output ADC Carbamate-Linker ADC Plasma Plasma Stability Assay (LC-MS/MS for Free Payload) ADC->Plasma DAR DAR Stability Assay (Intact Mass Spec) ADC->DAR Cyto Cytotoxicity Assay (IC50 Determination) ADC->Cyto Data Comparative Data: - Linker Half-Life - DAR Profile - In Vitro Potency (IC50) Plasma->Data DAR->Data Cyto->Data

Caption: General experimental workflow for ADC linker evaluation.[23]

Protocol 1: In Vitro Plasma Stability Assay
  • Objective: To quantify the rate of payload release from an ADC in plasma from relevant species (e.g., human, mouse) to predict in vivo stability.[3]

  • Materials:

    • ADC of interest

    • Human and mouse plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS)

    • Acetonitrile (ACN) with an appropriate internal standard (IS)

    • 37°C incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the ADC in PBS.

    • Incubate the ADC at a final concentration (e.g., 10 µM) in plasma at 37°C.[3] Include a control sample in PBS to assess intrinsic stability.[23]

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot.

    • Immediately quench the reaction by adding 3 volumes of cold ACN containing the IS to precipitate plasma proteins.[23]

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Data Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released free payload.

    • Plot the concentration of released payload over time to determine the linker's half-life (t½) in plasma.[2]

Protocol 2: Drug-to-Antibody Ratio (DAR) Stability by Mass Spectrometry
  • Objective: To directly monitor the deconjugation of the payload from the antibody over time by measuring the average DAR.

  • Methodology:

    • Incubate the ADC in plasma as described in Protocol 1.

    • At each time point, capture the intact ADC from the plasma sample using Protein A/G magnetic beads.[23]

    • Wash the beads thoroughly with PBS to remove non-specifically bound proteins.

    • Elute the ADC from the beads using a low pH buffer (e.g., 0.1% formic acid).

    • Analyze the eluted, intact ADC using LC-MS (e.g., TOF analyzer).[23]

  • Data Analysis:

    • Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR at each time point. A decrease in average DAR over time is a direct measure of linker instability.[23]

Protocol 3: In Vitro Cytotoxicity Assay
  • Objective: To determine the in vitro potency (IC50) of the ADC on an antigen-positive cancer cell line.

  • Methodology:

    • Seed target antigen-positive cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Treat the cells with the test articles and incubate for a period sufficient for cell death to occur (typically 72-120 hours).[23]

    • Measure cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Normalize viability data to untreated control cells.

    • Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[23]

Conclusion and Future Perspectives

The choice of a carbamate linker is a critical decision in the design of a successful ADC. This guide has demonstrated that the selection process must be a multi-parameter optimization informed by empirical data.

  • Enzymatically-cleavable linkers , particularly the Val-Cit-PABC system and its stabilized derivatives, remain the gold standard for many applications, offering potent, targeted payload release.[][24]

  • pH-sensitive linkers provide a valuable alternative, with tunable release kinetics that can be tailored to specific targets and payloads.[16][]

  • Non-cleavable linkers offer superior plasma stability and a potentially better safety profile, making them highly suitable for hematological tumors or targets with high, uniform expression, though their lack of a bystander effect must be considered.[21]

The field continues to evolve, with novel linker strategies emerging, such as zwitterionic α-ammonium carbamates that improve the physicochemical properties of the ADC[26][27] and linkers that are cleaved by a wider range of tumor-specific enzymes.[28][29] By applying the rigorous comparative analysis and validated experimental protocols outlined here, drug developers can make informed, data-driven decisions to engineer the next generation of highly effective and safe antibody-drug conjugates.

References

A Cost-Benefit Analysis of Alloc Protection in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a protecting group strategy is a cornerstone of process development. This decision profoundly influences scalability, process efficiency, final product purity, and overall manufacturing cost. The allyloxycarbonyl (Alloc) group, a carbamate-based amine protection strategy, offers unique advantages due to its mild and orthogonal deprotection conditions.[1][2] However, its reliance on palladium catalysis presents specific challenges for large-scale applications.[3][4] This guide provides an in-depth, evidence-based comparison of Alloc protection against common alternatives, offering a clear cost-benefit analysis to inform strategic decisions in large-scale synthesis.

The Alloc Group: A Profile of Orthogonal Protection

The Alloc group is introduced straightforwardly by reacting an amine with an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[1][5] Its primary value, however, lies in its unique cleavage mechanism, which sets it apart from more conventional protecting groups.

Mechanism of Deprotection: Palladium-Catalyzed Cleavage

The removal of the Alloc group is achieved under exceptionally mild, typically neutral conditions via a palladium(0)-catalyzed allylic cleavage.[1][6] The catalytic cycle begins with the coordination and oxidative addition of a Pd(0) complex to the allyl system, forming a π-allyl-palladium(II) complex.[1][7] The carbamate then dissociates and decarboxylates to liberate the free amine. A crucial component of this reaction is an "allyl scavenger," a nucleophile (e.g., morpholine, dimedone) or a hydride donor (e.g., phenylsilane), which traps the allyl group from the palladium complex, regenerating the Pd(0) catalyst and driving the reaction to completion.[1]

Key Advantages:

  • Exceptional Orthogonality: The Alloc group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups.[2][8] It is also stable to the hydrogenolysis conditions often used for Cbz group removal, making it a highly versatile tool for complex syntheses requiring sequential deprotection.[2][8]

  • Mild Deprotection Conditions: Cleavage occurs under neutral conditions, often at room temperature, preserving sensitive functionalities within complex molecules that might be compromised by harsh acidic or basic treatments.[1]

Disadvantages in Large-Scale Synthesis:

  • Catalyst Cost: Palladium is a precious metal, and the cost of catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a significant economic driver in large-scale campaigns.[3]

  • Palladium Contamination: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the ICH to low ppm levels due to toxicity concerns.[9] Achieving these levels often requires dedicated, and sometimes costly, purification steps such as treatment with metal scavengers or specialized chromatography.[9]

  • Process Sensitivity: The efficiency of the palladium catalyst can be hampered by impurities that may be present in a large-scale reaction, potentially leading to incomplete conversion.[4]

  • Waste Management: The process generates palladium-containing waste streams that require specialized and costly disposal procedures.

Comparative Analysis: Alloc vs. Conventional Protecting Groups

The decision to implement Alloc protection is best made by comparing its performance characteristics against the most common amine protecting groups used in industry: Boc, Cbz, and Fmoc.

FeatureAlloc (Allyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Conditions Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃, morpholine).[1][7]Strong acid (e.g., Trifluoroacetic acid (TFA), HCl).[10][11]Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[10][11]Base (e.g., 20% Piperidine in DMF).[5][10]
Orthogonality Excellent. Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups.[2][8]Good. Orthogonal to base-labile and hydrogenolysis conditions.Good. Orthogonal to base-labile groups. Quasi-orthogonal to strongly acid-labile groups.[8]Excellent. Orthogonal to acid-labile and hydrogenolysis conditions.[2][8]
Cost of Key Reagents High, driven by the palladium catalyst.[3]Low to moderate.Low to moderate.Moderate.
Scalability Concerns Palladium cost, catalyst handling, strict removal requirements for API purity, and specialized waste disposal.[3][9]Handling of large volumes of corrosive acids; potential for acid-catalyzed side reactions (e.g., t-butylation).[12]Handling of flammable H₂ gas and potentially pyrophoric Pd/C catalyst; not suitable for sulfur-containing compounds.[10]Formation of dibenzofulvene byproduct which can cause side reactions if not scavenged effectively.
Ideal Application Synthesis of complex, high-value molecules where absolute orthogonality is required to protect sensitive functionalities.[5]Workhorse for both solid-phase and solution-phase synthesis, particularly when acid-stability is not required.[10][12]Primarily solution-phase synthesis; useful when mild acid/base stability is needed.[10][13]The standard for modern solid-phase peptide synthesis (SPPS) due to mild deprotection and automation compatibility.[5]

Experimental Workflows: A Practical Comparison

The following diagrams and protocols illustrate the distinct workflows for using Alloc and the more conventional Boc protecting groups.

Workflow 1: Alloc Protection & Deprotection

Alloc_Workflow Alloc Protection & Deprotection Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine_P R-NH₂ (Amine) Reaction_P Protection Amine_P->Reaction_P Reagent_P Alloc-Cl or (Alloc)₂O Reagent_P->Reaction_P Base_P Base (e.g., NaHCO₃) Base_P->Reaction_P Solvent_P Solvent (e.g., THF/H₂O) Solvent_P->Reaction_P Protected_Amine R-NH-Alloc Reaction_P->Protected_Amine Protected_Amine_D R-NH-Alloc Reaction_D Deprotection Protected_Amine_D->Reaction_D Catalyst_D Pd(PPh₃)₄ (catalyst) Catalyst_D->Reaction_D Scavenger_D PhSiH₃ (scavenger) Scavenger_D->Reaction_D Solvent_D Solvent (e.g., DCM) Solvent_D->Reaction_D Deprotected_Amine R-NH₂ (Amine) Reaction_D->Deprotected_Amine

Caption: Workflow for Alloc protection of an amine and its subsequent palladium-catalyzed deprotection.

Experimental Protocol: Alloc Protection of an Amine [1]

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 6.0 eq) to the solution.

  • Reagent Addition: At room temperature, add allyl chloroformate (Alloc-Cl, 3.0 eq) to the stirred mixture.

  • Reaction Monitoring: Stir the reaction for 12 hours at room temperature. Monitor completion by TLC or LC-MS.

  • Workup: Extract the mixture with a suitable organic solvent (e.g., EtOAc). Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography to yield the pure Alloc-protected amine.

Experimental Protocol: Alloc Deprotection [1][7]

  • Inert Atmosphere: Place the Alloc-protected amine (1.0 eq) in a flask under an inert atmosphere (e.g., Argon).

  • Dissolution: Dissolve the substrate in an anhydrous solvent such as dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Sequentially add the scavenger, phenylsilane (PhSiH₃, 7.0 eq), followed by the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the deprotected amine.

Workflow 2: Boc Protection & Deprotection

Boc_Workflow Boc Protection & Deprotection Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine_P R-NH₂ (Amine) Reaction_P Protection Amine_P->Reaction_P Reagent_P Di-tert-butyl dicarbonate (Boc)₂O Reagent_P->Reaction_P Base_P Base (e.g., Et₃N) Base_P->Reaction_P Solvent_P Solvent (e.g., DCM) Solvent_P->Reaction_P Protected_Amine R-NH-Boc Reaction_P->Protected_Amine Protected_Amine_D R-NH-Boc Reaction_D Deprotection Protected_Amine_D->Reaction_D Acid_D Trifluoroacetic Acid (TFA) Acid_D->Reaction_D Solvent_D Solvent (e.g., DCM) Solvent_D->Reaction_D Deprotected_Amine R-NH₃⁺TFA⁻ (Amine Salt) Reaction_D->Deprotected_Amine

Caption: Workflow for Boc protection of an amine and its subsequent acid-catalyzed deprotection.

Experimental Protocol: Boc Protection of an Amine

  • Dissolution: Dissolve the amine (1.0 eq) in a solvent such as dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like triethylamine (Et₃N, 1.2 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product is often of sufficient purity for subsequent steps.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.

  • Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor completion by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is obtained as the TFA salt and can be used as such or neutralized with a mild base.

The Verdict: A Strategic Decision Based on Cost and Complexity

The choice to use Alloc protection on a large scale is not a matter of simple substitution but a strategic decision that hinges on the value and complexity of the target molecule.

Alloc protection is the superior choice when:

  • Absolute Orthogonality is Non-Negotiable: The synthesis involves multiple protecting groups, and the substrate is sensitive to both acidic and basic conditions, leaving few other options for selective deprotection.

  • Molecular Complexity and Value are High: For high-value, complex APIs, the additional costs associated with palladium catalysis and removal are justified by the need to preserve molecular integrity and achieve a high overall yield.

  • Mild Conditions are Paramount: The target molecule contains sensitive functional groups that would be compromised by the harsh conditions of Boc or Cbz removal.

Conventional protecting groups (Boc, Fmoc, Cbz) are more cost-effective when:

  • Cost is the Primary Driver: For less complex, lower-cost molecules, the economic burden of palladium is difficult to justify.[12][13]

  • The Substrate is Robust: The molecule can tolerate the acidic, basic, or hydrogenolysis conditions required for deprotection without significant degradation.

  • The Synthetic Route is Linear and Less Complex: The need for multi-layered orthogonal protection is minimal.

References

A Spectroscopic Guide to the Synthesis of Allyl (2-aminoethyl)carbamate: From Precursors to Product

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and materials science, the precise installation of functional groups is paramount. Allyl (2-aminoethyl)carbamate serves as a critical bifunctional linker, possessing a terminal primary amine for conjugation and an allyl-protected secondary amine. This strategic design allows for sequential, controlled chemical modifications. The synthesis of this molecule, while straightforward, necessitates rigorous analytical confirmation to ensure the selective protection of one amine group in the ethylenediamine precursor.

This guide provides an in-depth spectroscopic comparison of this compound with its precursors, ethylenediamine and allyl chloroformate. We will delve into the characteristic Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) signatures that differentiate the product from the starting materials. This analysis is crucial for researchers to unequivocally validate the success of the synthesis and the purity of the final compound.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound involves the nucleophilic attack of one of the primary amine groups of ethylenediamine on the electrophilic carbonyl carbon of allyl chloroformate. This reaction forms a stable carbamate linkage. Controlling the stoichiometry is key to favoring the mono-substituted product over the di-substituted byproduct.

Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis Ethylenediamine Ethylenediamine Reaction Nucleophilic Acyl Substitution Ethylenediamine->Reaction Allyl_Chloroformate Allyl Chloroformate Allyl_Chloroformate->Reaction Product This compound Reaction->Product NMR ¹H & ¹³C NMR Product->NMR Characterization FTIR FTIR Product->FTIR MS Mass Spec Product->MS Synthesis_Protocol Start Start Dissolve_EDA Dissolve Ethylenediamine in DCM (10 eq) Start->Dissolve_EDA Cool_0C Cool to 0 °C Dissolve_EDA->Cool_0C Add_AllocCl Add Allyl Chloroformate in DCM (1 eq) dropwise Cool_0C->Add_AllocCl Stir_RT Stir at RT for 4-6h Add_AllocCl->Stir_RT TLC_Monitoring Monitor by TLC Stir_RT->TLC_Monitoring Workup Aqueous Work-up & Extraction TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

A Comparative Guide to the Performance of Cleavable Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker

In the architecture of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), the linker is a pivotal component that bridges the targeting moiety (e.g., a monoclonal antibody) and the therapeutic payload.[1] Its design is a delicate balance of ensuring stability in systemic circulation to minimize off-target toxicity, while enabling efficient and selective cleavage to release the payload at the target site.[2][3] Cleavable linkers are engineered to exploit the distinct biochemical landscapes of the tumor microenvironment or intracellular compartments of cancer cells.[2] These triggers can include altered pH, the overexpression of specific enzymes, or a more reducing environment compared to the bloodstream.[1][2] This targeted release mechanism is fundamental to widening the therapeutic window of the drug conjugate.[1]

This guide provides an in-depth, objective comparison of the three major classes of cleavable linkers:

  • pH-Sensitive Linkers (e.g., hydrazones)

  • Enzyme-Sensitive Linkers (e.g., dipeptides)

  • Redox-Sensitive Linkers (e.g., disulfides)

We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for benchmarking their performance.

Mechanisms of Action and Cleavage Pathways

The efficacy of a cleavable linker is intrinsically tied to its cleavage mechanism. Understanding these pathways is crucial for rational linker design and selection.

pH-Sensitive Linkers: Exploiting the Acidic Milieu

These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following internalization into the target cell.[4][5]

  • Common Scaffolds: Hydrazones, acetals, and orthoesters are common acid-labile groups used in these linkers.[6][7] The first FDA-approved ADC, Gemtuzumab ozogamicin (Mylotarg®), utilized an acid-sensitive hydrazone linker.[8][9]

  • Causality of Cleavage: The hydrolysis of a hydrazone linker, for example, is initiated by the protonation of the imine nitrogen in the acidic environment of the lysosome, which facilitates the release of the payload.[10] The rate of cleavage can be tuned by modifying the electronic properties of the linker.[11] While effective, a key challenge with some pH-sensitive linkers is the potential for premature drug release, as acidic pockets can exist in other physiological environments.[1][]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cell ADC_Hydrazone ADC-Hydrazone-Payload Endosome Endosome (pH 5.5-6.2) ADC_Hydrazone->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Released Payload Lysosome->Payload_Release Acid-Catalyzed Hydrolysis

pH-Sensitive Linker Cleavage Pathway

Enzyme-Sensitive Linkers: Leveraging Upregulated Proteases

This class of linkers incorporates peptide sequences that are substrates for enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[][14]

  • Prevalent Motifs: Dipeptide linkers, particularly valine-citrulline (Val-Cit), are widely used due to their high stability in human plasma and efficient cleavage by cathepsin B.[][15] This linker is a component of several approved ADCs, including Adcetris® and Polivy®.[14][16] Other dipeptides like valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) are also utilized.[][17]

  • Mechanism of Release: Upon internalization, the ADC is trafficked to the lysosome where cathepsin B recognizes and cleaves the dipeptide sequence.[] This often triggers a self-immolative cascade through a spacer unit, like p-aminobenzyl carbamate (PABC), leading to the release of the unmodified payload.[][17] The specificity of the enzymatic cleavage contributes to the high plasma stability of these linkers.[] However, variations in protease expression between patients and tumor types can influence efficacy.

G cluster_circulation Systemic Circulation cluster_cell Target Cell ADC_Dipeptide ADC-Val-Cit-Payload Lysosome_Enzyme Lysosome (High Cathepsin B) ADC_Dipeptide->Lysosome_Enzyme Internalization Payload_Release_Enzyme Released Payload Lysosome_Enzyme->Payload_Release_Enzyme Enzymatic Cleavage

Enzyme-Sensitive Linker Cleavage Pathway

Redox-Sensitive Linkers: Capitalizing on the Intracellular Reducing Environment

These linkers are designed with disulfide bonds that are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment.[15]

  • The Glutathione Trigger: The cytoplasm has a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide, compared to the extracellular space (millimolar vs. micromolar concentrations).[11][19] This differential in GSH levels serves as the trigger for disulfide bond cleavage.[4]

  • Cleavage and Release: Upon entering the cell, the disulfide linker is reduced by GSH, leading to the release of the payload.[20] The stability of disulfide linkers can be modulated by introducing steric hindrance near the disulfide bond.[20] While this approach is elegant, the stability of some disulfide linkers in plasma can be a concern, potentially leading to off-target toxicity.[11]

G cluster_circulation Systemic Circulation (Low GSH) cluster_cell Target Cell Cytoplasm (High GSH) ADC_Disulfide ADC-S-S-Payload Payload_Release_Redox Released Payload ADC_Disulfide->Payload_Release_Redox Internalization & Thiol-Disulfide Exchange

Redox-Sensitive Linker Cleavage Pathway

Quantitative Data Summary: A Comparative Overview

Direct comparison of performance data across different studies can be challenging due to variations in experimental conditions (e.g., antibody, payload, cell lines). However, the following tables summarize representative data to highlight key performance differences.

Table 1: In Vitro Plasma Stability of ADCs with Different Cleavable Linkers

Linker TypeADC ModelSpeciesAssay MethodStability MetricResultReference(s)
Protease-Sensitive (Val-Cit) Trastuzumab-vc-MMAEHumanLC-MS% Intact ADC after 144h>95%[1]
pH-Sensitive (Hydrazone) Gemtuzumab ozogamicinHumanELISAHalf-life in plasma~183 hours at pH 7.4[]
Redox-Sensitive (Disulfide) Anti-CD30-SPDB-DoxHumanHPLC% Payload release after 24h<10%[21]

Table 2: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers

Linker TypePayloadTarget Cell LineIC₅₀ (nM)Reference(s)
Protease-Sensitive (Val-Cit) MMAEKarpas-299~0.1[16]
pH-Sensitive (Hydrazone) CalicheamicinHL-60~0.05[]
Redox-Sensitive (Disulfide) DoxorubicinL540cy~25[21]

Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeADC ModelTumor ModelEfficacy OutcomeReference(s)
Protease-Sensitive (Val-Cit) Trastuzumab-vc-MMAENCI-N87 (Gastric)Significant tumor regression[23]
pH-Sensitive (Hydrazone) Inotuzumab ozogamicinCD22+ B-cell lymphomaDose-dependent tumor growth inhibition[]
Redox-Sensitive (Disulfide) Anti-CD70-SPDB-PBD786-O (Renal)Complete tumor regression in a subset of mice[20]

Experimental Workflows for Benchmarking Linker Performance

Standardized and robust experimental protocols are essential for the accurate evaluation and comparison of drug conjugates with different linkers.[1]

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (LC-MS) Pharmacokinetics Pharmacokinetics (PK) Study Plasma_Stability->Pharmacokinetics Cytotoxicity Cytotoxicity Assay (e.g., MTT) Efficacy Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy Cleavage_Assay Specific Cleavage Assay (e.g., Enzyme/pH) Cleavage_Assay->Efficacy Biodistribution Biodistribution Study

General Experimental Workflow for ADC Evaluation

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to benchmark cleavable linker performance.

In Vitro Plasma Stability Assay (LC-MS Based)

Causality: This assay is critical for predicting the in vivo stability of a drug conjugate. Premature release of the payload in circulation can lead to systemic toxicity and reduced efficacy.[3] LC-MS provides a sensitive and quantitative method to measure the average drug-to-antibody ratio (DAR) over time, which is a direct indicator of linker stability.[1]

Materials:

  • Test drug conjugate

  • Control plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • LC-MS system

Procedure:

  • Incubate the drug conjugate in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).[1]

  • At each time point, capture the drug conjugate from the plasma using protein A or G magnetic beads.[1]

  • Wash the beads to remove unbound plasma proteins.[1]

  • Elute the drug conjugate from the beads.[1]

  • Analyze the eluted drug conjugate by LC-MS to determine the average DAR.[1]

  • Self-Validation: A decrease in the average DAR over time indicates linker instability.[1] The rate of decrease can be used to calculate the plasma half-life of the conjugate.

In Vitro Cytotoxicity Assay (MTT Assay)

Causality: This assay measures the potency of the drug conjugate against target cancer cells. It provides an initial assessment of whether the payload is effectively released and can induce cell death. Comparing the IC₅₀ of the conjugate to the free payload can indicate the efficiency of the entire delivery and release process.

Materials:

  • Target cancer cell line (expressing the target antigen)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Test drug conjugate, unconjugated antibody, and free payload

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test drug conjugate, unconjugated antibody, and free payload.

  • Treat the cells with the different concentrations and incubate for a period that allows for internalization, cleavage, and cytotoxic effect (e.g., 72-96 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Self-Validation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration. A potent conjugate will have a low IC₅₀ value in the target cell line and a significantly higher IC₅₀ in the control cell line.

In Vivo Efficacy Study (Subcutaneous Xenograft Model)

Causality: This is the definitive preclinical test of a targeted drug conjugate's therapeutic potential. It integrates all aspects of performance: stability, pharmacokinetics, biodistribution, and payload release at the tumor site. The ultimate goal is to observe significant anti-tumor activity at a well-tolerated dose.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line for implantation

  • Test drug conjugate, vehicle control, and other relevant controls (e.g., unconjugated antibody)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the mice.[24]

  • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[24]

  • Randomize the mice into treatment groups.[24]

  • Administer the treatments intravenously according to the planned dosing schedule.[24]

  • Measure tumor volumes with calipers at regular intervals (e.g., twice a week).

  • Monitor animal body weight and general health as indicators of toxicity.

  • Self-Validation: Efficacy is determined by the degree of tumor growth inhibition or regression in the treatment group compared to the control groups. Statistical analysis is used to determine the significance of the observed effects.

Conclusion

The selection of a cleavable linker is a critical decision in the design of targeted drug delivery systems, with profound implications for the therapeutic index.[1] Protease-sensitive linkers like Val-Cit offer excellent plasma stability and are clinically well-validated.[][16] pH-sensitive linkers such as hydrazones have a longer history but can be susceptible to premature payload release.[1][] Redox-sensitive disulfide linkers leverage the unique intracellular reducing environment but require careful optimization to ensure sufficient plasma stability.[11][20]

Ultimately, the optimal linker choice is context-dependent, relying on the specific antibody, payload, and target indication. A thorough and systematic benchmarking process, employing the robust in vitro and in vivo assays described in this guide, is essential for identifying the linker that will maximize therapeutic efficacy while minimizing toxicity.

References

Justification for choosing Alloc protection for a specific synthetic route

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Strategic Synthesis: Justifying the Choice of Alloc Protection

In the intricate choreography of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the selection of a protecting group is a critical strategic decision. It is a choice that dictates reaction pathways, influences yields, and ultimately determines the success of a complex synthesis. While the workhorses of amine protection—Boc, Cbz, and Fmoc—are invaluable, there are synthetic challenges where their application is limiting. This is where the Allyloxycarbonyl (Alloc) group emerges not merely as an alternative, but as a uniquely enabling tool.

This guide provides an in-depth justification for the selection of the Alloc protecting group. We will move beyond simple protocols to explore the chemical principles that grant Alloc its strategic power, compare its performance objectively against other common protecting groups, and provide the experimental data and workflows necessary for you to confidently apply it in your own synthetic routes.

The Principle of Orthogonality: The Foundation of Modern Synthesis

Before delving into the specifics of the Alloc group, we must first ground our discussion in the principle of orthogonality . In the context of protecting groups, orthogonality refers to the ability to deprotect one functional group under a specific set of conditions without affecting other protecting groups present in the molecule.[1][2][3] A truly orthogonal set of protecting groups allows for a modular and highly controlled approach to building complex molecules, as each group can be removed independently by distinct chemical mechanisms.[3] This concept is the cornerstone of modern strategies in solid-phase peptide synthesis (SPPS) and the synthesis of polyfunctional natural products.

The Alloc Group: A Profile in Orthogonality

The Alloc group is a carbamate-based protecting group, structurally similar to its more famous cousins, Cbz and Boc.[4] Its introduction to an amine is straightforward, typically achieved by reacting the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.[4][5][6]

However, the true value and distinctiveness of the Alloc group lie not in its installation, but in its unique method of removal.

The Deprotection Mechanism: A Palladium-Catalyzed Cascade

Unlike any other common amine protecting group, the Alloc group is cleaved under remarkably mild, near-neutral conditions via a palladium(0)-catalyzed reaction.[4][5][7] This process, a variation of the Tsuji-Trost reaction, proceeds through the formation of a π-allylpalladium complex.[8][9][10][11]

The catalytic cycle can be summarized as follows:

  • Coordination & Oxidative Addition: A Pd(0) species, typically from a source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group.[4][9] This is followed by an oxidative addition step, where the Pd(0) inserts into the carbon-oxygen bond, forming a π-allylpalladium(II) complex and releasing the carbamate.[4][9][11]

  • Decarboxylation: The unstable carbamic acid intermediate rapidly decarboxylates to release the free amine and carbon dioxide.[4]

  • Nucleophilic Scavenging & Catalyst Regeneration: A crucial component of this reaction is an "allyl scavenger." This nucleophile (e.g., phenylsilane, morpholine, or a borane complex) attacks the π-allyl-palladium intermediate, forming an allylated scavenger molecule and regenerating the Pd(0) catalyst, allowing the cycle to continue.[8][12][13][14] The scavenger is essential to prevent the liberated allyl cation from re-alkylating the deprotected amine.[15]

G cluster_cycle Catalytic Cycle cluster_products Products Alloc_Amine R-NH-Alloc Pi_Complex π-Allyl-Pd(II) Complex Alloc_Amine->Pi_Complex + Pd(0)L₂ - 2L Pd0 Pd(0)L₄ Allyl_Scavenger Allyl-Nu Pi_Complex->Pd0 + Scavenger (Nu-H) - H⁺ Carbamate R-NH-COO⁻ Pi_Complex->Carbamate Ionization Pi_Complex->Allyl_Scavenger + Scavenger Free_Amine R-NH₂ + CO₂ Carbamate->Free_Amine Decarboxylation Scavenger Scavenger (Nu-H) Scavenger->Pi_Complex caption Fig 1: Catalytic cycle of Alloc deprotection. G Start Start: Define Synthetic Strategy Q1 Is this a standard linear peptide synthesis? Start->Q1 A1_Yes Use standard Fmoc or Boc strategy. Q1->A1_Yes Yes Q2 Does the synthesis require on-resin, site-specific side-chain modification? Q1->Q2 No A2_Yes Justification Strong: Choose Alloc for side-chain protection. Q2->A2_Yes Yes Q3 Does the target molecule or other protecting groups show instability to strong acid (TFA) or base (Piperidine)? Q2->Q3 No A3_Yes Justification Strong: Choose Alloc for Nα-protection to ensure mild deprotection. Q3->A3_Yes Yes A_No Re-evaluate. Standard methods may suffice. Q3->A_No No

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Allyl (2-aminoethyl)carbamate is a valuable reagent, often employed as a linker or building block in complex molecular architectures.[1] However, its utility in synthesis is matched by the critical need for its responsible disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing this compound waste to ensure the safety of personnel and the preservation of our environment.

Compound Profile and Hazard Assessment

PropertyValue / AssessmentSource(s)
Chemical Name prop-2-enyl N-(2-aminoethyl)carbamate[5]
Molecular Formula C₆H₁₂N₂O₂[5]
Molecular Weight 144.17 g/mol [5]
Primary Hazard Class Carbamate[6]
Anticipated Hazards Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Carbamates are known acetylcholinesterase inhibitors, leading to potential neurotoxic effects.[2]
Skin/Eye Irritation: Likely to cause skin irritation and serious eye damage, similar to related compounds.[7]
Environmental Hazard: Potentially toxic to aquatic life.[8] Release into the environment must be strictly avoided.

The core takeaway is that this compound must be regarded as a hazardous substance. Its disposal is therefore governed by stringent federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[9][10]

The Core Principle: Disposal via Licensed Hazardous Waste Management

The single most critical directive for the disposal of this compound is that it must be managed as regulated hazardous waste. The primary and recommended disposal route is through a licensed and approved hazardous waste disposal facility.[11][12] "In-lab" treatment or neutralization is strongly discouraged for this compound for reasons detailed in Section 5.

The following step-by-step protocol ensures compliance and safety from the point of generation to final collection.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where adherence to each step inherently minimizes risk.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the appropriate PPE to prevent dermal, ocular, and respiratory exposure.[11]

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice).

  • Eye Protection: Chemical splash goggles or a face shield.

  • Body Protection: A standard laboratory coat.

  • Ventilation: All waste handling and consolidation should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[13]

Step 2: Waste Segregation and Containerization

Proper segregation is fundamental to preventing dangerous chemical reactions.[12]

  • Waste Stream: Dedicate a specific waste stream for this compound and materials contaminated with it.

  • Compatibility: Do NOT mix this waste with other chemical streams unless compatibility has been explicitly confirmed. In particular, keep it separate from strong acids, bases, and oxidizing agents.

  • Container Selection: Use a designated, chemically compatible, and sealable container. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, with no leaks or cracks.[9]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, weighing papers, contaminated gloves, or spill cleanup materials, must be disposed of in the same hazardous waste container.[11]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.[10][14] The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • Associated hazard information (e.g., "Toxic").

  • The date of accumulation (the date the first waste was added).

Step 4: Safe Interim Storage

Waste containers must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.

  • Keep Containers Closed: Waste containers must be sealed at all times except when actively adding waste. This is a common EPA violation and a critical safety measure to prevent spills and exposure.[9]

  • Storage Location: Store the sealed container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from incompatible materials.[14] The storage area should be cool, dry, and well-ventilated.[15]

Step 5: Arrange for Professional Disposal

Contact your institution's EHS office to schedule a pickup for the hazardous waste container. They will manage the manifest, transportation, and final disposal, which will likely involve high-temperature incineration at a permitted facility.[16][17]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management of this compound waste.

G cluster_0 cluster_1 Critical Evaluation start Waste Generated: This compound or contaminated material ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Prepare Labeled, Compatible Hazardous Waste Container ppe->container collect Step 3: Collect Waste (Pure compound & contaminated items) in fume hood container->collect seal Step 4: Securely Seal Container when not in use collect->seal decision Consider In-Lab Chemical Neutralization? seal->decision storage Step 5: Store in Designated Satellite Accumulation Area contact_ehs Step 6: Contact EHS for Pickup and Professional Disposal storage->contact_ehs decision->storage No (Recommended) Proceed with standard protocol warning_node Warning: High Risk Protocol not validated for this specific compound. Potential for hazardous byproducts. Stable carbamate esters should not be decomposed. decision->warning_node Yes? warning_node->storage Revert to Standard Protocol caption Disposal Workflow for this compound

Figure 1. Disposal Workflow for this compound

Chemical Decontamination (Pre-treatment): A Critical Evaluation

For certain hazardous compounds, chemical neutralization can be a viable pre-treatment step to render the material less hazardous. For some carbamates, alkaline hydrolysis can break the ester linkage, degrading the parent compound.[18]

However, for this compound, this practice is strongly discouraged . The rationale is rooted in scientific integrity and safety:

  • Stability of Carbamate Esters: Many carbamate esters are stable compounds, and general decomposition procedures may not be effective or safe.[13] Attempting hydrolysis without a validated protocol could be incomplete, still leaving hazardous material.

  • Lack of a Validated Protocol: There is no published, peer-reviewed protocol for the specific hydrolysis of this compound. Experimenting with disposal methods is unsafe and likely a regulatory violation.

  • Potential for Hazardous Byproducts: Incomplete or side reactions could potentially generate unknown, and possibly more hazardous, byproducts.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office, as per your institution's policy.

By adhering to this comprehensive guide, you can ensure that your use of this compound aligns with the highest standards of laboratory safety, professional responsibility, and environmental stewardship.

References

A Senior Scientist's Guide to Personal Protective Equipment for Allyl (2-aminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment by Structural Analogy: A Proactive Approach

To establish a reliable safety protocol, we must deconstruct Allyl (2-aminoethyl)carbamate into its constituent chemical motifs and assess the known hazards of each. This method allows us to anticipate the compound's toxicological profile and implement appropriate controls.

  • The Allyl Moiety (CH₂=CH-CH₂-): The allyl group is a well-documented toxicophore. Compounds like Allyl Alcohol and Allyl Amine are known to be highly toxic, flammable, and capable of causing severe irritation to the skin, eyes, and respiratory tract.[1][2] They can be absorbed through the skin and may cause systemic effects, including damage to the liver and kidneys.[1] Therefore, we must assume this compound poses a significant risk of skin and respiratory irritation and potential systemic toxicity.

  • The Carbamate Group (-O-C(=O)-N-): Carbamates are a broad class of compounds with varied toxicities. Some are noted for their potential as cholinesterase inhibitors, while others are classified as suspected carcinogens.[3] For instance, the safety profile for Methyl carbamate-d3 highlights it as a substance suspected of causing cancer.[3] Given this precedent, this compound should be handled as a potential carcinogen, mandating stringent exposure controls.

  • The Aminoethyl Chain (-CH₂-CH₂-NH₂): The terminal primary amine and the overall aminoethyl structure are characteristic of compounds that can be corrosive or strong irritants. The safety data for tert-Butyl N-(2-aminoethyl)carbamate, a structural analog, classifies it as causing severe skin burns and eye damage.[4] This strongly suggests that our target compound is likely to be corrosive to skin and eyes upon direct contact.

Composite Hazard Profile: Based on this analysis, this compound must be handled with the highest level of caution, as a substance that is potentially:

  • Corrosive to skin and eyes.

  • A severe respiratory tract irritant.

  • Acutely toxic if swallowed, inhaled, or absorbed through the skin.

  • A suspected carcinogen.

  • Flammable.

This conservative profile forms the logical basis for the stringent PPE and handling protocols that follow.

The Core Directive: A Multi-Layered PPE Protocol

The primary goal is to eliminate all routes of exposure. This is achieved through a combination of engineering controls and a comprehensive personal protective equipment (PPE) ensemble.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place.

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[1]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are promptly diluted and removed.

  • Safety Stations: Easily accessible and fully functional eyewash stations and safety showers are mandatory in any area where the chemical is handled.[3]

Personal Protective Equipment (PPE) Ensemble

The following table summarizes the minimum required PPE. Each component is critical and non-negotiable.

PPE CategorySpecificationRationale / Key Considerations
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EU Standard EN166, worn in conjunction with a full-face shield.[3][4]Protects against splashes of the potentially corrosive liquid and irritating vapors. A face shield provides a secondary barrier for the entire face.
Hand Protection Double-gloving with nitrile rubber gloves (minimum thickness of 5 mil).[5]The outer glove protects against immediate contamination, while the inner glove provides a secondary barrier in case of a breach. Nitrile offers good resistance to a variety of chemicals. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber and consult the manufacturer's resistance charts.[5][6]
Body Protection Flame-retardant laboratory coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn when handling larger quantities (>50 mL).[7]Protects skin from accidental splashes. Flame-retardant material is necessary due to the flammability risk from the allyl group. An apron adds a layer of impervious protection.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter.[3][8]Required if there is any risk of exceeding exposure limits or if engineering controls fail. The OV/AG cartridge addresses the carbamate and aminoethyl groups, while the P100 filter is effective against any aerosols that may be generated. A written respiratory protection program and fit-testing are required by OSHA.[9]
Foot Protection Closed-toe, chemically resistant shoes.Protects feet from spills and falling objects.

Procedural Guide: Safe Handling from Start to Finish

Adherence to a strict, step-by-step procedure is critical for minimizing risk. The following workflow illustrates the key stages of a safe handling operation.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup Phase RiskAssessment 1. Conduct Risk Assessment (Review this guide & SDS of analogs) GatherMaterials 2. Assemble All Materials (Chemical, solvents, equipment) RiskAssessment->GatherMaterials VerifyControls 3. Verify Engineering Controls (Fume hood sash height, airflow) GatherMaterials->VerifyControls DonPPE 4. Don Full PPE (Follow proper sequence) VerifyControls->DonPPE HandleChemical 5. Perform Chemical Handling (Weighing, transfer, reaction) DonPPE->HandleChemical Decontaminate 6. Decontaminate Surfaces & Equipment HandleChemical->Decontaminate DoffPPE 7. Doff PPE (Avoid cross-contamination) Decontaminate->DoffPPE SegregateWaste 8. Segregate & Label Waste (Contaminated PPE, excess chemical) DoffPPE->SegregateWaste WashHands 9. Wash Hands Thoroughly SegregateWaste->WashHands

Logical workflow for the safe handling of this compound.
Donning and Doffing PPE

  • Donning Sequence: 1. Lab coat. 2. Inner gloves. 3. Respirator (perform a user seal check). 4. Goggles and face shield. 5. Outer gloves (pulled over the cuff of the lab coat).

  • Doffing Sequence (to be performed in the fume hood or designated area): 1. Remove outer gloves (turn inside out). 2. Remove face shield and goggles. 3. Remove lab coat (roll it away from the body). 4. Remove inner gloves. 5. Remove respirator. 6. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Excess Chemical and Solutions: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[11] Do not pour it down the drain. Follow all institutional, local, and federal regulations for hazardous waste disposal.

  • Contaminated Labware: Reusable glassware must be decontaminated thoroughly, typically by rinsing with a suitable solvent (e.g., ethanol or isopropanol) in the fume hood, followed by a standard washing procedure. The initial rinsate must be collected as hazardous waste.

Emergency Response Protocols

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills inside a fume hood, cover with an inert absorbent material (e.g., sand, vermiculite), scoop it into a sealed container, and dispose of it as hazardous waste.

By adhering to these rigorous protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.